Product packaging for Cinacalcet(Cat. No.:CAS No. 226256-56-0)

Cinacalcet

Cat. No.: B1662232
CAS No.: 226256-56-0
M. Wt: 357.4 g/mol
InChI Key: VDHAWDNDOKGFTD-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinacalcet is a calcimimetic compound that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a class C G-protein coupled receptor (GPCR) widely expressed in human tissues, most notably on the chief cells of the parathyroid gland . By increasing the sensitivity of the CaSR to extracellular calcium, this compound mimics the action of calcium, leading to the suppression of parathyroid hormone (PTH) secretion and synthesis . This mechanism provides a powerful research tool for investigating the pathophysiology of disorders related to calcium and PTH dysregulation, including primary and secondary hyperparathyroidism . Its pivotal role in negatively regulating PTH secretion makes it invaluable for studies focused on bone metabolism, chronic kidney disease-mineral and bone disorder (CKD-MBD), and vascular calcification . In research settings, this compound is primarily used to model and study therapeutic interventions for secondary hyperparathyroidism (SHPT) in the context of end-stage renal disease . It is also applied in preclinical investigations of hypercalcemia resulting from parathyroid carcinoma and primary hyperparathyroidism where parathyroidectomy is not feasible . Studies utilizing this compound have been instrumental in elucidating the downstream signaling cascades of the CaSR, including the inhibition of cAMP accumulation and stimulation of the phosphoinositide-phospholipase C pathway, which leads to an influx of intracellular calcium and subsequent inhibition of PTH release . Furthermore, its use has expanded into off-label research areas, such as exploring potential treatments for calciphylaxis and managing persistent SHPT post-kidney transplantation . This compound is a small molecule with the chemical formula C22H22F3N and an average molecular weight of 357.412 g/mol . The compound is supplied as a hydrochloride salt and is characterized as the (R)-enantiomer, which is the active form . After oral administration in clinical studies, it is rapidly absorbed, extensively distributed with a volume of distribution of approximately 1000 L, and exhibits high plasma protein binding (93-97%) . Its metabolism is primarily hepatic, mediated by multiple cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2 . Notably, this compound itself is a strong inhibitor of CYP2D6, a key consideration for designing drug-interaction studies . The terminal elimination half-life is reported to be between 30 and 40 hours . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22F3N B1662232 Cinacalcet CAS No. 226256-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHAWDNDOKGFTD-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

364782-34-3 (Hydrochloride)
Record name Cinacalcet [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048286
Record name Cinacalcet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinacalcet
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015147
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble (in HCl salt form), In water, 9.2X10-2 mg/L at 25 °C /Estimated/, 5.59e-05 g/L
Record name Cinacalcet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CINACALCET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cinacalcet
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015147
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

1.5X10-7 mm Hg at 25 °C at 25 °C /Estimated/
Record name CINACALCET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

226256-56-0
Record name Cinacalcet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226256-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinacalcet [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinacalcet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cinacalcet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINACALCET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAZ6V7728S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CINACALCET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cinacalcet
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015147
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cinacalcet's Mechanism of Action on the Calcium-Sensing Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the action of Cinacalcet on the Calcium-Sensing Receptor (CaSR). It details the allosteric modulation, subsequent intracellular signaling cascades, and the key experimental methodologies used to elucidate this interaction.

Core Mechanism: Allosteric Modulation of the CaSR

This compound is a calcimimetic agent, meaning it mimics the effect of extracellular calcium on its target.[1] Its primary mechanism of action is not as a direct agonist but as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[2][3][4] The CaSR, a member of the G protein-coupled receptor (GPCR) family C, plays a pivotal role in maintaining calcium homeostasis.[1][2]

Unlike the endogenous ligand, extracellular calcium (Ca²⁺), which binds to the large extracellular "Venus flytrap" domain, this compound binds to a distinct allosteric site within the receptor's seven-transmembrane (7TM) domain.[2][5][6] This binding event induces a conformational change in the receptor that increases its sensitivity to extracellular Ca²⁺.[3][7][8][9] Consequently, the CaSR can be activated at lower calcium concentrations than would normally be required, leading to a potentiation of the receptor's downstream signaling.[3] This allosteric mode of action is a key feature, making this compound the first clinically approved allosteric modulator of a GPCR.[4][10]

Figure 1: Allosteric Modulation of CaSR by this compound cluster_inactive Inactive State (Low Ca²⁺) cluster_active Active State (Sensitized by this compound) Inactive_CaSR Venus Flytrap Domain CRD 7-Transmembrane Domain Active_CaSR Venus Flytrap Domain CRD 7-Transmembrane Domain Inactive_CaSR->Active_CaSR This compound Binding (Increases Ca²⁺ Sensitivity) Ca_low Low [Ca²⁺]ₑ Ca_low->Inactive_CaSR:vft G_Protein G-Protein Activation Active_CaSR->G_Protein Ca_low2 Low [Ca²⁺]ₑ Ca_low2->Active_CaSR:vft This compound This compound This compound->Active_CaSR:tm Figure 2: CaSR Downstream Signaling Pathways cluster_membrane Plasma Membrane cluster_gq Gαq/11 Pathway cluster_gi Gαi/o Pathway cluster_mapk MAPK Pathway CaSR CaSR + this compound Gq11 Gαq/11 CaSR->Gq11 Activates Gio Gαi/o CaSR->Gio Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Physiological_Effect ↓ PTH Secretion Ca_release->Physiological_Effect MAPK_cascade MAPK Cascade PKC->MAPK_cascade AC Adenylyl Cyclase Gio->AC Inhibits Gio->MAPK_cascade cAMP ↓ cAMP AC->cAMP Leads to cAMP->Physiological_Effect pERK ↑ pERK1/2 MAPK_cascade->pERK Figure 3: Workflow for [Ca²⁺]i Mobilization Assay A 1. Culture HEK-CaSR Cells B 2. Load Cells with Fluorescent Ca²⁺ Dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate with This compound B->C D 4. Add Ca²⁺ Agonist & Measure Fluorescence C->D E 5. Analyze Data (Dose-Response Curves) D->E

References

The Molecular Pharmacology of Cinacalcet: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinacalcet, a calcimimetic agent, represents a significant therapeutic advance in the management of hyperparathyroidism. This technical guide delves into the molecular pharmacology of this compound, providing a comprehensive overview of its mechanism of action, detailing key experimental protocols for its study, and presenting quantitative data to inform further research and development. This compound acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor crucial for calcium homeostasis. By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively reduces the synthesis and secretion of parathyroid hormone (PTH), thereby lowering serum calcium levels.[1][2][3] This guide will explore the intricate details of its interaction with the CaSR and the subsequent intracellular signaling cascades.

Mechanism of Action

This compound is a Type II calcimimetic that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[4] Unlike endogenous agonists like calcium which bind to the extracellular Venus flytrap domain, this compound binds to a distinct site within the seven-transmembrane (7TM) domain of the receptor. This allosteric binding induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium ions.[2][3] Consequently, the receptor is activated at lower calcium concentrations than would typically be required, leading to the inhibition of parathyroid hormone (PTH) synthesis and secretion from the parathyroid glands.[1][2]

The CaSR couples to multiple G protein signaling pathways, primarily Gαq/11 and Gαi/o.[5] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The culmination of these signaling events is the suppression of PTH secretion.[5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacology of this compound.

Table 1: In Vitro Pharmacological Parameters

ParameterValueCell SystemAssayReference
IC50 for PTH Secretion 28 nM (in the presence of 0.5 mM extracellular Ca2+)Cultured bovine parathyroid cellsPTH Secretion Assay[6]
EC50 for Intracellular Calcium Mobilization 51 nM (in the presence of 0.5 mM extracellular Ca2+)HEK293 cells expressing CaSRIntracellular Calcium Assay[6]
EC50 for Calcitonin Secretion 34 nMRat medullary thyroid carcinoma 6-23 cellsCalcitonin Secretion Assay[6]

Table 2: Human Pharmacokinetic Parameters

ParameterValueConditionReference
Time to Peak Plasma Concentration (Tmax) 2 - 6 hoursOral administration[5]
Terminal Half-life (t1/2) 30 - 40 hoursOral administration[1][5]
Plasma Protein Binding 93% - 97%[1][5]
Apparent Volume of Distribution (Vd/F) ~1000 L[5]
Metabolism Primarily via CYP3A4, CYP2D6, and CYP1A2[1][3]
Elimination Primarily renal excretion of metabolites[1]

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent dye, such as Fura-2 AM, in a cell line stably expressing the CaSR (e.g., HEK293-CaSR).

Materials:

  • HEK293 cells stably expressing the human CaSR

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound hydrochloride

  • Calcium chloride (CaCl2)

  • Ionomycin

  • EGTA

  • Fluorescence plate reader or microscope capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Culture: Culture HEK293-CaSR cells in appropriate medium until they reach 80-90% confluency in a 96-well, black-walled, clear-bottom plate.[7]

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid dispersion.

    • Wash the cells once with HBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at room temperature or 37°C in the dark to allow for dye uptake and de-esterification.[8][9]

  • Washing: After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.[9]

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBS containing a fixed concentration of extracellular calcium (e.g., 0.5 mM CaCl2).

    • Add the this compound solutions to the respective wells.

  • Fluorescence Measurement:

    • Immediately begin recording fluorescence intensity using a plate reader or microscope.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the [Ca2+]i.[10]

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio over time.

    • To determine the EC50, plot the peak change in the fluorescence ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

    • Maximum and minimum fluorescence ratios for calibration can be obtained by adding ionomycin (a calcium ionophore) followed by EGTA (a calcium chelator).[10]

Parathyroid Hormone (PTH) Secretion Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on PTH secretion from primary cultured bovine parathyroid cells.

Materials:

  • Fresh bovine parathyroid glands

  • Collagenase

  • Culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • This compound hydrochloride

  • Calcium chloride (CaCl2)

  • PTH ELISA kit

  • Multi-well culture plates

Procedure:

  • Cell Isolation and Culture:

    • Aseptically dissect bovine parathyroid glands and mince the tissue.

    • Digest the tissue with collagenase to isolate parathyroid cells.

    • Plate the isolated cells in multi-well plates and culture them in a humidified incubator.

  • Experimental Setup:

    • After the cells have adhered and formed a monolayer, replace the culture medium with a low-calcium medium (e.g., 0.5 mM CaCl2) to stimulate PTH secretion.

    • Prepare various concentrations of this compound in the low-calcium medium.

  • Treatment:

    • Remove the medium from the cells and add the different concentrations of this compound.

    • Incubate the cells for a defined period (e.g., 2-4 hours).

  • Sample Collection:

    • After incubation, collect the supernatant from each well. The supernatant contains the secreted PTH.

  • PTH Quantification:

    • Measure the concentration of PTH in the collected supernatants using a commercially available PTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of PTH secretion for each this compound concentration relative to the vehicle control.

    • To determine the IC50, plot the percentage inhibition of PTH secretion against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in plasma samples, essential for pharmacokinetic studies.

Materials:

  • Plasma samples

  • This compound analytical standard

  • Deuterated this compound (this compound-d3 or -d4) as an internal standard (IS)[1][11]

  • Acetonitrile

  • Methanol

  • Formic acid or ammonium formate

  • Water (LC-MS grade)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50 µL), add the internal standard solution.[12]

    • Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).[13]

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared sample onto a C18 analytical column. Use a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium formate), to separate this compound and the IS from other plasma components.[13]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the IS using Multiple Reaction Monitoring (MRM).

      • Example transition for this compound: m/z 358.1 → 155.1[2]

      • Example transition for this compound-d3: m/z 361.1 → 158.1[2]

  • Data Analysis:

    • Integrate the peak areas for this compound and the IS.

    • Calculate the peak area ratio of this compound to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

    • Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations of Molecular Pathways and Workflows

Signaling Pathway of this compound's Action

Cinacalcet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_ext Ca²⁺ CaSR CaSR (7-TM Domain) Ca2_ext->CaSR Binds to Venus Flytrap Domain This compound This compound This compound->CaSR Allosteric Modulation Gq11 Gαq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_int Intracellular Ca²⁺ Release IP3->Ca2_int Triggers PKC PKC Activation DAG->PKC PTH_inhibition Inhibition of PTH Secretion Ca2_int->PTH_inhibition PKC->PTH_inhibition

Caption: this compound allosterically enhances CaSR signaling via the Gq/11-PLC pathway.

Experimental Workflow for Intracellular Calcium Mobilization Assay

Calcium_Assay_Workflow start Start culture_cells Culture CaSR-expressing cells in 96-well plate start->culture_cells load_dye Load cells with Fura-2 AM culture_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells add_compounds Add this compound at various concentrations wash_cells->add_compounds measure_fluorescence Measure fluorescence at Ex: 340/380nm, Em: 510nm add_compounds->measure_fluorescence analyze_data Analyze F340/F380 ratio to determine [Ca²⁺]i measure_fluorescence->analyze_data calculate_ec50 Calculate EC₅₀ value analyze_data->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for measuring intracellular calcium changes induced by this compound.

Logical Relationship of this compound's Therapeutic Effect

Cinacalcet_Therapeutic_Effect This compound This compound Administration CaSR_Modulation Positive Allosteric Modulation of CaSR This compound->CaSR_Modulation Increased_Sensitivity Increased CaSR Sensitivity to Extracellular Ca²⁺ CaSR_Modulation->Increased_Sensitivity PTH_Reduction Decreased PTH Synthesis and Secretion Increased_Sensitivity->PTH_Reduction Calcium_Reduction Decreased Serum Calcium Levels PTH_Reduction->Calcium_Reduction Therapeutic_Outcome Therapeutic Management of Hyperparathyroidism Calcium_Reduction->Therapeutic_Outcome

Caption: Logical flow from this compound administration to its therapeutic outcome.

Conclusion

This compound's role as a positive allosteric modulator of the calcium-sensing receptor provides a targeted and effective approach to the treatment of hyperparathyroidism. Understanding its molecular pharmacology, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development of novel calcimimetics and for optimizing the clinical use of existing therapies. This guide provides a foundational resource for researchers and drug development professionals, offering both the theoretical framework and the practical methodologies necessary to advance the study of this compound and related compounds.

References

In Vitro Efficacy of Cinacalcet on Parathyroid Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Cinacalcet on parathyroid cells. This compound is a calcimimetic agent that acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR), a key regulator of parathyroid hormone (PTH) secretion.[1][2] This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on parathyroid cell function.

Table 1: Effect of this compound on Parathyroid Hormone (PTH) Secretion in Primary Human Parathyroid Cells

Cell TypeThis compound Concentration (nmol/L)PTH Suppression (%)Reference
Primary Hyperparathyroidism (PHPT) Cells100061 ± 21[3]
Secondary Hyperparathyroidism (SHPT) Cells100061 ± 19[3]

Table 2: Effect of this compound on Parathyroid Cell Proliferation in a Rodent Model of Chronic Kidney Disease (CKD)

Treatment GroupParathyroid Gland Weight (mg)PCNA-positive cells/mm²Reference
5/6 Nephrectomized (Nx) + Vehicle0.566 ± 0.03883 ± 8[4]
5/6 Nx + this compound (10 mg/kg/day)0.396 ± 0.03141 ± 8[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of in vitro studies. The following sections outline key experimental protocols for investigating the effects of this compound on parathyroid cells.

Primary Culture of Human Parathyroid Cells

This protocol is adapted from studies on primary cultures of human parathyroid cells obtained from patients undergoing parathyroidectomy.[3][5]

a. Tissue Procurement and Dissociation:

  • Obtain fresh human parathyroid gland tissue from patients with primary or secondary hyperparathyroidism following therapeutic parathyroidectomy.[3][5]

  • Immediately place the tissue in a sterile collection medium (e.g., RPMI-1640) on ice.

  • Mince the tissue into small fragments (approximately 1 mm³).[5]

  • Digest the minced tissue with a solution of collagenase type I (e.g., 2 mg/mL in RPMI-1640) for 30-60 minutes at 37°C with gentle agitation.[5]

  • Further dissociate the tissue by incubation with 0.25% trypsin-EDTA for 10-15 minutes at 37°C.[5]

  • Neutralize the enzymatic digestion with a culture medium containing fetal bovine serum (FBS).

  • Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue.

  • Wash the cells by centrifugation and resuspend in a complete culture medium.

b. Cell Culture:

  • Culture the isolated parathyroid cells in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% FBS, L-glutamine, penicillin (100 U/mL), and streptomycin (100 µg/mL).[5]

  • Plate the cells in culture dishes or multi-well plates coated with an attachment factor like collagen or fibronectin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Allow the cells to adhere and grow for a sufficient period before initiating experiments.

In Vitro this compound Treatment and PTH Secretion Assay

This protocol describes how to assess the dose-dependent effect of this compound on PTH secretion from cultured parathyroid cells.[3]

a. Cell Plating and Acclimatization:

  • Plate the primary human parathyroid cells in multi-well plates at a predetermined density.

  • Allow the cells to acclimate to the culture conditions for 24-48 hours.

b. This compound Treatment:

  • Prepare a range of this compound concentrations (e.g., 0, 10, 100, 1000 nmol/L) in a low-calcium (e.g., 0.5 mM) culture medium.

  • Wash the cells with a serum-free, low-calcium medium.

  • Incubate the cells with the different concentrations of this compound for a defined period (e.g., 2-4 hours).

c. Sample Collection and PTH Measurement:

  • Collect the culture supernatant from each well at the end of the incubation period.

  • Measure the concentration of intact PTH (iPTH) in the supernatant using a commercially available immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay.[6][7]

  • Normalize the PTH secretion to the total protein content or cell number in each well.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound, utilizing a fluorescent calcium indicator.

a. Cell Preparation and Dye Loading:

  • Culture parathyroid cells on glass coverslips suitable for microscopy.

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

b. Fluorescence Imaging:

  • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Perfuse the cells with a physiological salt solution containing a basal level of extracellular calcium.

  • Establish a stable baseline fluorescence signal.

c. This compound Stimulation and Data Acquisition:

  • Introduce this compound at a specific concentration into the perfusion solution.

  • Continuously record the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using standard calibration techniques.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for in vitro studies.

Cinacalcet_Signaling_Pathway This compound Signaling Pathway in Parathyroid Cells cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CaSR Calcium-Sensing Receptor (CaSR) This compound->CaSR Allosteric Modulation Ca2_ext Extracellular Ca²⁺ Ca2_ext->CaSR Binding Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_int Increased Intracellular Ca²⁺ ER->Ca2_int Releases Ca²⁺ Ca2_int->PKC Activates PTH_vesicle PTH Vesicle Ca2_int->PTH_vesicle Inhibits Exocytosis PKC->PTH_vesicle Inhibits Exocytosis PTH_secretion Inhibition of PTH Secretion PTH_vesicle->PTH_secretion

Caption: this compound enhances CaSR sensitivity to extracellular calcium, activating Gq/11 signaling.

Experimental_Workflow Experimental Workflow for In Vitro this compound Studies cluster_assays Functional Assays start Start tissue Parathyroid Tissue Procurement start->tissue isolation Cell Isolation (Collagenase/Trypsin) tissue->isolation culture Primary Cell Culture isolation->culture treatment This compound Treatment (Dose-Response) culture->treatment pth_assay PTH Secretion Assay (ELISA) treatment->pth_assay ca_assay Intracellular Ca²⁺ Measurement (Fura-2) treatment->ca_assay prolif_assay Cell Proliferation Assay (e.g., BrdU) treatment->prolif_assay analysis Data Analysis pth_assay->analysis ca_assay->analysis prolif_assay->analysis end End analysis->end

Caption: A typical workflow for studying this compound's effects on parathyroid cells in vitro.

CaSR_Activation_Logic Logic of CaSR Activation by this compound cluster_input Inputs cluster_receptor Receptor State cluster_output Downstream Effect ca Extracellular Ca²⁺ casr CaSR ca->casr Binds cina This compound cina->casr Increases Sensitivity response Inhibition of PTH Secretion casr->response Leads to

Caption: this compound potentiates the inhibitory effect of calcium on PTH secretion.

References

Cinacalcet's Role in Calcium and Phosphate Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinacalcet, a calcimimetic agent, represents a significant therapeutic advance in the management of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and hypercalcemia in patients with parathyroid carcinoma. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates calcium and phosphate homeostasis. It details the drug's interaction with the calcium-sensing receptor (CaSR), the subsequent intracellular signaling cascades, and its systemic effects on parathyroid hormone (PTH) secretion, serum mineral levels, and bone metabolism. This document summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols for the evaluation of calcimimetics, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Disordered mineral metabolism is a common and serious complication of chronic kidney disease, characterized by abnormalities in serum calcium, phosphorus, and parathyroid hormone levels.[1][2] Secondary hyperparathyroidism (SHPT), a condition of excessive PTH secretion, is a central feature of CKD-Mineral and Bone Disorder (CKD-MBD) and is associated with increased risks of bone disease, cardiovascular events, and mortality.[1][3] this compound hydrochloride, the first FDA-approved calcimimetic, offers a targeted approach to managing SHPT by increasing the sensitivity of the parathyroid gland's calcium-sensing receptor to extracellular calcium.[1][4] This guide delves into the core scientific principles underlying this compound's therapeutic action.

Mechanism of Action of this compound

This compound is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating extracellular calcium homeostasis.[5][6] Unlike endogenous agonists like calcium which bind to the receptor's venus flytrap domain, this compound binds to a distinct allosteric site within the 7-transmembrane domain of the CaSR.[5][6] This binding induces a conformational change in the receptor, enhancing its sensitivity to extracellular calcium ions.[5][6] Consequently, the CaSR is activated at lower serum calcium concentrations than would normally be required, leading to a leftward shift in the sigmoidal curve of the PTH-calcium relationship.[7][8] This heightened sensitivity results in the suppression of both the synthesis and secretion of PTH from the parathyroid glands.[1][4]

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is primarily coupled to Gαq/11 and Gαi/o proteins, initiating distinct downstream signaling cascades upon activation.[9][10] this compound's allosteric modulation potentiates these pathways in the presence of extracellular calcium.

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] This cascade ultimately inhibits the synthesis and exocytosis of PTH-containing vesicles.[11]

  • Gαi/o Pathway: The CaSR can also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] This pathway also contributes to the overall inhibitory effect on PTH secretion.

The following diagram illustrates the CaSR signaling pathway and the action of this compound:

CaSR Signaling Pathway and this compound's Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca->CaSR Binds This compound This compound This compound->CaSR Allosterically Modulates (Increases Sensitivity) Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_i Intracellular Ca²⁺ Release ER->Ca_i Stimulates PTH_inhibition Inhibition of PTH Synthesis & Secretion Ca_i->PTH_inhibition PKC->PTH_inhibition

Caption: CaSR Signaling and this compound Action

Quantitative Effects of this compound on Key Biomarkers

This compound administration leads to significant and clinically relevant changes in the biochemical markers of mineral metabolism. The following tables summarize the quantitative effects of this compound on serum PTH, calcium, phosphorus, and Fibroblast Growth Factor-23 (FGF-23) from key clinical and preclinical studies.

Effects on Parathyroid Hormone (PTH)
Study PopulationThis compound DoseDuration of TreatmentBaseline PTH (pg/mL)Post-Treatment PTH (pg/mL)Percentage ReductionCitation(s)
Hemodialysis patients with severe SHPTTitrated12 weeks1191 (median)Not specified80% of patients achieved >30% reduction[3]
Hemodialysis patients with SHPTTitrated (up to 180mg/day)26 weeks~750 (mean)~400 (mean)~43%[2]
Hemodialysis patients with SHPTTitrated52 weeksNot specifiedNot specified55-58%[12][13]
5/6 Nephrectomized Rats10 mg/kg/day12-13 daysNot specifiedDecreased by >45%>45%[14]
5/6 Nephrectomized Rats with established SHPT10 mg/kg/day5 weeks329 ± 51 (mean ± SEM)25 ± 5 (mean ± SEM)~92%[15]
Effects on Serum Calcium and Phosphorus
Study PopulationThis compound DoseDuration of TreatmentBaseline Ca (mg/dL)Post-Treatment Ca (mg/dL)Baseline P (mg/dL)Post-Treatment P (mg/dL)Citation(s)
Hemodialysis patients with SHPTTitrated26 weeks~9.6~8.8Not specifiedDecreased[2]
Hemodialysis patients with SHPTTitrated1 yearNot specifiedDecreasedNot specifiedDecreased[16]
Stage 3 or 4 CKD patients30-180 mg/day32 weeksNot specifiedDecreased by 10%Not specifiedTended to increase[14]
5/6 Nephrectomized Rats10 mg/kg/day12-13 days~10.58.43 ± 0.37 (at 8h post-dose)~7.5Increased by 18%[14]
Meta-analysis of RCTsVariousVariousNot specifiedMean reduction of 0.81Not specifiedMean reduction of 0.29[17]
Effects on Fibroblast Growth Factor-23 (FGF-23)
Study PopulationThis compound DoseDuration of TreatmentBaseline FGF-23Post-Treatment FGF-23Percentage ChangeCitation(s)
Hemodialysis patients with SHPTNot specified6 months7.58 ± 1.7 (log pg/mL)6.61 ± 1.7 (log pg/mL)Significant decrease[18]
Peritoneal dialysis patients30.2 ± 18.0 mg/dayEfficacy assessment phase3960 RU/mL (median)2325 RU/mL (median)-42.5%[19]
Hemodialysis patients (EVOLVE trial)Titrated20 weeksNot specifiedNot specified68% of patients had ≥30% reduction[20]

Experimental Protocols for Evaluating Calcimimetics

The development and characterization of calcimimetic drugs like this compound involve a range of in vitro and in vivo experimental protocols.

In Vitro Assays for CaSR Activation

Objective: To determine the potency and efficacy of a test compound in activating the CaSR.

Methodology: Intracellular Calcium Mobilization Assay

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human CaSR gene are commonly used. These cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) in a buffer solution for a specified time at 37°C.[21][22]

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured, and then the test compound (at various concentrations) and a fixed concentration of extracellular calcium are added.

  • Data Acquisition: Changes in intracellular calcium concentration are monitored over time by measuring the fluorescence intensity.

  • Data Analysis: The dose-response curve is generated by plotting the peak fluorescence response against the logarithm of the compound concentration. The EC50 (half-maximal effective concentration) is calculated to determine the compound's potency.

The following diagram outlines the workflow for an in vitro CaSR activation assay:

In Vitro CaSR Activation Assay Workflow start Start cell_culture Culture CaSR-expressing HEK293 cells start->cell_culture plating Plate cells in multi-well plates cell_culture->plating dye_loading Load cells with a calcium-sensitive dye plating->dye_loading measurement Measure baseline and post-stimulation fluorescence dye_loading->measurement compound_prep Prepare serial dilutions of test compound compound_prep->measurement data_analysis Analyze data and calculate EC₅₀ measurement->data_analysis end End data_analysis->end

Caption: In Vitro CaSR Activation Assay Workflow

In Vivo Animal Models of Secondary Hyperparathyroidism

Objective: To evaluate the efficacy and safety of a test compound in a living organism with SHPT.

Methodology: 5/6 Nephrectomy (Nx) Rat Model

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: A two-step surgical procedure is performed to induce chronic renal insufficiency. First, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed. This results in a 5/6 reduction in renal mass.[15][23]

  • Disease Development: The rats are allowed to develop SHPT over several weeks, which is confirmed by measuring serum levels of creatinine, BUN, PTH, calcium, and phosphorus.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or via another appropriate route for a specified duration.

  • Sample Collection: Blood samples are collected at baseline and at various time points during and after treatment to measure biochemical parameters. At the end of the study, parathyroid glands may be harvested for histological analysis (e.g., to assess for hyperplasia).[15]

  • Data Analysis: Changes in biochemical markers and parathyroid gland morphology are compared between the treatment and vehicle control groups.

The following diagram illustrates the logical relationship in the development and treatment of an animal model of SHPT:

Logic of In Vivo SHPT Model and Treatment initial_state Healthy Rat nephrectomy 5/6 Nephrectomy initial_state->nephrectomy ckd Chronic Kidney Disease (CKD) nephrectomy->ckd shpt Secondary Hyperparathyroidism (SHPT) ckd->shpt Leads to treatment This compound Administration shpt->treatment Is Treated With outcome Reduced PTH Normalized Mineral Levels Reduced Parathyroid Hyperplasia treatment->outcome Results in

Caption: In Vivo SHPT Model and Treatment Logic

Conclusion

This compound's role in the management of calcium and phosphate homeostasis is firmly established through its unique mechanism of action as a positive allosteric modulator of the calcium-sensing receptor. By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses PTH secretion, leading to reductions in serum calcium and, in many cases, phosphorus levels. Its ability to also reduce FGF-23 concentrations and parathyroid gland volume further underscores its multifaceted impact on the pathophysiology of secondary hyperparathyroidism. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel calcimimetic agents, with the ultimate goal of improving outcomes for patients with disorders of mineral metabolism.

References

Preclinical Pharmacodynamics of Cinacalcet: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinacalcet (Sensipar®) is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is primarily used for the treatment of secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD), and for hypercalcemia in patients with parathyroid carcinoma.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, focusing on its mechanism of action, and its effects in various preclinical models. The information is tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound enhances the sensitivity of the CaSR on the surface of the chief cells in the parathyroid gland to extracellular calcium ions.[1][3] The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[2][5] By binding to an allosteric site on the transmembrane domain of the CaSR, this compound induces a conformational change that potentiates the receptor's response to ambient calcium levels.[1][2] This increased sensitivity leads to the activation of downstream signaling pathways even at lower extracellular calcium concentrations.

The activation of the CaSR by this compound predominantly involves the Gαq/11 and Gαi/o signaling pathways.[3][5] The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in an increase in intracellular calcium concentrations, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[2][3] The Gαi/o pathway activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which also contributes to the suppression of PTH secretion.[5] The net effect is a reduction in circulating PTH levels, which subsequently leads to a decrease in serum calcium and phosphorus concentrations.[3][6]

Cinacalcet_MoA cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Gi Gαi/o CaSR->Gi Ca Extracellular Ca²⁺ Ca->CaSR This compound This compound This compound->CaSR + PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3_DAG IP₃ & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_intra ↑ Intracellular Ca²⁺ IP3_DAG->Ca_intra PTH_synthesis ↓ PTH Synthesis & Secretion cAMP->PTH_synthesis Ca_intra->PTH_synthesis

Caption: this compound's Mechanism of Action on the Parathyroid Cell.

Quantitative Data from Preclinical Studies

The pharmacodynamic effects of this compound have been quantified in various in vitro and in vivo preclinical models. The data consistently demonstrate its potency in activating the CaSR and reducing PTH and serum calcium levels.

Table 1: In Vitro Activity of this compound
Assay SystemParameterValue (this compound HCl)Extracellular Ca²⁺Reference
HEK293 cells expressing human CaSREC₅₀51 nM0.5 mM[7]
Cultured bovine parathyroid cellsIC₅₀28 nM0.5 mM[7]
Rat medullary thyroid carcinoma 6-23 cells (CaSR)EC₅₀34 nMNot specified[7]

EC₅₀: Half-maximal effective concentration for increasing intracellular Ca²⁺ or calcitonin secretion. IC₅₀: Half-maximal inhibitory concentration for PTH secretion.

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rat Models
Animal ModelDosing Regimen (Oral)Key FindingsReference
Normal Rats1 to 36 mg/kgDose-dependent suppression of serum PTH and blood-ionized Ca²⁺.[7] ED₅₀ for PTH reduction was approximately 3 mg/kg.[8][7][8]
5/6 Nephrectomized (Nx) Rats (Model of sHPT)1, 5, or 10 mg/kg/day for 4 weeksAt 5 and 10 mg/kg, significantly reduced parathyroid gland weight and proliferation (PCNA-positive cells).[9] Decreased serum PTH and blood ionized calcium.[9][9]
5/6 Nephrectomized (Nx) Rats (Established sHPT)10 mg/kg/day for 6 weeks, then withdrawalTreatment reduced serum PTH from 258 pg/mL (vehicle) to 53 pg/mL.[10] Discontinuation of treatment resulted in the reversal of beneficial effects on serum PTH and hyperplasia.[10][11][10][11]
5/6 Nephrectomized (Nx) Rats (Established sHPT)10 mg/kg/day for 5 weeks (starting 6 weeks post-surgery)Mediated regression of established parathyroid hyperplasia, accompanied by increased expression of the cyclin-dependent kinase inhibitor p21.[10][11][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summarized protocols from key studies.

In Vitro CaSR Activation Assay
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human parathyroid CaSR.[7]

  • Methodology:

    • Cells are loaded with the fluorescent calcium indicator dye, fura-2.

    • The cells are then placed in a buffer solution containing a low concentration of extracellular calcium (e.g., 0.5 mM).[7]

    • This compound is added at various concentrations.

    • The change in intracellular calcium concentration ([Ca²⁺]i) is measured by monitoring the fluorescence ratio of fura-2.

    • The EC₅₀ is calculated from the dose-response curve of the increase in [Ca²⁺]i.[7]

In Vivo Model of Secondary Hyperparathyroidism (sHPT)
  • Animal Model: Male Sprague-Dawley rats are typically used.[10]

  • Surgical Procedure (5/6 Nephrectomy):

    • Animals are anesthetized.

    • A two-step surgical procedure is performed. First, two-thirds of the left kidney is removed.

    • One week later, the entire right kidney is removed (nephrectomized), leaving the animal with one-sixth of its original kidney mass. This induces chronic kidney disease and subsequent secondary hyperparathyroidism.[9]

  • Dosing: this compound is formulated in a vehicle (e.g., 20% Captisol in water) and administered daily via oral gavage at specified doses (e.g., 1-10 mg/kg).[9][10]

  • Sample Collection and Analysis:

    • Blood samples are collected at specified time points throughout the study.

    • Serum is separated for the measurement of intact PTH (iPTH) using an immunoradiometric or ELISA assay.

    • Blood or serum is also analyzed for ionized calcium, total calcium, and phosphorus levels using standard biochemical analyzers.[9]

  • Histopathology: At the end of the study, animals are euthanized, and the parathyroid glands are excised, weighed, and fixed. Glandular hyperplasia is assessed by immunohistochemical staining for proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).[9]

Experimental_Workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_analysis Analysis Phase A1 Animal Acclimation (e.g., Sprague-Dawley Rats) A2 5/6 Nephrectomy Surgery (Induction of CKD/sHPT) A1->A2 A3 Post-Surgery Recovery & Disease Establishment (e.g., 6 weeks) A2->A3 B1 Baseline Blood Sampling (PTH, Ca²⁺, P) A3->B1 B2 Daily Oral Gavage (Vehicle or this compound) B1->B2 B3 Interim Blood Sampling B2->B3 C1 Final Blood Sampling B2->C1 B3->B2 C3 Biochemical Analysis (Serum PTH, Ca²⁺, P) C1->C3 C2 Euthanasia & Tissue Harvest (Parathyroid Glands) C4 Histopathology (Gland Weight, PCNA Staining) C2->C4

Caption: Typical workflow for a preclinical study of this compound in a rat sHPT model.

Conclusion

Preclinical models have been instrumental in elucidating the pharmacodynamic properties of this compound. In vitro assays confirm its potent allosteric agonism at the CaSR, while in vivo studies, particularly in the 5/6 nephrectomized rat model, have demonstrated its efficacy in reducing PTH secretion and mitigating parathyroid gland hyperplasia, the hallmark of secondary hyperparathyroidism.[9][10][11] These preclinical findings provided a strong rationale for the clinical development of this compound and have been largely predictive of its therapeutic effects in patients with CKD and other disorders of parathyroid function. The data underscore the critical role of the CaSR in regulating parathyroid physiology and its viability as a therapeutic target.

References

R-Enantiomer of Cinacalcet: A Deep Dive into its Pharmacodynamic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent pivotal in the management of hyperparathyroidism.[1] It functions by allosterically modulating the calcium-sensing receptor (CaSR), a G protein-coupled receptor that is the primary regulator of parathyroid hormone (PTH) secretion.[2][3] The pharmacologically active component of this compound is its R-enantiomer.[4] This technical guide provides an in-depth exploration of the pharmacodynamic activity of the R-enantiomer of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Stereoselectivity and Potency

This compound exhibits significant stereoselectivity in its interaction with the CaSR. The R-enantiomer is a potent activator of the receptor, while the S-enantiomer is considerably less active.[5][6] In various in vitro assay systems, the S-enantiomer of this compound (S-AMG 073) has been shown to be at least 75-fold less active than the R-enantiomer.[5][6][7] This stark difference in activity underscores the specific conformational requirements for effective allosteric modulation of the CaSR.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

The R-enantiomer of this compound does not directly activate the CaSR but rather enhances its sensitivity to extracellular calcium.[2][4] By binding to a transmembrane site on the receptor, it induces a conformational change that lowers the threshold for receptor activation by calcium ions.[4] This heightened sensitivity leads to a leftward shift in the concentration-response curve of calcium, meaning that lower concentrations of extracellular calcium are required to suppress PTH secretion.[4]

The activation of the CaSR by calcium and its potentiation by the R-enantiomer of this compound initiates a cascade of intracellular signaling events. The CaSR is coupled to multiple G proteins, primarily Gq/11 and Gi/o.[8] Activation of Gq/11 stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] The coupling to Gi/o inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ CaSR CaSR Ca2+->CaSR This compound R-Cinacalcet This compound->CaSR Gq11 Gq/11 CaSR->Gq11 activates Gi Gi/o CaSR->Gi activates PLC PLC Gq11->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_i ↑ [Ca²⁺]i IP3->Ca_i releases PKC PKC DAG->PKC activates PTH_Secretion ↓ PTH Secretion Ca_i->PTH_Secretion inhibits AC AC Gi->AC inhibits cAMP ↓ cAMP AC->cAMP cAMP->PTH_Secretion stimulates

Figure 1: Calcium-Sensing Receptor (CaSR) Signaling Pathway.

Quantitative Pharmacodynamic Data

The pharmacodynamic activity of the R-enantiomer of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

ParameterCell Line/SystemExtracellular Ca²⁺ ConcentrationValue (R-enantiomer)Reference
EC₅₀ (Increase in [Ca²⁺]i)HEK 293 cells expressing human CaSR0.5 mM51 nM[5][6]
IC₅₀ (Decrease in PTH secretion)Cultured bovine parathyroid cells0.5 mM28 nM[5][6]
EC₅₀ (Increase in calcitonin secretion)Rat medullary thyroid carcinoma 6-23 cells0.5 mM34 nM[5][6]

Table 1: In Vitro Pharmacodynamic Activity of R-Cinacalcet

ParameterAnimal ModelOral DoseEffectReference
ED₅₀ (Inhibition of PTH secretion)Rat3 mg/kgHalf-maximal effect[4]
Potency ComparisonRat-~30-fold more potent at lowering serum PTH than increasing serum calcitonin[5][6]

Table 2: In Vivo Pharmacodynamic Activity of R-Cinacalcet

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacodynamic activity of the R-enantiomer of this compound.

In Vitro Measurement of Intracellular Calcium ([Ca²⁺]i)

This assay is fundamental to assessing the activation of the CaSR.

Intracellular_Calcium_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement HEK293_CaSR HEK 293 cells expressing human CaSR Plating Plate cells in 96-well plates HEK293_CaSR->Plating Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Plating->Loading Buffer Wash cells and resuspend in buffer containing 0.5 mM Ca²⁺ Loading->Buffer Addition Add varying concentrations of R-Cinacalcet Buffer->Addition Fluorometer Measure fluorescence intensity using a fluorometer Addition->Fluorometer Calculation Calculate the ratio of fluorescence at two excitation wavelengths to determine [Ca²⁺]i Fluorometer->Calculation EC50_Calc Determine EC₅₀ from the concentration-response curve Calculation->EC50_Calc

References

Cinacalcet's Impact on Fibroblast Growth Factor-23: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the pharmacological effects of Cinacalcet on FGF23 levels, detailing key clinical findings, experimental methodologies, and underlying signaling pathways.

Introduction

Fibroblast growth factor-23 (FGF23) has emerged as a critical regulator of phosphate and vitamin D metabolism. In chronic kidney disease (CKD), FGF23 levels rise progressively and are associated with adverse cardiovascular outcomes and mortality.[1][2][3] this compound, a calcimimetic agent, is a cornerstone in the management of secondary hyperparathyroidism (SHPT) in dialysis patients.[1][4] Beyond its established effects on parathyroid hormone (PTH), calcium, and phosphorus, a growing body of evidence demonstrates that this compound significantly reduces circulating FGF23 levels. This technical guide synthesizes the current understanding of this compound's impact on FGF23, providing researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental protocols, and implicated signaling pathways.

Quantitative Impact of this compound on FGF23 Levels

Multiple clinical studies have consistently demonstrated the FGF23-lowering effect of this compound in patients with CKD and SHPT. The following tables summarize the key quantitative findings from several notable trials.

Study (Year) Patient Population Treatment Arms N Duration Baseline FGF23 (pg/mL or RU/mL) Post-Treatment FGF23 (pg/mL or RU/mL) Key Findings
ACHIEVE (Moe et al., 2015) [5]Hemodialysis patients with SHPTThis compound + low-dose vitamin D vs. flexible-dose vitamin D9127 weeksMarkedly elevated in both groupsSignificant decrease in this compound groupThis compound treatment resulted in a relative decrease in FGF23 levels compared to vitamin D analogs alone.[5]
Komaba et al. (2011) [1]Hemodialysis patients with SHPTThis compound5552 weeks14,750 (median)5,121 (median at 12 weeks)Significant and sustained reduction in FGF23 levels with this compound treatment.[1]
EVOLVE (Moe et al., 2015) [2][3][6]Hemodialysis patients with SHPTThis compound vs. Placebo2,60220 weeksNot specifiedA significantly larger proportion of patients on this compound had ≥30% reductions in FGF23 (68% vs. 28%).[3][6]Treatment with this compound significantly lowers serum FGF23.[2][3][6]
Hryszko et al. (2012) [7]Hemodialysis patients with SHPTThis compound186 monthslog FGF-23: 7.58 ± 1.7log FGF-23: 6.61 ± 1.7Significant decrease in serum FGF-23 levels.[7]
Kim et al. (2013) [8]Peritoneal dialysis patientsThis compound vs. Control57Efficacy assessment phase3,960 RU/ml (median)2,325 RU/ml (median)Significant reduction in FGF23 levels in the this compound group.[8]
PARADIGM (Ureña-Torres et al., 2015) [9]Hemodialysis patients with SHPTThis compound vs. Vitamin D analog31252 weeksNot specified-40% (median change)This compound led to a median decrease in FGF-23, while vitamin D analogs led to a median increase.[9]

Experimental Protocols

The methodologies employed in key studies provide a framework for future research in this area.

ACHIEVE Trial: FGF23 Sub-study
  • Study Design: A randomized controlled clinical trial comparing this compound plus low-dose calcitriol analogs to escalating doses of calcitriol analogs alone.[5]

  • Participants: Hemodialysis patients with SHPT.[5]

  • Intervention: The this compound group received this compound (starting at 30 mg/day and titrated) plus a fixed low dose of a calcitriol analog. The control group received flexible, escalating doses of calcitriol analogs.[5]

  • FGF23 Measurement: Plasma samples were collected at baseline and at 27 weeks. Intact human FGF23 levels were measured in triplicate using an ELISA kit (Kainos, Tokyo, Japan).[5]

  • Data Analysis: Between-group and within-group changes in log-transformed FGF23 levels were analyzed. A multiple regression model was used to assess factors associated with changes in FGF23.[5]

Komaba et al. (2011) Study
  • Study Design: A 52-week, multicenter, open-label, single-arm trial.[1]

  • Participants: 55 hemodialysis patients with SHPT.[1]

  • Intervention: this compound was initiated at 25 mg daily and titrated up to 100 mg daily to achieve target PTH, calcium, and phosphorus levels. The dosage of vitamin D was kept stable unless calcium levels required adjustment.[10]

  • FGF23 Measurement: Serum samples were collected at baseline, 12, 24, and 52 weeks. Full-length FGF23 was measured using a sandwich ELISA kit (Kainos Laboratories, Tokyo, Japan).[1][10]

  • Data Analysis: Changes in FGF23 and other biochemical parameters from baseline were analyzed using repeated measures ANOVA. Univariate and multivariate linear regression analyses were used to assess associations between changes in FGF23 and other parameters.[1]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the allosteric modulation of the calcium-sensing receptor (CaSR) on parathyroid cells, increasing its sensitivity to extracellular calcium and thereby reducing PTH secretion.[1][4] The precise mechanism by which this compound lowers FGF23 is not fully elucidated but is likely multifactorial, involving both direct and indirect effects.

Changes in serum calcium, phosphorus, and PTH are significantly associated with changes in FGF23 levels.[1][5] this compound's ability to lower these parameters likely contributes to the reduction in FGF23. Some studies suggest that the change in FGF23 is independent of the change in PTH, pointing towards other contributing factors.[1][5][9] One hypothesis is that the reduction in the dose of active vitamin D, a known stimulator of FGF23 production, in patients treated with this compound may play a role.[5] Furthermore, a study by Hryszko et al. (2012) suggested that this compound may reduce FGF23 levels by suppressing osteoblast function, as indicated by a correlation between the change in FGF23 and the change in osteocalcin.[7]

FGF23_Regulation_and_Cinacalcet_Action cluster_serum Serum Factors cluster_bone Bone cluster_parathyroid Parathyroid Gland Ca Calcium FGF23 FGF23 Secretion Ca->FGF23 Stimulates CaSR CaSR Ca->CaSR Activates P Phosphate P->FGF23 Stimulates PTH PTH PTH->FGF23 Stimulates VitD Active Vitamin D VitD->FGF23 Stimulates Osteocyte Osteocyte PTH_Secretion PTH Secretion CaSR->PTH_Secretion Inhibits PTH_Secretion->PTH This compound This compound This compound->Ca Lowers This compound->P Lowers This compound->PTH Lowers This compound->VitD Reduces Need For This compound->CaSR Sensitizes

Proposed Mechanism of this compound's Effect on FGF23.

Experimental_Workflow_FGF23_this compound cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_followup Follow-up cluster_analysis Data Analysis Patient_Population Identify Patient Population (e.g., HD with SHPT) Inclusion_Criteria Apply Inclusion/Exclusion Criteria Patient_Population->Inclusion_Criteria Informed_Consent Obtain Informed Consent Inclusion_Criteria->Informed_Consent Baseline_Sample Collect Baseline Blood Sample Informed_Consent->Baseline_Sample Baseline_FGF23 Measure Baseline FGF23, PTH, Ca, P Baseline_Sample->Baseline_FGF23 Randomization Randomize to Treatment Arms Baseline_FGF23->Randomization Cinacalcet_Arm This compound Treatment (Dose Titration) Randomization->Cinacalcet_Arm Control_Arm Control/Placebo Treatment Randomization->Control_Arm Followup_Samples Collect Follow-up Blood Samples (e.g., 12, 24, 52 weeks) Cinacalcet_Arm->Followup_Samples Control_Arm->Followup_Samples Followup_FGF23 Measure Follow-up FGF23, PTH, Ca, P Followup_Samples->Followup_FGF23 Statistical_Analysis Statistical Analysis (e.g., ANOVA, Regression) Followup_FGF23->Statistical_Analysis Results Report Changes in FGF23 Levels Statistical_Analysis->Results

Generalized Experimental Workflow for this compound-FGF23 Studies.

Conclusion

References

An In-depth Technical Guide to the Cellular Pathways Activated by Cinacalcet Binding to the Calcium-Sensing Receptor (CaSR)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cinacalcet, a calcimimetic agent, functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a crucial G protein-coupled receptor (GPCR) involved in calcium homeostasis. By binding to the transmembrane domain of the CaSR, this compound enhances the receptor's sensitivity to extracellular calcium. This guide provides a detailed technical overview of the primary cellular signaling pathways activated upon this compound binding to the CaSR, namely the Gq/11 and Gi/o pathways. We will explore the downstream consequences of this activation, including intracellular calcium mobilization, ERK1/2 phosphorylation, and the inhibition of parathyroid hormone (PTH) secretion. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's mechanism of action at the cellular level.

Introduction to this compound and the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a class C GPCR that plays a pivotal role in maintaining systemic calcium balance.[1] It is highly expressed in the parathyroid glands and kidneys.[2] this compound is an allosteric modulator that binds to a site within the seven-transmembrane domain of the CaSR, distinct from the orthosteric calcium-binding site.[3][4] This binding induces a conformational change that increases the receptor's affinity for extracellular calcium, leading to its activation at lower calcium concentrations.[2] The clinical significance of this action lies in its ability to suppress the synthesis and secretion of parathyroid hormone (PTH), thereby lowering serum calcium levels.[5] this compound is therefore a key therapeutic agent in the management of hyperparathyroidism.[3]

Core Signaling Pathways Activated by this compound

This compound's allosteric modulation of the CaSR primarily triggers two distinct G protein-mediated signaling cascades: the Gq/11 pathway and the Gi/o pathway.[1][5]

The Gq/11 Pathway: Intracellular Calcium Mobilization and PLC Activation

Upon this compound-potentiated activation, the CaSR couples to Gq/11 proteins.[6] This coupling activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The resulting increase in cytosolic calcium is a hallmark of CaSR activation and a key event in the downstream signaling cascade. DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).[7]

The Gi/o Pathway: Inhibition of Adenylyl Cyclase

In addition to Gq/11, the activated CaSR also couples to Gi/o proteins.[1] The activation of Gi/o leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[6] The resulting decrease in intracellular cAMP levels contributes to the overall cellular response to this compound, including the inhibition of PTH secretion.

Downstream Signaling: ERK1/2 Phosphorylation

A convergence point for both the Gq/11 and Gi/o pathways is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The activation of PKC through the Gq/11 pathway, as well as signaling events downstream of the Gi/o pathway, contribute to the phosphorylation and activation of MEK1/2, which in turn phosphorylates ERK1/2.[8]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative parameters of this compound's effect on CaSR-mediated signaling pathways.

Table 1: Potency of this compound in CaSR-Mediated Signaling

ParameterCell TypeAssayEC50 / IC50Reference
Intracellular Ca2+ MobilizationHEK293 cells expressing CaSRFura-2 fluorescenceEC50: ~2.8 µM (in the context of low receptor expression and 1.0 mM extracellular Ca2+)[9]
Calcitonin SecretionRat medullary thyroid carcinoma 6-23 cellsCalcitonin ELISAEC50: 34 nM[10]
PTH Secretion InhibitionPrimary cultured human parathyroid cellsPTH Immunoassay~61% inhibition at 1000 nM[11]
PTH Secretion Inhibition (in vivo)Intact ratsPTH ImmunoassayED50: 3 mg/kg (oral dose)[12]

Table 2: Effects of this compound on Downstream Signaling Events

EndpointCell Type / ModelTreatmentFold Change / % ChangeReference
PTH SecretionHemodialysis patientsThis compound (25-100 mg daily for 52 weeks)55-58% decrease from baseline[13]
ERK1/2 PhosphorylationHEK293 cells expressing CaSRThis compoundDose-dependent increase[8]
Intracellular Ca2+HEK293 cells expressing CaSR2 µM this compoundLowers the Ca2+ threshold for oscillations[9]
Parathyroid Gland VolumeHemodialysis patientsThis compound (52 weeks)Significant reduction[13]

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay using Fluo-4 AM

This protocol describes the measurement of intracellular calcium mobilization in response to this compound in CaSR-expressing cells using a fluorescence plate reader.

Materials:

  • CaSR-expressing cells (e.g., HEK293-CaSR)

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional)

  • This compound stock solution

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed CaSR-expressing cells into black, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.

  • Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to prevent dye leakage.

  • Cell Loading: Remove the growth medium from the cells and wash once with HBSS. Add 100 µL of the Fluo-4 AM loading solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

  • Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Set the excitation wavelength to ~490 nm and the emission wavelength to ~515 nm.

  • Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.

  • Compound Injection and Data Acquisition: Inject the desired concentration of this compound and continue to record the fluorescence signal for at least 2-3 minutes to capture the peak and subsequent decay of the calcium transient.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax). Results are often expressed as ΔF/F0.

ERK1/2 Phosphorylation Assay via Western Blotting

This protocol outlines the detection of phosphorylated ERK1/2 in response to this compound treatment.

Materials:

  • CaSR-expressing cells

  • 6-well plates

  • Serum-free culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Primary antibody: Mouse or Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate CaSR-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of this compound for the desired time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Inositol Phosphate Accumulation Assay

This protocol describes a method to measure the accumulation of inositol phosphates (IPs) following CaSR activation.

Materials:

  • CaSR-expressing cells

  • 24-well plates

  • Inositol-free DMEM

  • [³H]myo-inositol

  • LiCl solution

  • This compound stock solution

  • Perchloric acid

  • KOH/HEPES solution

  • Dowex AG1-X8 resin (formate form)

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling: Plate CaSR-expressing cells in 24-well plates. Once they reach ~70% confluency, replace the medium with inositol-free DMEM containing [³H]myo-inositol (1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells with serum-free, inositol-free medium. Pre-incubate the cells with a medium containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Stimulation: Add various concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction: Terminate the assay by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M) to each well. Incubate on ice for 30 minutes.

  • Neutralization: Neutralize the extracts by adding a KOH/HEPES solution. Centrifuge to pellet the precipitate.

  • Chromatographic Separation: Apply the supernatant to a column containing Dowex AG1-X8 resin. Wash the column to remove free [³H]myo-inositol.

  • Elution: Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of accumulated inositol phosphates.

Visualization of Signaling Pathways and Workflows

This compound-Activated CaSR Signaling Pathways

Cinacalcet_CaSR_Signaling cluster_membrane Plasma Membrane CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Gi Gi/o CaSR->Gi PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits MEK MEK1/2 Gi->MEK Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts This compound This compound This compound->CaSR Allosteric Modulation Calcium Extracellular Ca²⁺ Calcium->CaSR Orthosteric Binding IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_i ↑ [Ca²⁺]i ER->Ca_i Releases Ca²⁺ Ca_i->PKC Activates PTH ↓ PTH Secretion Ca_i->PTH PKC->MEK Activates cAMP ↓ cAMP ATP->cAMP cAMP->PTH ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylates

Caption: this compound enhances CaSR signaling via Gq/11 and Gi/o pathways.

Experimental Workflow for Intracellular Calcium Mobilization Assay

Calcium_Assay_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis A 1. Seed CaSR-expressing cells in 96-well plate B 2. Prepare Fluo-4 AM loading solution C 3. Wash cells and add loading solution B->C D 4. Incubate for 30-60 min at 37°C C->D E 5. Wash cells to remove extracellular dye D->E F 6. Place plate in fluorescence reader E->F G 7. Record baseline fluorescence F->G H 8. Inject this compound and record fluorescence change G->H I 9. Calculate ΔF/F0 to quantify Ca²⁺ response H->I

Caption: Workflow for measuring intracellular calcium mobilization.

Experimental Workflow for ERK1/2 Phosphorylation Western Blot

ERK_WB_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_normalization Normalization & Analysis A 1. Plate and serum-starve CaSR-expressing cells B 2. Treat cells with This compound A->B C 3. Lyse cells and quantify protein B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Transfer proteins to PVDF membrane D->E F 6. Block membrane E->F G 7. Incubate with anti-p-ERK1/2 primary antibody F->G H 8. Incubate with HRP-conjugated secondary antibody G->H I 9. Detect with ECL and image H->I J 10. Strip and re-probe with anti-total ERK1/2 antibody I->J K 11. Quantify band intensities and normalize p-ERK to total ERK J->K

Caption: Workflow for ERK1/2 phosphorylation Western blot analysis.

Conclusion

This compound's allosteric modulation of the CaSR provides a powerful mechanism for regulating calcium homeostasis. By sensitizing the receptor to extracellular calcium, this compound triggers a cascade of intracellular events mediated primarily through the Gq/11 and Gi/o signaling pathways. The resulting increase in intracellular calcium, decrease in cAMP, and activation of the ERK1/2 pathway ultimately lead to the therapeutic effect of reduced PTH secretion. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the cellular mechanisms of CaSR modulation.

References

Methodological & Application

Cinacalcet Experimental Protocol for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[2][3] This mechanism of action makes it a valuable therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and for treating hypercalcemia in patients with parathyroid carcinoma.[3] These application notes provide a detailed experimental protocol for in vivo studies of this compound, focusing on a well-established rodent model of secondary hyperparathyroidism. The protocols and data presented are intended to guide researchers in designing and executing their own in vivo investigations of this compound and other calcimimetics.

Mechanism of Action

This compound enhances the sensitivity of the CaSR on the surface of parathyroid gland chief cells to extracellular calcium ions. This allosteric modulation leads to the activation of intracellular signaling pathways, primarily involving G-proteins Gq/11 and Gi/o, which results in the inhibition of PTH synthesis and release.[4][5] The subsequent reduction in circulating PTH levels leads to a decrease in serum calcium and phosphorus concentrations.[6]

In Vivo Model: 5/6 Nephrectomized Rat

The 5/6 nephrectomized (Nx) rat is a widely used and well-characterized animal model for studying secondary hyperparathyroidism associated with chronic kidney disease.[6][7] The surgical reduction of renal mass leads to impaired phosphate excretion and reduced calcitriol synthesis, which in turn causes hypocalcemia and hyperphosphatemia, classic triggers for increased PTH secretion and parathyroid gland hyperplasia.[2][3]

Data Presentation

The following tables summarize quantitative data from representative in vivo studies investigating the effects of this compound in the 5/6 nephrectomized rat model.

Table 1: Effect of this compound on Serum Parathyroid Hormone (PTH) Levels

Treatment GroupDose (mg/kg/day, p.o.)DurationSerum PTH (pg/mL)Reference
Sham + Vehicle-6 weeks144 ± 22[8]
5/6 Nx + Vehicle-6 weeks258 ± 29[8]
5/6 Nx + this compound106 weeks53 ± 12*[8]
5/6 Nx + Vehicle-12 days337 ± 41 (Day 0)[7]
5/6 Nx + this compound1012 days152 ± 15 (Day 13)[7]

*p < 0.05 compared to 5/6 Nx + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Serum Calcium and Phosphorus Levels

Treatment GroupDose (mg/kg/day, p.o.)DurationSerum Calcium (mg/dL)Serum Phosphorus (mg/dL)Reference
5/6 Nx + Vehicle-12 days10.53 ± 0.09 (Day 0)7.94 ± 0.16 (Day 0)[7]
5/6 Nx + this compound1012 days8.43 ± 0.37 (8h post-dose)9.44 ± 0.44 (8h post-dose)[7]
5/6 Nx + Vehicle-5 weeksNot ReportedNot Reported[8]
5/6 Nx + this compound105 weeksSignificantly ReducedNot Reported[8]

Table 3: Effect of this compound on Parathyroid Gland Hyperplasia

Treatment GroupDose (mg/kg/day, p.o.)DurationParathyroid Gland Weight (mg)PCNA-positive cells/mm²Reference
5/6 Nx + Vehicle-5 weeks0.566 ± 0.03883 ± 8[8]
5/6 Nx + this compound105 weeks0.396 ± 0.031*41 ± 8**[8]
5/6 Nx + Vehicle-4 weeksNot ReportedSignificantly Higher[2]
5/6 Nx + this compound54 weeksDecreasedSignificantly Reduced[2]
5/6 Nx + this compound104 weeksDecreasedSignificantly Reduced[2]

*p < 0.05, **p < 0.001 compared to 5/6 Nx + Vehicle. PCNA: Proliferating Cell Nuclear Antigen. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Induction of Secondary Hyperparathyroidism via 5/6 Nephrectomy in Rats

Objective: To create a rodent model of chronic kidney disease-induced secondary hyperparathyroidism.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, sutures)

  • Surgical microscope or loupes

  • Heating pad

  • Post-operative analgesics

Procedure:

  • Acclimatization: House rats in a controlled environment for at least one week prior to surgery, with free access to standard chow and water.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol.

  • First Stage Surgery (Left Kidney):

    • Make a flank incision to expose the left kidney.

    • Carefully dissect the adrenal gland and surrounding fat from the kidney.

    • Ligate two of the three branches of the left renal artery.

    • Alternatively, remove the upper and lower thirds of the kidney via surgical resection.

    • Close the muscle and skin layers with sutures.

  • Recovery: Allow the rat to recover for one week.

  • Second Stage Surgery (Right Kidney):

    • Anesthetize the rat.

    • Make a flank incision to expose the right kidney.

    • Perform a complete right nephrectomy by ligating the renal artery and vein and removing the kidney.

    • Close the incision in layers.

  • Post-operative Care: Administer analgesics as required and monitor the animal for signs of distress. Allow the rats to recover for 4-6 weeks to allow for the development of secondary hyperparathyroidism.[2][8]

Protocol 2: In Vivo Administration of this compound and Sample Collection

Objective: To evaluate the efficacy of this compound in a 5/6 nephrectomized rat model.

Materials:

  • 5/6 nephrectomized rats (and sham-operated controls)

  • This compound hydrochloride

  • Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in water)[7]

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA for plasma, or serum separator tubes)

  • Centrifuge

  • ELISA kits for rat PTH

  • Clinical chemistry analyzer for calcium and phosphorus

Procedure:

  • Animal Grouping: Randomly assign the 5/6 nephrectomized rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Include a sham-operated control group receiving the vehicle.

  • Dosing Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 5, 10 mg/mL for doses of 1, 5, and 10 mg/kg at an administration volume of 1 mL/kg).

  • Drug Administration: Administer this compound or vehicle to the rats once daily via oral gavage for the specified duration of the study (e.g., 4-6 weeks).[2][8]

  • Blood Collection:

    • Baseline: Collect a baseline blood sample prior to the first dose.

    • During Treatment: Collect blood samples at specified time points during the study (e.g., weekly). For pharmacokinetic/pharmacodynamic assessments, collect blood at multiple time points after the final dose (e.g., 0, 1, 4, 8, 16, and 24 hours).[7]

    • Terminal: Collect a final blood sample at the end of the study.

    • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).

  • Sample Processing:

    • For serum, allow the blood to clot and then centrifuge to separate the serum.

    • For plasma, centrifuge the blood collected in EDTA tubes.

    • Store serum and plasma samples at -80°C until analysis.

  • Biochemical Analysis:

    • Measure serum or plasma PTH levels using a rat-specific ELISA kit.

    • Measure serum calcium and phosphorus concentrations using a clinical chemistry analyzer.

  • Tissue Collection (Optional): At the end of the study, euthanize the animals and collect the parathyroid glands for histological analysis (e.g., H&E staining, immunohistochemistry for PCNA).[8]

Mandatory Visualization

Cinacalcet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_ext Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca2_ext->CaSR Binds This compound This compound This compound->CaSR Allosteric Modulation Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca2_int ↑ Intracellular Ca²⁺ IP3->Ca2_int Induces Release from ER PTH_vesicles PTH Vesicles Ca2_int->PTH_vesicles Inhibits Fusion with Membrane PTH_secretion ↓ PTH Secretion PTH_vesicles->PTH_secretion Leads to

Caption: this compound allosterically modulates the CaSR, enhancing its sensitivity to extracellular Ca²⁺ and inhibiting PTH secretion.

Experimental_Workflow A Animal Acclimatization (Sprague-Dawley Rats) B 5/6 Nephrectomy Surgery (Two-Stage) A->B C Recovery & Model Development (4-6 Weeks) B->C D Baseline Blood Sampling C->D E Randomization into Treatment Groups D->E F Daily Oral Gavage (this compound or Vehicle) E->F G Periodic Blood Sampling F->G During Treatment Period H Terminal Blood & Tissue Collection F->H End of Study G->F I Biochemical & Histological Analysis H->I

Caption: In vivo experimental workflow for evaluating this compound in a 5/6 nephrectomized rat model.

References

Application Notes and Protocols for LC-MS/MS Quantification of Cinacalcet in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR), primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2] This document provides detailed application notes and protocols for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

Principle of the Method

This LC-MS/MS method provides high specificity, precision, and accuracy for the rapid quantification of this compound in plasma.[3] The methodology involves the extraction of this compound and a deuterated internal standard (IS) from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode and comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4][5]

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • This compound-d3 or this compound-d4 (Internal Standard)[1][2]

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (Drug-free)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound Hydrochloride and the internal standard (e.g., this compound-d3) in methanol to prepare individual stock solutions of 1 mg/mL.[6]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.[7]

  • Internal Standard Working Solution (50 ng/mL):

    • Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 50 ng/mL.[6]

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at various concentration levels.[6] A typical calibration curve range is 0.1 to 150 ng/mL.[2][3]

Sample Preparation

Two common extraction methods are protein precipitation and liquid-liquid extraction.

This method is rapid and suitable for high-throughput analysis.[1][8]

  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL).[5]

  • Add 100 µL of cold acetonitrile to precipitate the plasma proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LLE can provide a cleaner extract compared to PPT.[7]

  • To 200 µL of plasma sample, add 50 µL of the internal standard working solution.[7]

  • Add 1 mL of an appropriate extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).[7]

  • Vortex for 5 minutes.[7]

  • Centrifuge to separate the aqueous and organic layers.[7]

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[7]

  • Reconstitute the residue in the mobile phase for injection.[7]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
Column C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, Eclipse Plus C18)[2][8]
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetateB: Acetonitrile or Methanol with 0.1% formic acid[4][7][8]
Gradient/Isocratic Both gradient and isocratic elution can be used.[4][8] A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage, and then re-equilibrate.
Flow Rate 0.35 - 1.0 mL/min[4][7]
Injection Volume 10 - 20 µL[7][10]
Column Temperature 30 - 40 °C[7][9]

Table 2: Mass Spectrometry Parameters

ParameterTypical Value
Mass Spectrometer Triple Quadrupole Mass Spectrometer[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MRM Transitions This compound: m/z 358.1 → 155.1[3][7]This compound-d3: m/z 361.1 → 158.1[3][7]This compound-d4: m/z 362.3 → 155.0[4]
Collision Energy Optimized for the specific instrument and transitions.

Data Presentation

Table 3: Summary of Quantitative Method Performance

ParameterTypical Performance Characteristics
Linearity Range 0.1 - 150 ng/mL[2][3]
Correlation Coefficient (r²) > 0.99[10]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3]
Intra-assay Precision (%RSD) < 15% (typically 2.8% to 9%)[3]
Inter-assay Precision (%RSD) < 15% (typically 6.9% to 8.5%)[3]
Accuracy Within ±15% of the nominal concentration (typically 99% to 103%)[3]
Recovery 90% to 106%[3]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (Blank, CC, QC, Unknown) is_add Add Internal Standard (this compound-d3/d4) plasma->is_add extraction Extraction (Protein Precipitation or LLE) is_add->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification in plasma.

Signaling Pathway Context (Illustrative)

While this protocol focuses on quantification, this compound's mechanism of action involves the Calcium-Sensing Receptor (CaSR) signaling pathway. The following diagram illustrates this relationship.

G This compound This compound casr Calcium-Sensing Receptor (CaSR) (on Parathyroid Gland) This compound->casr Allosteric Modulation plc Phospholipase C (PLC) casr->plc Activates ip3 IP3 plc->ip3 Generates ca_release Intracellular Ca2+ Release ip3->ca_release Stimulates pth_secretion Parathyroid Hormone (PTH) Secretion ca_release->pth_secretion Inhibits

Caption: this compound's mechanism of action via the CaSR pathway.

Conclusion

The described LC-MS/MS method offers a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol, particularly with the straightforward protein precipitation step, is well-suited for high-throughput analysis in both clinical and research settings, supporting pharmacokinetic studies and therapeutic drug monitoring.

References

Application Note: Solid-State Characterization of Cinacalcet Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinacalcet hydrochloride is a calcimimetic agent that modulates the calcium-sensing receptor, playing a crucial role in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] The solid-state properties of an active pharmaceutical ingredient (API) like this compound hydrochloride are critical as they can influence its stability, solubility, and bioavailability. This document outlines detailed protocols for the solid-state characterization of this compound hydrochloride, focusing on identifying and differentiating its polymorphic forms.

This compound hydrochloride is known to exist in multiple crystalline forms, often referred to as polymorphs, as well as an amorphous form.[2] The discovery and characterization of new polymorphic forms are essential for improving the performance characteristics of the final pharmaceutical product.[3] This application note provides a comprehensive guide to the analytical techniques used to characterize these solid forms.

Experimental Protocols

A multi-technique approach is essential for the thorough solid-state characterization of this compound hydrochloride. The following protocols describe the application of X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Vibrational Spectroscopy (FT-IR and Raman).

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases. Each crystalline form of a compound produces a unique diffraction pattern.

Objective: To identify the crystalline form(s) of this compound hydrochloride and differentiate between its polymorphs.

Methodology:

  • Gently grind the sample using a mortar and pestle to ensure a homogenous particle size.

  • Pack the powdered sample into a sample holder, ensuring a flat and even surface.

  • Place the sample holder into the XRPD instrument.[1]

  • Expose the sample to monochromatic X-ray radiation (typically Cu Kα).[1]

  • Scan the sample over a 2θ range of 2° to 40° at a continuous scan rate.[1]

  • Record the diffraction pattern as a plot of intensity versus 2θ.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as melting point and phase transitions.

Objective: To determine the melting point and thermal transitions of this compound hydrochloride polymorphs.[1]

Methodology:

  • Accurately weigh 2-5 mg of the this compound hydrochloride sample into a standard aluminum DSC pan.[1]

  • Hermetically seal the pan. An empty, sealed pan should be used as a reference.[1]

  • Place both the sample and reference pans into the DSC instrument.[1]

  • Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.[1]

  • Record the heat flow as a function of temperature to obtain the DSC thermogram.

Thermogravimetric Analysis (TGA)

TGA measures changes in the physical and chemical properties of a material as a function of increasing temperature.

Objective: To assess the thermal stability of this compound hydrochloride and to identify the presence of solvates.

Methodology:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan into the TGA furnace.

  • Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a fingerprint for different polymorphic forms.

Objective: To obtain the vibrational spectra of this compound hydrochloride for polymorphic form identification.

Methodology (FT-IR):

  • Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.[1]

  • Place the KBr pellet in the sample compartment of the FT-IR spectrometer.[1]

  • Acquire the infrared spectrum over a wavenumber range of 4000 to 400 cm⁻¹.[1]

Methodology (Raman):

  • Place a small amount of the powdered sample onto a microscope slide or into a capillary tube.

  • Focus the laser beam of the Raman spectrometer onto the sample.

  • Acquire the Raman spectrum over a desired spectral range.

Data Presentation

The quantitative data obtained from the characterization of different polymorphic forms of this compound hydrochloride are summarized in the tables below. Note that different literature sources may report slightly different peak positions and thermal events due to variations in experimental conditions.

Table 1: Characteristic XRPD Peaks (2θ ±0.2°) for this compound Hydrochloride Polymorphs

Form I[4][5]Form II[4][5]Form III[3][6]
6.913.77.0
10.414.313.8
13.816.615.7
15.517.516.2
17.819.417.7
19.020.319.6
21.220.620.4
24.223.323.5
25.431.4-

Table 2: Thermal Analysis Data for this compound Hydrochloride Polymorphs

Polymorphic FormDSC Event (Melting Point/Transition)TGA Data
Form I ~179.5 °C[7][8]Thermally stable with no significant weight loss before melting.
Form II ~170 °C[7][8]Generally stable, but may show desolvation if prepared from a solvate.[9]
Form III ~165 °C[7][8]Thermally stable with no significant weight loss before melting.

Table 3: Key Vibrational Spectroscopy Bands (cm⁻¹) for this compound Hydrochloride Form I

FT-IR[5]
3051
2966
2864
1587
1450
1167
1128
1072
799
775

Visualizations

Workflow for Solid-State Characterization

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Conclusion A This compound HCl Sample B XRPD A->B C DSC A->C D TGA A->D E FT-IR/Raman A->E F Polymorph Identification B->F G Thermal Stability Assessment C->G D->G H Structural Information E->H I Comprehensive Solid-State Profile F->I G->I H->I

Caption: A flowchart illustrating the typical workflow for the solid-state characterization of an active pharmaceutical ingredient like this compound hydrochloride.

Polymorphic Relationships of this compound Hydrochloride

Form_I Form I (Stable > 148.5°C) Form_III Form III (Stable < 148.5°C) Form_I->Form_III Reversible Transition Form_II Form II (Metastable) Amorphous Amorphous Solvates Solvates Solvates->Form_II Desolvation

References

Application Note: Quantification of Cinacalcet in Human Plasma using Cinacalcet-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinacalcet is a calcimimetic agent that modulates the activity of the calcium-sensing receptor and is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] Accurate quantification of this compound in biological matrices like human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2][3][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard, this compound-d4, ensures high accuracy and precision by compensating for variability during sample preparation and potential matrix effects.[1][5]

Principle of the Method

This method employs a simple and rapid protein precipitation technique for the extraction of this compound from human plasma.[1][6] Following extraction, the analyte and the internal standard (this compound-d4) are separated using reversed-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[4][6] Quantification is achieved by calculating the peak area ratio of this compound to this compound-d4 and comparing it against a calibration curve generated from standards of known concentrations.[4]

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • This compound-d4 Hydrochloride (Internal Standard, IS)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ammonium Formate

  • Formic Acid

  • Ultrapure Water

  • Drug-free Human Plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an ESI source

  • Analytical Column: C18 reversed-phase column (e.g., Eclipse Plus C18)[6]

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.[1]

  • This compound-d4 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound-d4 hydrochloride in methanol.[1]

  • Working Standards: Prepare serial dilutions of the this compound stock solution using a 50:50 methanol/water mixture to create calibration curve standards and quality control (QC) samples. Final concentrations for calibration standards may range from 0.1 to 50 ng/mL.[6]

  • IS Working Solution (50 ng/mL): Dilute the this compound-d4 stock solution with 50% methanol to achieve a final concentration of 50 ng/mL.[6]

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS Working Solution (50 ng/mL) to each tube and vortex for 15 seconds.[1]

  • Add 500 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 30 seconds.[1]

  • Centrifuge the samples at 20,000 x g for 5 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography and Mass Spectrometry Conditions

The following tables outline the typical LC-MS/MS parameters for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Eclipse Plus C18 (or equivalent)
Mobile Phase Gradient elution with Methanol and Water containing Ammonium Formate[6]
Flow Rate 0.6 mL/min[6]
Injection Volume 5 - 20 µL
Column Temperature 40 °C
Run Time ~5 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transition (this compound) m/z 358.1 → 155.1[7]
MRM Transition (this compound-d4) m/z 362.1 → 155.1 (adjust based on specific d4 location)
Dwell Time 200 ms
Ion Source Temperature 550 °C
IonSpray Voltage 5500 V

Data Presentation and Method Performance

A validated method should demonstrate acceptable linearity, accuracy, precision, and recovery. The following tables present representative data for a typical method validation.

Table 3: Calibration Curve Linearity

Concentration (ng/mL)0.10.21.05.010.020.040.050.0
Mean Accuracy (%) 98.5101.299.8100.599.1100.899.5101.1
Correlation Coefficient (r²) \multicolumn{8}{c}{> 0.99}

Table 4: Intra- and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ 0.1≤ 2080-120≤ 2080-120
Low QC 0.3< 1585-115< 1585-115
Mid QC 5.0< 1585-115< 1585-115
High QC 35.0< 1585-115< 1585-115

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC 0.397.21.5
High QC 35.098.5-0.8

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical process from sample receipt to final data analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification plasma_sample Human Plasma Sample (Unknown, QC, Blank) is_spike Spike with This compound-d4 (IS) plasma_sample->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection lc_sep Chromatographic Separation (C18) injection->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect peak_integration Peak Area Integration ms_detect->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantify this compound Concentration ratio_calc->quantification cal_curve Generate Calibration Curve cal_curve->quantification

Caption: Workflow for this compound quantification in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The protocol, featuring a straightforward protein precipitation step and the use of a stable isotope-labeled internal standard (this compound-d4), is well-suited for high-throughput analysis in both clinical and research environments.[1] The method demonstrates excellent performance characteristics in terms of linearity, accuracy, and precision, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of this compound.[3]

References

Application Notes and Protocols for Cinacalcet Analysis in Biological Samples via Protein Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet hydrochloride is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in those with parathyroid carcinoma.[1][2] Accurate quantification of this compound in biological matrices such as plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] Protein precipitation is a straightforward, rapid, and cost-effective method for preparing biological samples for analysis by removing interfering proteins.[1][3] This document provides a detailed protocol for protein precipitation of this compound from human plasma, optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: this compound and the Calcium-Sensing Receptor

This compound acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[2][4] By increasing the receptor's sensitivity to extracellular calcium, this compound mimics the effect of high calcium levels, which in turn inhibits the secretion of parathyroid hormone (PTH).[5][6][7] The reduction in PTH levels leads to a decrease in serum calcium concentrations.[2][6] This mechanism is crucial for managing hyperparathyroidism and its associated complications.[6]

Cinacalcet_Signaling_Pathway cluster_parathyroid_cell Parathyroid Gland Chief Cell cluster_extracellular CaSR Calcium-Sensing Receptor (CaSR) PLC Phospholipase C (PLC) CaSR->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG catalyzes Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release stimulates PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition leads to This compound This compound This compound->CaSR allosterically modulates Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR activates

Caption: this compound's signaling pathway in a parathyroid chief cell.

Experimental Protocol: Protein Precipitation for LC-MS/MS Analysis of this compound

This protocol is adapted from validated methods for the determination of this compound in human plasma.[1][8]

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • This compound-d3 or this compound-d4 (Internal Standard, IS)[9][10]

  • Acetonitrile (HPLC or LC-MS grade)[1]

  • Methanol (HPLC or LC-MS grade)[1]

  • Ammonium Formate[10]

  • Formic Acid[8]

  • Deionized Water

  • Human Plasma (drug-free)

  • 1.5 mL Microcentrifuge tubes

  • Calibrated pipettes and tips

  • Vortex mixer

  • High-speed centrifuge

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and the internal standard (e.g., this compound-d3) in methanol.[9][11]

  • Working Standard Solutions: Prepare a series of this compound working standards by serially diluting the stock solution with 50% methanol in water.[1]

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50% methanol to a final concentration of 50 ng/mL.[9][12]

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.[1]

Sample Preparation Workflow

experimental_workflow start Start: Plasma Sample add_is Add Internal Standard (e.g., this compound-d3) start->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Experimental workflow for this compound analysis.[1]

Protein Precipitation Procedure
  • Pipette 50 µL to 100 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1][8]

  • Add 20 µL of the internal standard working solution to each tube (except for the blank sample).[8][9]

  • Add 500 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][8]

  • Vortex the mixture vigorously for 1 minute.[1]

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm or 20,000 x g) for 5-10 minutes.[1][8]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1][9]

Data Presentation: Summary of Method Validation Parameters

The following table summarizes quantitative data from validated LC-MS/MS methods for this compound analysis in human plasma using protein precipitation.

ParameterReported ValuesReference(s)
Linearity Range 0.05 - 20.0 ng/mL[13]
0.1 - 50 ng/mL[10][14]
0.1 - 100 ng/mL[15]
0.3 - 150 ng/mL[16]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[13]
0.1 ng/mL[10][15]
Internal Standard This compound-d3[10][16]
This compound-d4[8][13][17]
Accuracy 85 - 115%[10][14]
96.0 - 106.0%[13]
99 - 103% (Inter-assay)[15]
Precision (CV%) < 15%[10][14]
< 5.8% (Intra- and Inter-day)[13]
6.9 - 8.5% (Inter-assay)[15]
Extraction Recovery 90 - 106%[15]
95.67 - 102.88%[10]

Discussion

The presented protocol for protein precipitation is a robust and efficient method for the preparation of plasma samples for the quantification of this compound.[8] The use of acetonitrile as the precipitating agent is widely documented and provides excellent protein removal.[1][8] The incorporation of a stable isotope-labeled internal standard, such as this compound-d3 or this compound-d4, is critical for achieving high accuracy and precision by compensating for variability during sample preparation and analysis.[8][17]

The subsequent analysis by LC-MS/MS offers high sensitivity and selectivity, allowing for the quantification of this compound over a broad range of concentrations suitable for clinical and research applications.[8][10] The validation data from multiple studies demonstrate that this methodology meets the stringent requirements for bioanalytical method validation, ensuring reliable and reproducible results.[10][16] This makes the described approach well-suited for high-throughput analysis in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][8]

References

Application Notes and Protocols for Animal Models of Secondary Hyperparathyroidism for Cinacalcet Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing rodent models of secondary hyperparathyroidism (SHPT) to evaluate the efficacy of Cinacalcet and other calcimimetics. The protocols focus on two widely accepted methods: 5/6 nephrectomy and adenine-induced chronic kidney disease (CKD).

Introduction

Secondary hyperparathyroidism is a common complication of chronic kidney disease, characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disturbances in mineral metabolism.[1][2] Animal models that mimic this condition are crucial for preclinical testing of therapeutic agents like this compound. This compound is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR) on parathyroid cells, increasing its sensitivity to extracellular calcium and thereby reducing PTH secretion.[1][3][4]

Animal Models of Secondary Hyperparathyroidism

Two of the most common and well-validated rodent models for inducing SHPT are the 5/6 nephrectomy (Nx) model and the adenine-induced CKD model.

  • 5/6 Nephrectomy Model: This surgical model involves the removal of a significant portion of the renal mass, leading to progressive kidney dysfunction and subsequent development of SHPT.[5][6] It is a well-established model that closely mimics the progression of CKD in humans.

  • Adenine-Induced CKD Model: This is a non-surgical, dietary model where the administration of adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial nephropathy and renal failure.[5][7][8] This model is known for its rapid onset and severity of the disease.[5]

Experimental Protocols

Protocol 1: 5/6 Nephrectomy Model in Rats

This protocol describes the surgical induction of CKD and SHPT in rats, followed by treatment with this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (4-weeks old)[9]

  • Standard rodent diet (0.6% calcium, 0.68% phosphorus)[9]

  • High phosphorus diet (0.9% calcium, 1.2% phosphorus) to exacerbate SHPT[6][9]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • This compound HCl

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

Procedure:

  • Acclimation: Acclimate rats for one week with free access to standard diet and water.[9]

  • First Surgery (Left Nephrectomy):

    • Anesthetize the rat.

    • Make a flank incision to expose the left kidney.

    • Ligate the renal artery and vein and the ureter.

    • Remove the left kidney.

    • Suture the muscle and skin layers.

  • Recovery: Allow the rats to recover for one week.

  • Second Surgery (Right Subtotal Nephrectomy):

    • Anesthetize the rat.

    • Make a flank incision to expose the right kidney.

    • Ligate two of the three branches of the renal artery.

    • Alternatively, resect the upper and lower thirds of the kidney.

    • Suture the muscle and skin layers.[10]

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Induction of SHPT:

    • After the second surgery, switch the diet to a high phosphorus diet to induce more severe SHPT.[5][6]

    • Allow 4-6 weeks for the development of stable CKD and SHPT.[2][6]

  • This compound Treatment:

    • Divide the 5/6 Nx rats into a vehicle control group and a this compound treatment group.

    • Administer this compound HCl orally (e.g., by gavage) at doses ranging from 1 to 30 mg/kg/day.[2][11]

    • Administer the vehicle to the control group.

    • Treat for a duration of 4-5 weeks.[1][2]

  • Monitoring and Sample Collection:

    • Monitor animal health, body weight, and food intake regularly.

    • Collect blood samples periodically (e.g., weekly or at the end of the study) for biochemical analysis.

    • At the end of the study, euthanize the animals and collect parathyroid glands for histological analysis.

Protocol 2: Adenine-Induced CKD Model in Rodents

This protocol details the non-surgical induction of CKD and SHPT in rats or mice using an adenine-rich diet.

Materials:

  • Male C57BL/6J mice or Wistar rats (weaning or adult)[7][8][12]

  • Standard rodent diet

  • Adenine-supplemented diet (e.g., 0.5% adenine for rats, adjustable for mice)[7][8]

  • This compound HCl

  • Vehicle for this compound

Procedure:

  • Acclimation: Acclimate rodents for one week with free access to a standard diet and water.

  • Induction of CKD:

    • Switch the diet to an adenine-supplemented diet. The concentration and duration will vary depending on the species and desired severity of CKD. For rats, a 0.5% adenine diet for 21 days is effective.[7][13] For mice, a phased approach with an induction and maintenance phase may be necessary.[8]

    • The onset of uremia is rapid, with increased serum creatinine and urea levels detectable within days.[5]

  • Development of SHPT:

    • SHPT develops as a consequence of renal failure. Elevated serum PTH can be observed after a few weeks of the adenine diet.[7]

  • This compound Treatment:

    • Once SHPT is established, divide the animals into a vehicle control group and a this compound treatment group.

    • Administer this compound HCl orally at appropriate doses.

    • Administer the vehicle to the control group.

    • The treatment duration can vary depending on the study's objectives.

  • Monitoring and Sample Collection:

    • Monitor animal health, body weight, and food and water intake.

    • Collect blood samples for biochemical analysis (serum urea nitrogen, creatinine, PTH, calcium, phosphorus).[7]

    • At the end of the study, euthanize the animals and collect kidneys and parathyroid glands for histological examination.

Data Presentation

The following tables summarize representative quantitative data from studies using these animal models to test this compound.

Table 1: Effect of this compound on Serum PTH in 5/6 Nephrectomized Rats

Treatment GroupDurationDoseSerum PTH (pg/mL) - BaselineSerum PTH (pg/mL) - Post-treatmentReference
Sham Vehicle6 weeks-~144~144[1]
5/6 Nx Vehicle6 weeks-~258~258[1]
5/6 Nx this compound6 weeks10 mg/kg/day~258~53[1]
5/6 Nx Vehicle5 weeks-298 ± 50398 ± 81[1]
5/6 Nx this compound5 weeks10 mg/kg/day329 ± 5125 ± 5[1]

Table 2: Effect of this compound on Serum Calcium and Phosphorus in 5/6 Nephrectomized Rats

Treatment GroupDurationDoseSerum Calcium (mg/dL)Serum Phosphorus (mg/dL)Reference
5/6 Nx Vehicle6 weeks-No significant changeNo significant change[1]
5/6 Nx this compound6 weeks10 mg/kg/daySignificantly decreasedSignificantly increased[1][14]

Table 3: Effect of this compound on Parathyroid Gland Hyperplasia in 5/6 Nephrectomized Rats

Treatment GroupDurationDoseParathyroid Gland Weight (mg)PCNA-positive cells/mm²Reference
5/6 Nx Vehicle5 weeks-0.566 ± 0.03883 ± 8[1]
5/6 Nx this compound5 weeks10 mg/kg/day0.396 ± 0.03141 ± 8[1]

Table 4: Biochemical Parameters in Adenine-Induced CKD Rats

GroupSerum Urea Nitrogen (mg/dl)Serum Creatinine (mg/dl)Serum PTH (pg/ml)Serum Phosphate (mg/dl)Reference
Control--84 ± 178.6 ± 0.2[7]
Adenine Diet70 ± 60.6 ± 0.1480 ± 3110.7 ± 0.7[7][13]

Visualizations

Signaling Pathway of Secondary Hyperparathyroidism and this compound's Mechanism of Action

SHPT_Cinacalcet_Pathway CKD Chronic Kidney Disease Phosphate ↑ Serum Phosphate CKD->Phosphate ↓ Excretion VitaminD ↓ Active Vitamin D CKD->VitaminD ↓ Synthesis CaSR Calcium-Sensing Receptor (CaSR) PTH_synthesis PTH Synthesis & Secretion CaSR->PTH_synthesis PTH ↑ Serum PTH PTH_synthesis->PTH Parathyroid_Hyperplasia Parathyroid Gland Hyperplasia Phosphate->PTH_synthesis Stimulates Calcium ↓ Serum Calcium Calcium->CaSR VitaminD->PTH_synthesis Inhibits (Negative Feedback) PTH->Parathyroid_Hyperplasia This compound This compound This compound->CaSR Allosterically Activates

Caption: Signaling pathway in secondary hyperparathyroidism and the mechanism of action of this compound.

Experimental Workflow for this compound Testing in the 5/6 Nephrectomy Model

Experimental_Workflow start Start: Select Rats acclimation Acclimation (1 week) start->acclimation surgery1 Surgery 1: Left Nephrectomy acclimation->surgery1 recovery Recovery (1 week) surgery1->recovery surgery2 Surgery 2: Right Subtotal Nephrectomy recovery->surgery2 shpt_induction SHPT Induction (High Phosphorus Diet) (4-6 weeks) surgery2->shpt_induction randomization Randomization shpt_induction->randomization vehicle_group Vehicle Control Group randomization->vehicle_group cinacalcet_group This compound Group randomization->cinacalcet_group treatment Treatment Period (4-5 weeks) vehicle_group->treatment cinacalcet_group->treatment data_collection Data Collection: - Blood Samples - Parathyroid Glands treatment->data_collection analysis Analysis: - Biochemical Assays - Histology data_collection->analysis

Caption: Workflow for evaluating this compound in the rat 5/6 nephrectomy model of SHPT.

Discussion and Conclusion

Both the 5/6 nephrectomy and adenine-induced CKD models are valuable tools for studying SHPT and the effects of calcimimetics like this compound. The 5/6 nephrectomy model offers a slower, more progressive disease course that may better reflect human CKD, while the adenine model provides a more rapid and severe phenotype.

Preclinical studies using these models have consistently demonstrated that this compound effectively lowers serum PTH and can prevent or even reverse parathyroid gland hyperplasia.[1][2] These findings support the role of the CaSR in regulating parathyroid cell proliferation.[2] It is important to note that in these rodent models, this compound treatment can lead to a decrease in serum calcium and an increase in serum phosphorus, effects that are also observed in clinical settings.[1][14]

These detailed protocols and the accompanying data provide a solid foundation for researchers to establish these models in their laboratories and to design robust preclinical studies for the evaluation of novel therapies for secondary hyperparathyroidism.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Cinacalcet: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Cinacalcet using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for the determination of this compound in bulk drug substances and pharmaceutical dosage forms. Additionally, a stability-indicating method is detailed for the assessment of the drug under various stress conditions.

Introduction

This compound hydrochloride is a calcimimetic agent that modulates the activity of the calcium-sensing receptor (CaSR) in the parathyroid gland.[1] It is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[3]

This document outlines three distinct HPLC methods for the analysis of this compound, providing detailed experimental protocols and a summary of their validation parameters.

Method 1: Isocratic RP-HPLC Method for Quantification of this compound

This method is a straightforward and rapid isocratic RP-HPLC procedure suitable for the routine quantification of this compound in tablet dosage forms.

Experimental Protocol

1. Instrumentation:

  • A liquid chromatograph equipped with a UV-Vis detector.[4]

  • Data acquisition and processing software.[4]

2. Chromatographic Conditions:

  • Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 µm)[4]

  • Mobile Phase: A mixture of Phosphate buffer and Acetonitrile (40:60 v/v). The pH of the mobile phase is adjusted to 3.0 ±0.05 with diluted ortho-phosphoric acid.[4]

  • Flow Rate: 0.9 mL/min[4]

  • Detection Wavelength: 282 nm[4]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

3. Reagent and Sample Preparation:

  • Phosphate Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain the desired concentration and adjust the pH to 3.0 with orthophosphoric acid.[4]

  • Diluent: The mobile phase is used as the diluent.[4]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the diluent to obtain a known concentration within the linear range (e.g., 100 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

    • Add a portion of the diluent and sonicate for a sufficient time to ensure complete dissolution of this compound.

    • Make up the volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

Quantitative Data Summary
ParameterResultReference
Retention Time~2.8 minutes[4]
Linearity Range25-150 µg/mL[4][5]
Correlation Coefficient (r²)0.999[4][5]
Accuracy (% Recovery)98-102%[4][5]
Precision (% RSD)< 2%[4][5]

Method 2: Rapid Isocratic RP-HPLC Method with PDA Detection

This method offers a faster analysis time with a slightly different mobile phase composition and detection wavelength.

Experimental Protocol

1. Instrumentation:

  • A liquid chromatograph equipped with a Photodiode Array (PDA) detector.[1]

2. Chromatographic Conditions:

  • Column: C18 column[1]

  • Mobile Phase: A 60:40 v/v mixture of methanol and phosphate buffer (pH 6.8).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 232 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Reagent and Sample Preparation:

  • Phosphate Buffer (pH 6.8): Prepare a phosphate buffer and adjust the pH to 6.8.

  • Standard and Sample Preparation: Follow a similar procedure as described in Method 1, using the mobile phase as the diluent.

Quantitative Data Summary
ParameterResultReference
Retention Time~2.82 minutes[1]
Linearity Range5-50 µg/mL[1]
Limit of Detection (LOD)0.32 µg/mL[1]
Limit of Quantification (LOQ)0.91 µg/mL[1]
Accuracy (% Recovery)99.85-100.14%[1]
Assay of Tablet Formulation100.45% of label claim[1]

Method 3: Stability-Indicating Gradient RP-HPLC Method for Related Substances

This gradient method is designed for the separation and quantification of this compound and its potential impurities and degradation products, making it suitable for stability studies.

Experimental Protocol

1. Instrumentation:

  • A liquid chromatograph with a UV detector.[6]

2. Chromatographic Conditions:

  • Column: Hypersil BDS (100 mm x 4.6 mm, 3 µm)[6]

  • Mobile Phase A: A degassed mixture of Buffer (prepared with a suitable salt) and Methanol (70:30, v/v).[6]

  • Mobile Phase B: A degassed mixture of Acetonitrile, Methanol, and Water (90:5:5, v/v/v).[6]

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm[6]

  • Column Temperature: 30°C[6]

3. Reagent and Sample Preparation:

  • Diluent: A mixture of Acetonitrile and Milli-Q water (90:10 v/v).[6]

  • Standard and Sample Preparation:

    • Prepare a standard solution of this compound and its known impurities in the diluent.

    • For the sample, accurately weigh and transfer a powdered tablet equivalent to 50 mg of this compound into a 50 mL volumetric flask.[6]

    • Add about 30 mL of diluent and sonicate for 20 minutes.[6]

    • Cool to room temperature and dilute to volume with the diluent.[6]

    • Centrifuge the solution at 2000 RPM for 10 minutes before injection.[6]

4. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the this compound sample to various stress conditions as per ICH guidelines, such as:

  • Acid Hydrolysis: 0.1 N HCl[4]

  • Base Hydrolysis: 0.1 N NaOH[4]

  • Oxidative Degradation: 3% H₂O₂[4]

  • Thermal Degradation: Heat at a suitable temperature (e.g., 50°C for 24 hours).[4]

  • Photolytic Degradation: Exposure to UV light for a defined period (e.g., 7 days).[4]

The chromatograms of the stressed samples should be analyzed to ensure that the degradation products are well-resolved from the main this compound peak.

Quantitative Data Summary
ParameterResultReference
Retention Time (this compound)~6.70 minutes[6]
Retention Times (Impurities)1.49, 1.57, 1.89, 6.38, 19.75 minutes[6]
%RSD of this compound0.6%[6]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Solution Preparation reagent_prep->sample_prep system_prep System Equilibration standard_prep->system_prep sample_prep->system_prep injection Sample Injection system_prep->injection data_acq Data Acquisition injection->data_acq integration Peak Integration & Identification data_acq->integration quantification Quantification integration->quantification reporting Report Generation quantification->reporting

Caption: General workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While HPLC analysis does not directly involve signaling pathways, for context, this compound's mechanism of action involves the Calcium-Sensing Receptor (CaSR) signaling pathway. The following is a simplified representation.

CaSR_Signaling This compound This compound CaSR Calcium-Sensing Receptor (CaSR) This compound->CaSR Binds to G_protein G-protein (Gq/11) CaSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Generates Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition

Caption: Simplified CaSR signaling pathway modulated by this compound.

References

Application Notes and Protocols: Cell-Based Assays for Measuring Cinacalcet's Effect on CaSR Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet (Sensipar®) is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is utilized in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[3][4] this compound enhances the sensitivity of the CaSR to extracellular calcium, leading to the activation of the receptor at lower calcium concentrations.[3][5] This modulation results in the suppression of parathyroid hormone (PTH) secretion and a reduction in serum calcium levels.[3][6]

The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis.[5][7] Upon activation, it primarily couples to Gαq/11 and Gαi/o proteins.[6][8] The activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic free calcium.[6]

This document provides detailed protocols for three distinct cell-based assays to quantify the effect of this compound on CaSR activation: Intracellular Calcium Mobilization Assay, IP-One HTRF Assay, and Dynamic Mass Redistribution (DMR) Assay.

CaSR Signaling Pathway and this compound's Mechanism of Action

The CaSR, upon binding extracellular Ca²⁺, undergoes a conformational change that activates intracellular signaling pathways. This compound binds to the 7-transmembrane domain of the receptor, distinct from the extracellular calcium-binding site.[5] This allosteric binding increases the receptor's sensitivity to Ca²⁺, effectively lowering the concentration of calcium required for activation.[3][5] The primary signaling cascade initiated by CaSR activation is the Gq/11 pathway, which leads to intracellular calcium mobilization.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca Extracellular Ca²⁺ CaSR CaSR (Calcium-Sensing Receptor) Ca->CaSR Binds This compound This compound This compound->CaSR Allosterically Modulates Gq Gq/11 CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_intra Intracellular Ca²⁺ Release ER->Ca_intra Releases Response Cellular Response (e.g., ↓PTH Secretion) Ca_intra->Response Triggers A 1. Seed Cells (e.g., HEK293-CaSR) in 96-well plate B 2. Incubate Overnight A->B C 3. Load Cells with Calcium Indicator Dye (e.g., Fura-2 AM) B->C D 4. Wash to Remove Excess Dye C->D E 5. Measure Baseline Fluorescence D->E F 6. Add this compound & Extracellular Ca²⁺ E->F G 7. Measure Kinetic Fluorescence Change F->G H 8. Data Analysis (Calculate EC₅₀) G->H cluster_assay IP-One HTRF Assay Principle cluster_no_ip1 No Cellular IP1 cluster_with_ip1 Cellular IP1 Present Donor Ab-Cryptate (Donor) Acceptor IP1-d2 (Acceptor) Donor->Acceptor Binding FRET High HTRF Signal Acceptor->FRET FRET Donor2 Ab-Cryptate (Donor) Cell_IP1 Cellular IP1 Donor2->Cell_IP1 Competition Acceptor2 IP1-d2 (Acceptor) NoFRET Low HTRF Signal

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in Cinacalcet Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak shape during the chromatographic analysis of Cinacalcet.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound peak is tailing. What are the common causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the positively charged this compound molecule and acidic residual silanol groups on the silica-based column packing material.[1][2][3]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: this compound is a basic compound. Lowering the mobile phase pH to approximately 3.0 can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][4][5] A phosphate buffer is commonly used to maintain a stable pH.[1][4][5]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are effectively end-capped have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1][6] Consider using a C18 or C8 column known for providing good peak shape with basic analytes.[1]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 20 mM) in the mobile phase can also help to mask the residual silanol groups and improve peak symmetry.[1]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a positively charged surface, can repel the positively charged analyte and improve peak shape.[1]

G start Peak Tailing Observed ph Adjust Mobile Phase pH to ~3.0 start->ph no_improvement Still Tailing? ph->no_improvement Check Peak column_type Use High-Purity, End-Capped Column buffer Increase Buffer Strength column_type->buffer Still Tailing stationary_phase Consider Different Stationary Phase buffer->stationary_phase Still Tailing end Peak Shape Improved stationary_phase->end no_improvement->column_type Yes no_improvement->end No

Caption: A flowchart for troubleshooting peak splitting in this compound analysis.

Q4: My this compound peak is broad. How can I improve its efficiency?

A4: Broad peaks can be caused by a variety of factors related to the column, mobile phase, and overall system.

Troubleshooting Steps:

  • Increase Column Temperature: Operating at a moderately elevated temperature (e.g., 30-40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. B[1]e mindful of the column's and analyte's stability at higher temperatures.

  • Optimize Flow Rate: While a slower flow rate can sometimes improve resolution, an excessively low or high flow rate can lead to band broadening. Experiment with slight adjustments to your flow rate to find the optimum. *[1] Use a More Efficient Column: Columns with smaller particle sizes (e.g., <3 µm) provide higher efficiency and sharper peaks, though they require systems capable of handling higher backpressures. *[1] Employ Gradient Elution: If you are running an isocratic method, switching to a gradient elution can help to sharpen peaks, especially those that elute later in the chromatogram. *[1] Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce dead volume, which contributes to band broadening.

[7]### Data Presentation: Typical Starting Conditions

The following table summarizes typical starting conditions for this compound analysis based on published methods. These can be used as a baseline for troubleshooting and optimization.

ParameterCondition 1Condition 2Condition 3 (UPLC)
Column Symmetry C18 (4.6 x 150mm, 5µm)[5] YMC Pack Butyl Column[4] Acquity BEH Shield RP18 (100 x 2.1mm, 1.7µm)
Mobile Phase A Phosphate Buffer (pH 3.0)[5] Phosphate Buffer (pH 3.0)[4] 0.02M Potassium Dihydrogen Orthophosphate (pH 6.6)
Mobile Phase B Acetonitrile[5] Acetonitrile[4] Acetonitrile
Composition 40:60 (A:B) v/v[5] Not SpecifiedGradient
Flow Rate 0.9 mL/min[5] Not Specified0.3 mL/min
Column Temp. 30°C[5] Not Specified35°C
Detection 282 nm[5] Not Specified223 nm
Injection Vol. 20 µL[5] Not SpecifiedNot Specified

Experimental Protocols

General Protocol for Optimizing this compound Peak Shape

This protocol provides a systematic approach to troubleshooting and improving the peak shape of this compound.

  • Initial System Setup and Equilibration:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. [5] * Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid. [5] * Mobile Phase B: Acetonitrile.

    • Elution: Start with an isocratic elution of 60% Acetonitrile. [1] * Flow Rate: 0.9 mL/min. [5] * Column Temperature: 30°C. [5] * Detection: 282 nm. [5] * Injection Volume: 10 µL. [1] * Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a standard solution of this compound by dissolving it in the mobile phase.

[1]3. System Suitability Check:

  • Perform six replicate injections of the standard solution.
  • Evaluate the peak tailing factor, number of theoretical plates, and retention time reproducibility.
  • The tailing factor should ideally be between 0.9 and 1.2.

[1]4. Troubleshooting and Optimization (if peak shape is poor):

  • If Tailing is Observed:
  • Increase the buffer concentration in Mobile Phase A to 20 mM.
  • If tailing persists, ensure you are using a high-quality, end-capped column.
  • If Fronting is Observed:
  • Reduce the concentration of the injected sample by half.
  • Ensure the sample solvent is the same as the mobile phase.
  • If Splitting is Observed:
  • Confirm the mobile phase pH is not close to the pKa of this compound.
  • Filter all samples and mobile phases to prevent frit blockage.
  • If Peaks are Broad:
  • Increase the column temperature to 35°C, then 40°C.
  • Optimize the flow rate (e.g., try 0.8 mL/min and 1.0 mL/min).

  • Data Recording:

    • For each condition change, perform replicate injections and record the system suitability parameters in a table for comparison.

References

Technical Support Center: Managing Variability in Cinacalcet-d4 Hydrochloride Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of Cinacalcet-d4 hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound-d4 hydrochloride?

This compound-d4 hydrochloride is the deuterated form of this compound hydrochloride, a calcimimetic agent.[1] It acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), which is a G-protein coupled receptor (GPCR) predominantly found on the surface of parathyroid gland cells.[1][2] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium ions.[1][3] This heightened sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH), which in turn lowers serum calcium levels.[1][2] The R-enantiomer of this compound is more potent and is responsible for its pharmacodynamic activity.[1]

Q2: Why is the deuterated form, this compound-d4 hydrochloride, used in research?

Deuterated compounds like this compound-d4 hydrochloride are frequently used in research, particularly in pharmacokinetic (PK) studies, as internal standards for mass spectrometry-based quantification of the non-deuterated drug.[1][4] The deuterium atoms increase the molecule's mass without significantly altering its chemical properties.[1] This allows it to be distinguished from the parent compound by a mass spectrometer, ensuring accurate measurement of the parent drug's concentration in biological samples.[1]

Q3: What are the primary metabolic pathways of this compound?

This compound is extensively metabolized in the liver by multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2.[1] The main metabolic processes are N-dealkylation and oxidation of the naphthalene ring.[1] It's important to note that this compound is also a strong inhibitor of CYP2D6, which can lead to drug-drug interactions when co-administered with other compounds metabolized by this enzyme.[1]

Q4: What factors can influence the variability in response to this compound?

Several factors can affect the efficacy of this compound, leading to variability in experimental and clinical outcomes. These include:

  • Baseline PTH, Calcium, and Phosphorus Levels: The initial levels of these markers can significantly impact the observed response.[5][6]

  • Dialysis Duration: Longer duration of dialysis has been associated with a greater reduction in PTH.[5]

  • Concomitant Medications: The use of phosphate binders and vitamin D sterols can influence the effects of this compound.[5][6]

  • Parathyroid Gland Morphology: The presence of nodular hyperplasia in the parathyroid gland may lead to a reduced long-term efficacy of this compound.[7]

  • Genetic Polymorphisms: Variations in the CaSR gene or CYP enzymes could theoretically contribute to response variability.

Troubleshooting Guides

In Vitro Assay Variability

Issue: High variability in Calcium-Sensing Receptor (CaSR) activation assay results (e.g., intracellular calcium flux).

Potential Cause Troubleshooting Steps
Inconsistent cell density or healthEnsure consistent cell seeding density and monitor cell viability.
Variation in extracellular calcium concentrationPrecisely control the final concentration of extracellular calcium in the assay buffer.
Instability of this compound-d4 hydrochloride in assay bufferPrepare fresh dilutions of the compound for each experiment.[1]
Issues with the fluorescent calcium indicatorValidate the loading efficiency and response of the calcium indicator.[1]
Low or variable CaSR expression in cellsUse a stable cell line with confirmed CaSR expression.

Issue: Inaccurate or inconsistent quantification of this compound in biological samples using LC-MS/MS.

Potential Cause Troubleshooting Steps
Impurities in this compound-d4 hydrochloride internal standardVerify the Certificate of Analysis (CoA) for chemical and isotopic purity.[8] Use a high-purity standard.
Inefficient sample preparation (protein precipitation or liquid-liquid extraction)Optimize extraction conditions, including solvent ratios and mixing times.[9]
Ion suppression or enhancement in the mass spectrometerEvaluate matrix effects and optimize chromatographic separation to minimize co-elution of interfering substances.[8]
Instability of the analyte or internal standard during sample processingKeep samples on ice and process them promptly. Check for degradation products.
Inaccurate standard curvePrepare fresh calibration standards for each analytical run and ensure the curve covers the expected concentration range.
In Vivo Study Variability

Issue: Unexpected variability in plasma concentrations of this compound following oral administration in animal models.

Potential Cause Troubleshooting Steps
Inconsistent oral gavage techniqueEnsure proper training and consistent administration volume and technique.
Food effect influencing absorptionStandardize the feeding schedule of the animals relative to drug administration. A high-fat meal can increase the absorption of this compound.[10]
Variability in first-pass metabolismBe aware of factors that can influence CYP enzyme activity in the animal model, such as diet and co-administered drugs.
Improper sample collection and handlingUse appropriate anticoagulants and process blood samples consistently and quickly to obtain plasma. Store plasma at -80°C.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a method to assess the activity of CaSR agonists like this compound-d4 hydrochloride in a cell-based system.

Materials:

  • HEK293 cells stably expressing the human calcium-sensing receptor (HEK-CaSR).[11]

  • Cell culture medium (e.g., DMEM with 10% FBS).[11]

  • Hanks' Balanced Salt Solution (HBSS).[11]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[11]

  • This compound-d4 hydrochloride stock solution.

  • A fluorescence plate reader capable of kinetic reads.[11]

Procedure:

  • Cell Plating: Seed the HEK-CaSR cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.[11]

  • Dye Loading: Wash the cells with HBSS and then incubate them with a solution of the fluorescent dye in HBSS (typically at 37°C for 30-60 minutes).[11]

  • Compound Addition: Prepare serial dilutions of this compound-d4 hydrochloride in HBSS containing a fixed, sub-maximal concentration of extracellular calcium.[11]

  • Fluorescence Measurement: Place the plate in a kinetic fluorescence plate reader. Record a baseline fluorescence reading. Add the this compound-d4 hydrochloride solutions to the wells and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying CaSR activation.[11]

  • Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve after compound addition.[1] Plot the response against the logarithm of the this compound-d4 hydrochloride concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[1]

PTH Secretion Assay

This protocol is a representative example for measuring PTH secretion from cultured parathyroid cells.

Materials:

  • Primary parathyroid cells or a suitable parathyroid cell line.

  • Low-calcium cell culture medium.

  • This compound-d4 hydrochloride.

  • PTH ELISA kit.

Procedure:

  • Cell Culture: Culture the parathyroid cells in a low-calcium medium to maintain their responsiveness.[1]

  • Experimental Setup: Seed the cells in multi-well plates and allow them to adhere. On the day of the experiment, wash the cells with a serum-free, low-calcium medium.[1]

  • Compound Treatment: Prepare different concentrations of this compound-d4 hydrochloride in the low-calcium medium. Incubate the cells with the compound solutions for a defined period (e.g., 2-4 hours) at 37°C.[1][4]

  • Sample Collection: After incubation, carefully collect the culture supernatant from each well.[1]

  • PTH Analysis: Measure the concentration of PTH in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[4]

  • Data Analysis: Plot the PTH concentration against the this compound-d4 hydrochloride concentration to determine the inhibitory effect.

Visualizations

G cluster_0 Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) G_protein Gq/11 CaSR->G_protein Activates This compound This compound-d4 Hydrochloride This compound->CaSR Allosteric Modulation Calcium Extracellular Ca²⁺ Calcium->CaSR Activation PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates PTH_inhibition Inhibition of PTH Gene Expression & Secretion PKC->PTH_inhibition

Caption: Signaling pathway of this compound at the Calcium-Sensing Receptor.

G start Start sample_prep Sample Preparation (Plasma) start->sample_prep add_is Add Internal Standard (this compound-d4 HCl) sample_prep->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End data_processing->end

References

Overcoming low signal-to-noise ratio for Cinacalcet-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cinacalcet-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound-d4 in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound-d4 and what is its primary application in bioanalysis?

This compound-d4 is a deuterated form of this compound, a calcimimetic agent. Its primary use in bioanalysis is as a stable isotope-labeled internal standard (IS) for the accurate quantification of this compound in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The deuterium labeling increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer.[3]

Q2: Why is a stable isotope-labeled internal standard like this compound-d4 preferred?

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.[1] This is because it closely mimics the analyte's behavior during sample preparation, extraction, and ionization.[1][4] By co-eluting with the analyte, it helps to compensate for variability in sample processing and instrument response, thereby improving the accuracy and precision of the analytical method.[4][5][6]

Q3: What are the potential causes of a poor signal-to-noise (S/N) ratio for this compound-d4?

A poor signal-to-noise ratio for this compound-d4 can arise from several factors, including:

  • Low Signal Intensity: This could be due to inefficient extraction, suboptimal ionization, or issues with the instrument settings.[7]

  • High Background Noise: This may be caused by co-eluting matrix components leading to ion suppression, contaminated mobile phases, or a deteriorating analytical column.[7]

  • Issues with the Internal Standard Itself: Problems with the purity or stability of the this compound-d4 standard, such as the presence of impurities or back-exchange of deuterium atoms, can also affect the S/N ratio.[2][7]

Q4: How can I determine if ion suppression is affecting my this compound-d4 signal?

Ion suppression can be investigated by performing a post-column infusion experiment. In this setup, a constant flow of this compound-d4 is infused into the mass spectrometer while a blank, extracted matrix sample is injected. A decrease in the baseline signal at the retention time of this compound-d4 indicates the presence of co-eluting matrix components that are suppressing its ionization.[7]

Troubleshooting Guide: Overcoming Low Signal-to-Noise Ratio for this compound-d4

This guide provides a systematic approach to diagnosing and resolving issues related to a low signal-to-noise ratio for this compound-d4.

Issue 1: Low Signal Intensity for this compound-d4
Potential Cause Troubleshooting Steps
Inefficient Extraction Review and optimize the sample preparation method. For liquid-liquid extraction (LLE), ensure the pH and solvent choice are optimal for this compound. For protein precipitation, ensure complete precipitation and recovery of the supernatant.[7]
Suboptimal Mass Spectrometer Settings Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific m/z transition of this compound-d4.
Inappropriate Mobile Phase Composition Ensure the mobile phase pH is suitable for the positive ionization of this compound. Mobile phases often consist of acetonitrile and water with additives like formic acid.[7]
Deteriorating Analytical Column Poor peak shape and reduced signal intensity can result from a deteriorating column. Replace the column if necessary.[7]
Incorrect Internal Standard Concentration Verify the concentration of the this compound-d4 stock and working solutions. Prepare fresh solutions if degradation is suspected.[2]
Issue 2: High Background Noise
Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression) As mentioned in the FAQs, perform a post-column infusion experiment to confirm ion suppression.[7] To mitigate this, improve chromatographic separation to separate this compound-d4 from interfering matrix components.
Contaminated System Flush the LC system and mass spectrometer to remove any potential contaminants. Ensure high-purity solvents and reagents are used for the mobile phase.
Poor Chromatographic Separation Optimize the gradient elution to better separate the this compound-d4 peak from any background interference.[7]
Impure Internal Standard Inject a high concentration of the this compound-d4 standard alone to check for co-eluting impurities that might contribute to background noise.[2]

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using this compound-d4 as an internal standard.

Protocol 1: Liquid-Liquid Extraction (LLE) LC-MS/MS Method

This method is known for its high sensitivity and is suitable for pharmacokinetic studies requiring low detection limits.[5]

  • Sample Preparation:

    • To a plasma sample, add the this compound-d4 internal standard solution.

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.[1][5]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Agilent Zorbax Eclipse XDB-C18) is commonly used.[8]

    • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with additives like formic acid is typical.[4]

    • Flow Rate: A constant flow rate of around 0.6 mL/min has been reported.[5]

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions:

      • This compound: m/z 358.2 → m/z 155.2[5]

      • This compound-d4 (IS): m/z 362.3 → m/z 155.0[5]

Protocol 2: Protein Precipitation (PP) LC-MS/MS Method

This method is simpler and faster for sample preparation.[8]

  • Sample Preparation:

    • To a plasma sample, add the internal standard (this compound-d4).

    • Add a precipitating agent like acetonitrile.[8]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant.[8]

  • Chromatographic and Mass Spectrometric Conditions:

    • The chromatographic and mass spectrometric conditions are generally similar to those used with liquid-liquid extraction, with potential adjustments to the gradient and other parameters to optimize separation and detection.[8]

Quantitative Data Summary

The following tables summarize key performance parameters from various validated LC-MS/MS methods for this compound quantification using a deuterated internal standard.

Table 1: Linearity of Calibration Curves

Internal StandardConcentration Range (ng/mL)Correlation Coefficient (r²)Reference
This compound-d40.05 - 20.0> 0.99[9]
This compound-d30.1 - 50> 0.99[10]
Deuterated this compoundNot Specified> 0.99[9]

Table 2: Inter-Assay and Intra-Assay Precision

Internal StandardConcentration Levels (ng/mL)Inter-Assay CV%Intra-Assay CV%Reference
This compound-d40.05 - 20.0< 5.8%Not Specified[9]
This compound-d30.1 - 50< 15%< 15%[10]
Deuterated this compoundNot Specified6.9% - 8.5%Not Specified[9]

Visualizations

This compound Signaling Pathway

This compound acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), which is a G-protein coupled receptor (GPCR).[3] By binding to the CaSR on parathyroid gland cells, this compound increases the receptor's sensitivity to extracellular calcium. This leads to a reduction in the secretion of parathyroid hormone (PTH), which in turn lowers serum calcium levels.[3]

Cinacalcet_Signaling_Pathway cluster_cell Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) G_protein G-protein CaSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_release Intracellular Ca2+ Release IP3->Ca_release PTH_secretion PTH Secretion (Inhibited) Ca_release->PTH_secretion Inhibits This compound This compound This compound->CaSR Allosteric Modulation Calcium Extracellular Ca2+ Calcium->CaSR Activation Troubleshooting_Workflow start Low S/N Ratio for this compound-d4 check_signal Check Signal Intensity start->check_signal check_background Check Background Noise check_signal->check_background Normal low_signal Low Signal check_signal->low_signal Low high_noise High Noise check_background->high_noise High optimize_ms Optimize MS Settings low_signal->optimize_ms optimize_chromatography Optimize Chromatography high_noise->optimize_chromatography optimize_extraction Optimize Sample Prep optimize_ms->optimize_extraction check_column Check Column Performance optimize_extraction->check_column resolved S/N Ratio Improved check_column->resolved check_system_contamination Check System Contamination optimize_chromatography->check_system_contamination check_is_purity Verify IS Purity check_system_contamination->check_is_purity check_is_purity->resolved Experimental_Workflow start Start: Plasma Sample add_is Add this compound-d4 Internal Standard start->add_is sample_prep Sample Preparation (LLE or PP) add_is->sample_prep lc_injection LC Injection sample_prep->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_analysis Data Analysis (Peak Integration & Quantification) ms_detection->data_analysis end End: Concentration Result data_analysis->end

References

Technical Support Center: Troubleshooting Low Recovery of Cinacalcet-d4 in Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with low recovery of Cinacalcet-d4 during sample extraction for bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical extraction methods for this compound from biological samples?

A1: The most common and effective methods for extracting this compound and its deuterated internal standard, this compound-d4, from biological matrices such as plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] Protein Precipitation (PPT) is another method, valued for its speed and simplicity, making it suitable for high-throughput screening.[2]

Q2: What are the key physicochemical properties of this compound to consider for extraction?

A2: this compound is a basic and lipophilic (fat-soluble) compound.[1] Its pKa is approximately 9.0, which means it will be in an ionized (charged) state at an acidic pH and a neutral (uncharged) state at a basic pH.[1] Its high logP value (around 5.7) indicates good solubility in organic solvents.[1] These properties are critical for optimizing both LLE and SPE methods.

Q3: Why is a deuterated internal standard like this compound-d4 used?

A3: A deuterated internal standard is considered the "gold standard" in quantitative mass spectrometry.[1][3] Because it is chemically almost identical to the analyte (this compound), it is expected to behave similarly during sample preparation, extraction, and chromatographic separation.[1][4] This allows it to accurately correct for any sample loss during processing and for matrix effects in the mass spectrometer source.[1][4]

Q4: What are acceptable recovery rates for this compound and this compound-d4?

A4: While there isn't an absolute requirement, a robust extraction method should yield a recovery that is consistent, precise, and reproducible.[1] Many published methods report recoveries for this compound in the range of 80-105%.[1] The recovery of the internal standard, this compound-d4, should be comparable to that of the analyte.[1]

Troubleshooting Guide: Low Recovery of this compound-d4

This guide addresses specific issues related to the low recovery of the deuterated internal standard, this compound-d4.

Issue 1: Consistently Low Recovery of this compound-d4 with Acceptable this compound Recovery

This scenario suggests a problem specific to the deuterated internal standard.

Possible Cause 1: Isotope Effects

The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity. This "isotope effect" can lead to differences in extraction efficiency between this compound and this compound-d4 under certain conditions.[1]

Troubleshooting Steps:

  • Re-optimize Extraction pH: Systematically evaluate the pH of the sample before extraction. Since this compound is a basic compound, extraction into an organic solvent is typically performed under basic conditions (pH > 10) to ensure it is in its neutral, more organic-soluble form.[1] A slight difference in the pKa between the analyte and the internal standard might require a minor pH adjustment for optimal recovery of both.

  • Evaluate Different Organic Solvents (for LLE): Test a range of organic solvents with varying polarities. A solvent that is optimal for this compound might not be ideal for this compound-d4 due to subtle differences in lipophilicity.[1]

  • Modify SPE Wash and Elution Steps: For SPE, adjust the composition and strength of the wash and elution solvents. A wash step that is too aggressive may be selectively removing the internal standard. Conversely, the elution solvent may not be strong enough to efficiently elute this compound-d4 from the sorbent.[1]

Possible Cause 2: Stability of the Deuterated Standard

Although deuterium atoms are generally stable, H-D exchange can occur under certain conditions (e.g., extreme pH, high temperature), leading to a loss of the deuterated internal standard.[1]

Troubleshooting Steps:

  • Assess Sample Processing Conditions: Avoid prolonged exposure of the samples to harsh pH conditions or high temperatures during the extraction process.[1]

  • Check Stability in Stock Solutions: Ensure that the stock and working solutions of this compound-d4 are stored under appropriate conditions (e.g., protected from light, at the recommended temperature) and in a stable solvent.[1]

Issue 2: Variable or Inconsistent Recovery of this compound-d4

This often points towards matrix effects or issues with the internal standard itself.

Possible Cause 1: Differential Matrix Effects

Matrix effects occur when co-eluting endogenous components from the biological sample enhance or suppress the ionization of the analyte and/or internal standard in the mass spectrometer.[5]

Troubleshooting Steps:

  • Improve Sample Cleanup: Incorporate an additional cleanup step in your extraction protocol. For LLE, a back-extraction can be effective. For SPE, a more rigorous wash protocol or a different sorbent chemistry might be necessary.[1]

  • Optimize Chromatography: Adjust the chromatographic conditions to ensure that this compound and this compound-d4 co-elute perfectly. Even a small separation can expose them to different matrix environments as they enter the mass spectrometer.[1]

  • Evaluate Different Plasma Lots: Test the extraction method on different lots of blank plasma to assess the variability of matrix effects.[1]

Possible Cause 2: Purity of the Internal Standard

The this compound-d4 internal standard may contain a significant amount of unlabeled this compound, which can lead to an overestimation of the internal standard response and an underestimation of its recovery.[1]

Troubleshooting Steps:

  • Verify the Purity of the Internal Standard: If possible, obtain a certificate of analysis for the this compound-d4 standard. You can also assess its purity by acquiring a full scan mass spectrum of a concentrated solution to check for the presence of the unlabeled compound.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodAnalyteInternal StandardRecovery (%)Source
Liquid-Liquid Extraction (LLE)This compound-82.80 - 104.08[2]
Solid-Phase Extraction (SPE)This compound-51.7[2]
Protein Precipitation (PPT)This compoundThis compound-d3Not explicitly stated, but method was successful for quantification.[2]

Note: The recovery of the internal standard is expected to be comparable to the analyte. The variability in reported recovery percentages can be attributed to differences in experimental conditions, such as the specific solvents and pH used.[2]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol Example

This method is suitable for the extraction of this compound from human plasma and demonstrates high sensitivity.[3]

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of this compound-d4 working solution and 100 µL of 0.1 M NaOH. Vortex to mix.[1]

  • Extraction: Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).[1]

  • Mixing and Separation: Vortex for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.[1]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[1]

Solid-Phase Extraction (SPE) Protocol Example

SPE is a highly selective technique that can produce very clean extracts.[2]

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of this compound-d4 working solution. Vortex to mix.[1]

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.[1]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Wash Step: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.[1]

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.[1]

Visualizations

TroubleshootingWorkflow cluster_start cluster_issue cluster_causes1 cluster_causes2 cluster_solutions1 cluster_solutions2 Start Low this compound-d4 Recovery ConsistentLow Consistently Low Recovery (Analyte OK) Start->ConsistentLow Pattern? VariableLow Variable/Inconsistent Recovery Start->VariableLow Pattern? IsotopeEffect Isotope Effects ConsistentLow->IsotopeEffect Possible Cause Stability IS Stability ConsistentLow->Stability Possible Cause MatrixEffect Differential Matrix Effects VariableLow->MatrixEffect Possible Cause Purity IS Purity VariableLow->Purity Possible Cause OptimizeLLE Optimize LLE: pH, Solvent IsotopeEffect->OptimizeLLE OptimizeSPE Optimize SPE: Wash, Elution IsotopeEffect->OptimizeSPE CheckConditions Assess Processing Conditions & Storage Stability->CheckConditions ImproveCleanup Improve Sample Cleanup MatrixEffect->ImproveCleanup OptimizeChroma Optimize Chromatography MatrixEffect->OptimizeChroma VerifyPurity Verify IS Purity Purity->VerifyPurity

Caption: Troubleshooting workflow for low this compound-d4 recovery.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final_steps Final Steps Plasma Plasma Sample (100 µL) Add_IS Add this compound-d4 Working Solution (25 µL) Plasma->Add_IS Add_NaOH Add 0.1 M NaOH (100 µL) Add_IS->Add_NaOH Vortex1 Vortex to Mix Add_NaOH->Vortex1 Add_Solvent Add Diethyl Ether: Dichloromethane (70:30, 1 mL) Vortex1->Add_Solvent Vortex2 Vortex (10 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (4000 rpm, 5 min) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_steps Final Steps Plasma Plasma Sample (200 µL) Add_IS Add this compound-d4 Working Solution (50 µL) Plasma->Add_IS Vortex1 Vortex to Mix Add_IS->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (0.1 M Acetic Acid, Methanol) Load->Wash Elute Elute Analyte (5% NH4OH in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Addressing ion suppression in mass spectrometry of Cinacalcet

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in the mass spectrometry of Cinacalcet.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix (e.g., plasma, serum).[1] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantitative assay.[1] Even with the high selectivity of tandem mass spectrometry (MS/MS), interfering species that are not chromatographically separated can suppress the ionization of this compound in the instrument's source, potentially leading to inaccurate results or false negatives.[2][3]

Q2: What are the common sources of ion suppression in bioanalytical methods?

A2: Common sources of ion suppression are endogenous or exogenous substances that co-elute with the analyte of interest. For plasma or serum samples, phospholipids are a major contributor to ion suppression. Other sources include salts from buffers, detergents or polymers introduced during sample preparation, and co-administered drugs or their metabolites.[1]

Q3: How can I detect if ion suppression is affecting my this compound assay?

A3: The most definitive method is to perform a post-column infusion experiment.[2] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. A significant drop in the constant signal baseline at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[2] Another simpler method is to compare the peak area of an analyte spiked into a post-extracted blank sample matrix to the peak area of the same analyte in a neat solvent. A lower response in the matrix sample suggests ion suppression.[3]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression leads to a decrease in signal intensity. Conversely, ion enhancement is a less common matrix effect where co-eluting components increase the ionization efficiency of the analyte, resulting in a higher signal. Both phenomena can compromise the accuracy of quantitative analysis.[1]

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help?

A5: Using a SIL-IS, such as this compound-d3 or this compound-d4, is the gold standard for compensating for ion suppression.[1][4] Since a SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by matrix effects in the same way. Therefore, by using the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of variable ion suppression.[1]

Troubleshooting Guides

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.

Problem: My this compound signal is significantly lower in plasma samples compared to neat standards, leading to poor sensitivity.

  • Possible Cause: Significant ion suppression from matrix components like phospholipids. Protein precipitation, while fast, is often insufficient for removing these interferences.[5]

  • Solutions:

    • Improve Sample Preparation: Switch from protein precipitation to a more rigorous cleanup method. Solid-Phase Extraction (SPE) is highly effective at removing a broad range of interferences, while Liquid-Liquid Extraction (LLE) can also provide cleaner extracts.[1][6]

    • Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between this compound and the region of ion suppression. A post-column infusion experiment can identify the exact retention time of the interfering components.[2]

    • Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. However, this will also reduce the analyte signal.[1]

Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression, causing inconsistent results.[1]

  • Solutions:

    • Implement a SIL-IS: A stable isotope-labeled internal standard like this compound-d4 is crucial. It co-elutes and experiences the same degree of suppression as the analyte, effectively normalizing the signal and correcting for variability between samples.[4]

    • Use a Robust Sample Preparation Method: Employing SPE or LLE will minimize the variability in matrix effects by producing a cleaner, more consistent sample extract across different lots of plasma.[1]

    • Utilize Matrix-Matched Calibrators: Prepare all calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[1]

Below is a logical workflow for troubleshooting ion suppression issues.

IonSuppression_Troubleshooting start Low or Inconsistent This compound Signal check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_is Implement SIL-IS (e.g., this compound-d4) to compensate for variability. check_is->implement_is No confirm_suppression Confirm Ion Suppression (Post-Column Infusion Exp.) check_is->confirm_suppression Yes implement_is->confirm_suppression suppression_present Suppression Detected? confirm_suppression->suppression_present optimize_chrom Optimize Chromatography: Adjust gradient to separate This compound from suppression zone. suppression_present->optimize_chrom Yes check_instrument Check Instrument Performance: - Clean Ion Source - Verify MS Tuning & Calibration suppression_present->check_instrument No improve_prep Improve Sample Preparation: Switch from PPT to LLE or SPE for cleaner extracts. optimize_chrom->improve_prep end_good Problem Resolved improve_prep->end_good end_bad Consult Instrument Specialist check_instrument->end_bad

Caption: A troubleshooting workflow for diagnosing and resolving ion suppression.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. While Protein Precipitation (PPT) is fast, it often yields lower recoveries and less effective cleanup compared to Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6]

Extraction Method Analyte Internal Standard Recovery (%) Key Advantages Potential Disadvantages Source(s)
Protein Precipitation (PPT) This compoundThis compound-d395.67 - 102.88Fast, simple, high-throughputLeast clean extract, high risk of matrix effects[7][8]
Liquid-Liquid Extraction (LLE) This compound-82.80 - 104.08Cleaner extract than PPTMore labor-intensive, requires solvent evaporation[6][9]
Solid-Phase Extraction (SPE) This compound-~51.7Cleanest extract, highly selectiveMost complex and time-consuming method[6]

Note: The recovery of a deuterated internal standard (e.g., this compound-d4) is expected to be comparable to the analyte.[6]

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound and the diagnosis of ion suppression.

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This method is fast and suitable for high-throughput analysis but is most susceptible to matrix effects.

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., this compound-d3).

  • Add 500 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix the samples vigorously for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This method provides a cleaner sample extract compared to PPT.

  • To 200 µL of a plasma sample, add 50 µL of the internal standard working solution (e.g., this compound-d4).

  • Add 1 mL of an extraction solvent (e.g., a 70:30 v/v mixture of diethyl ether and dichloromethane).

  • Vortex for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve complete phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

SPE is a highly selective technique that can yield the cleanest extracts, effectively minimizing ion suppression.[6]

  • Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To a plasma sample, add the internal standard and an equal volume of 4% phosphoric acid in water. Vortex to mix.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).[1]

  • Wash Cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elute Analyte: Elute this compound and the internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[1]

SamplePrep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Start: Plasma Sample add_is Add Internal Standard (e.g., this compound-d4) start->add_is ppt_precip Add Acetonitrile add_is->ppt_precip lle_extract Add Organic Solvent add_is->lle_extract spe_load Load on SPE Cartridge add_is->spe_load ppt_vortex Vortex & Centrifuge ppt_precip->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant analysis LC-MS/MS Analysis ppt_supernatant->analysis lle_vortex Vortex & Centrifuge lle_extract->lle_vortex lle_collect Collect Organic Layer lle_vortex->lle_collect lle_dry Evaporate & Reconstitute lle_collect->lle_dry lle_dry->analysis spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_dry Evaporate & Reconstitute spe_elute->spe_dry spe_dry->analysis

Caption: Comparative workflows for three common sample preparation techniques.
Protocol 4: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment is designed to qualitatively assess at which points in the chromatogram ion suppression occurs.

  • System Setup:

    • Connect the outlet of the analytical LC column to one inlet of a T-union.

    • Connect the outlet of a syringe pump to the other inlet of the T-union.

    • Connect the outlet of the T-union directly to the mass spectrometer's ion source.[1]

  • Analyte Infusion:

    • Fill a syringe with a standard solution of this compound at a concentration that gives a stable, mid-range signal (e.g., 10-50 ng/mL).

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).

    • Begin infusing the this compound solution into the MS and acquire data in MRM mode, monitoring the transition for this compound (e.g., m/z 358.2 → 155.1). A stable baseline should be observed.[1]

  • Injection and Analysis:

    • While the infusion is running, inject a blank plasma sample that has been extracted using your current sample preparation method.

    • Monitor the baseline of the infused this compound signal throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A drop (negative peak) in the baseline indicates a region where co-eluting matrix components are suppressing the this compound signal. The retention time of this drop corresponds to the elution of the interfering substances.[2]

References

Technical Support Center: Optimizing Cinacalcet HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Cinacalcet. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data tables to streamline your method development and resolve common analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?

A1: Peak tailing, where the peak's asymmetry results in a trailing edge, is a common problem when analyzing basic compounds like this compound. This is often due to secondary interactions between the analyte and acidic residual silanol groups on the silica-based column packing material.[1]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: this compound is a basic compound. Lowering the mobile phase pH to around 3.0 can help suppress the ionization of silanol groups, thereby minimizing secondary interactions.[1][2][3]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask the residual silanol groups and improve peak shape.

  • Use a Phenyl Column: A Purospher® STAR Phenyl column can be effective in improving peak shape for this compound and its impurities.[4]

  • Column Temperature: Increasing the column temperature, for instance to 60°C, can sometimes improve peak symmetry.[4]

Q2: My this compound peak is appearing too early (low retention time) and is not well-resolved from the solvent front. How can I increase its retention?

A2: Insufficient retention of this compound on a reversed-phase column typically indicates that the mobile phase is too "strong" (i.e., has too high a proportion of the organic solvent).

Troubleshooting Steps:

  • Decrease Organic Solvent Percentage: Reduce the percentage of the organic component (e.g., Acetonitrile or Methanol) in your mobile phase. For example, if you are using a 60:40 Acetonitrile:Buffer ratio, try adjusting it to 50:50.

  • Change Organic Solvent: If you are using Methanol, switching to Acetonitrile, which is a slightly weaker solvent in reversed-phase HPLC, might increase retention.

  • Select a Different Column: A column with a higher carbon load or a different stationary phase chemistry (e.g., C18 vs. Phenyl) can provide different selectivity and potentially increase retention.

Q3: I am seeing peak fronting in my chromatogram. What is the cause and how can it be fixed?

A3: Peak fronting, where the leading edge of the peak is sloped, is often a sign of column overload.

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample to a lower concentration and reinject. The linear range for this compound has been reported to be between 25-150 μg/ml.[2][3]

  • Decrease Injection Volume: If reducing the concentration is not feasible, decrease the volume of sample injected onto the column.

  • Ensure Sample Solvent Compatibility: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion.

Q4: My chromatogram shows split peaks for this compound. What could be the issue?

A4: Peak splitting can be a complex issue with several potential causes.

Troubleshooting Steps:

  • Check for Column Contamination or Voids: A blocked column inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. Try flushing the column or replacing it if necessary.

  • Mobile Phase pH is Too Close to pKa: If the mobile phase pH is very close to the pKa of this compound, both the ionized and non-ionized forms of the analyte may be present, leading to split peaks. Ensure your mobile phase is buffered at a pH at least 2 units away from the analyte's pKa.

  • Co-elution with an Impurity: It is possible that an impurity is co-eluting with the main this compound peak. A forced degradation study can help identify potential degradation products.[2][3][5]

Experimental Protocols

Below are detailed methodologies for common HPLC analyses of this compound.

Method 1: Isocratic RP-HPLC for this compound Hydrochloride[2][3]
  • Objective: To determine the purity and concentration of this compound Hydrochloride in bulk and tablet dosage forms.

  • Instrumentation: Waters HPLC e2695 series with a UV-Vis detector and Empower 2 software.[2][3]

  • Chromatographic Conditions:

    • Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 µm).[2][3]

    • Mobile Phase: Phosphate buffer: Acetonitrile (40:60 v/v), with the pH of the buffer adjusted to 3.0 ±0.05 with ortho-phosphoric acid.[2][3]

    • Flow Rate: 0.9 mL/min.[2][3]

    • Detection Wavelength: 282 nm.[2][3]

    • Column Temperature: 30°C.[2]

    • Injection Volume: Not specified, typically 10-20 µL.

    • Run Time: 8 minutes.[2]

  • Reagent Preparation:

    • Buffer Preparation: Dissolve 7.0 grams of Potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0±0.05 with orthophosphoric acid.[2]

    • Standard Stock Solution: Accurately weigh and transfer 10 mg of this compound working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Preparation (Tablets):

    • Weigh and powder twenty tablets to determine the average weight.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (mobile phase) and sonicate to dissolve.

    • Dilute to the mark with the diluent, mix well, and filter through a 0.45 µm filter.

Method 2: Gradient RP-HPLC for this compound and its Impurities[4]
  • Objective: To separate and quantify this compound and its related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Purospher® STAR Phenyl (5 µm) 150 x 4.6 mm.[4]

    • Mobile Phase A: 10 mmol/L Sodium perchlorate solution, adjusted to pH 2.5 with perchloric acid.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient Program:

      • 0-0.5 min: 2.5% B

      • 0.5-5.0 min: Gradient to 95% B

      • 5.0-7.0 min: Hold at 95% B

      • 7.0-7.1 min: Gradient back to 2.5% B

      • 7.1-10.0 min: Hold at 2.5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 215 nm.[4]

    • Column Temperature: 60°C.[4]

    • Injection Volume: 5 µL.[4]

Data Presentation

Table 1: Comparison of Reported HPLC Methods for this compound Analysis
ParameterMethod 1[2][3]Method 2[6][7]Method 3Method 4[8]
Analysis Type IsocraticIsocraticGradientIsocratic
Column X-Terra Symmetry C18 (4.6x150mm, 5µm)C18Purospher® STAR Phenyl (4.6x150mm, 5µm)C18 (4.6x100mm)
Mobile Phase A Phosphate Buffer (pH 3.0)Phosphate Buffer (pH 6.8)10mM Sodium Perchlorate (pH 2.5)10mM Tetrabutyl Ammonium Hydrogen Sulphate
Mobile Phase B AcetonitrileMethanolAcetonitrileAcetonitrile
Ratio (A:B) 40:6040:60Gradient50:50
Flow Rate 0.9 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection λ 282 nm232 nm215 nm223 nm
Retention Time 2.8 min2.82 min12.3 min4.3 min

Visualizations

TroubleshootingWorkflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting start Start: Peak Shape Problem (Tailing, Fronting, Splitting) tailing_check Is this compound peak tailing? start->tailing_check fronting_check Is this compound peak fronting? start->fronting_check splitting_check Is this compound peak splitting? start->splitting_check adjust_ph Lower Mobile Phase pH to ~3.0 tailing_check->adjust_ph Yes end End: Improved Peak Shape increase_buffer Increase Buffer Concentration adjust_ph->increase_buffer change_column Consider a Phenyl Column increase_buffer->change_column change_column->end reduce_conc Reduce Sample Concentration fronting_check->reduce_conc Yes reduce_vol Decrease Injection Volume reduce_conc->reduce_vol reduce_vol->end check_column Check for Column Voids/ Contamination splitting_check->check_column Yes check_ph_pka Ensure Mobile Phase pH is not close to pKa check_column->check_ph_pka check_ph_pka->end

Caption: Troubleshooting workflow for common peak shape issues in this compound HPLC analysis.

MethodDevelopmentWorkflow cluster_mobile_phase Mobile Phase Optimization start Start: Develop HPLC Method for this compound select_column Select Column (e.g., C18 or Phenyl) start->select_column select_solvent Select Organic Solvent (Acetonitrile or Methanol) select_column->select_solvent select_buffer Select Aqueous Buffer & pH (e.g., Phosphate pH 3.0) select_solvent->select_buffer optimize_ratio Optimize Organic:Aqueous Ratio (e.g., 60:40) select_buffer->optimize_ratio set_conditions Set Initial Conditions (Flow Rate, Temperature, λ) optimize_ratio->set_conditions evaluate_chromatogram Evaluate Chromatogram (Retention, Resolution, Peak Shape) set_conditions->evaluate_chromatogram optimize Optimize Parameters evaluate_chromatogram->optimize Not Acceptable validate Validate Method (ICH Guidelines) evaluate_chromatogram->validate Acceptable optimize->select_column end End: Robust HPLC Method validate->end

Caption: A logical workflow for developing a this compound HPLC method.

References

Preventing Cinacalcet degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinacalcet. The information is designed to help prevent the degradation of this compound in stock solutions and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound hydrochloride is soluble in several organic solvents and has limited solubility in water. The choice of solvent will depend on the intended application and desired stock concentration. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended.[1] Other suitable organic solvents include ethanol and Dimethylformamide (DMF).[1] For aqueous working solutions, it is crucial to first dissolve this compound in an organic solvent before diluting with an aqueous buffer to minimize precipitation.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure stability and prevent degradation, this compound stock solutions should be stored under the following conditions:

  • Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. While this compound shows stability under UV light in its solid form, prolonged exposure in solution should be avoided as a general precaution.[2]

  • Inert Atmosphere: For organic solvents, it is good practice to purge the solvent with an inert gas like nitrogen or argon before preparing the stock solution to minimize the risk of oxidation.[1]

Q3: My this compound stock solution appears to have degraded. What are the common causes of degradation?

A3: this compound degradation in solution can be attributed to several factors:

  • Hydrolysis: this compound hydrochloride shows some degradation under both acidic and basic conditions.[2][3] Exposure to strong acids or bases should be avoided.

  • Oxidation: The compound is susceptible to oxidative degradation.[4][5] This can be caused by exposure to air (oxygen) or oxidizing agents.

  • Improper Storage: Storing solutions at room temperature for extended periods or exposure to light can contribute to degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate forms in the stock solution upon storage. The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.Gently warm the solution and vortex or sonicate to redissolve the precipitate before use. If the issue persists, consider preparing a more dilute stock solution or using a different solvent with higher solubilizing capacity, such as DMSO.
Loss of compound activity or inconsistent experimental results. The stock solution may have degraded due to improper storage or handling.Prepare a fresh stock solution following the recommended protocols. Ensure proper storage conditions (low temperature, protection from light, and inert atmosphere). Perform a quality control check on the new stock solution.
Discoloration of the stock solution. This may indicate chemical degradation or contamination.Discard the solution and prepare a fresh stock. Review the preparation protocol to identify any potential sources of contamination. Ensure high-purity solvents are used.
Unexpected peaks appear during analytical analysis (e.g., HPLC). These peaks could be degradation products resulting from hydrolysis or oxidation.Forced degradation studies have shown that this compound can degrade under acidic, basic, and oxidative stress.[2][4][6] Review the pH of your solution and ensure solvents are de-gassed to prevent oxidation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for long-term storage.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile polypropylene tubes

  • Pipettes and sterile filter tips

  • 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound hydrochloride powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., ≥ 50 mg/mL).[1]

  • Vortexing/Sonication: Vortex the solution until the powder is completely dissolved. If necessary, sonicate briefly in a water bath.

  • Sterilization (Optional): For sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol describes the dilution of a high-concentration DMSO stock solution into an aqueous buffer for immediate experimental use.

Materials:

  • High-concentration this compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile polypropylene tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: If the stock solution is frozen, thaw it at room temperature.[1]

  • Dilution: To minimize precipitation, add the desired volume of the aqueous buffer to a sterile tube first. Then, add the required volume of the DMSO stock solution to the buffer while gently vortexing.[1]

  • Final Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).

  • Use: Use the freshly prepared aqueous working solution immediately for your experiments.

Quantitative Data Summary

The stability of this compound has been evaluated under various stress conditions. The following table summarizes the findings from forced degradation studies.

Stress ConditionReagent/ConditionDurationTemperatureDegradation ObservedReference
Acid Hydrolysis 1 M HCl2 hoursRefluxSome Degradation[2][3]
Base Hydrolysis 0.5 M NaOH2 hoursRefluxSome Degradation[2][3]
Oxidative Degradation 10% H₂O₂2 hoursRefluxSignificant Degradation[3][4]
Thermal Degradation Solid API2 days80°CNo Significant Degradation[2][3]
Photolytic Degradation Solid APIPer ICH Q1BControlled HumidityNo Significant Degradation[2][3]

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation weigh 1. Weigh this compound HCl dissolve 2. Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve vortex 3. Vortex/Sonicate to Dissolve dissolve->vortex filter 4. Sterile Filter (Optional) vortex->filter aliquot 5. Aliquot into Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store signaling_pathway This compound Signaling Pathway This compound This compound casr Calcium-Sensing Receptor (CaSR) (on Parathyroid Gland) This compound->casr Allosteric Modulation g_protein G-Protein Signaling casr->g_protein Activates pth_secretion Inhibition of Parathyroid Hormone (PTH) Secretion g_protein->pth_secretion Leads to serum_ca Reduced Serum Calcium Levels pth_secretion->serum_ca Results in

References

Technical Support Center: Mitigating Matrix Effects in Cinacalcet Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of Cinacalcet.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Analyte Signal or Poor Sensitivity

Possible Cause: Ion suppression is a primary cause of low analyte signals, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This leads to a reduced signal intensity, impacting sensitivity and accuracy.[3]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.[4]

    • Solid-Phase Extraction (SPE): This technique is highly effective at removing a wide range of interferences, including phospholipids and salts, resulting in cleaner sample extracts.[1][5]

    • Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts and higher recovery than protein precipitation.[5]

    • Protein Precipitation (PPT): While simple and fast, PPT may result in less clean extracts and more significant matrix effects.[4][5]

  • Chromatographic Separation: Adjusting the liquid chromatography method can help separate this compound from the interfering components.

    • Modify the Gradient: Altering the mobile phase gradient can change the elution profile and move the this compound peak away from the region of ion suppression.[1]

    • Change the Stationary Phase: Using a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl column) can alter selectivity and improve separation.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d3 or this compound-d4, is the gold standard for compensating for ion suppression.[6][7] Since it has nearly identical physicochemical properties to this compound, it will experience a similar degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[6][8]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of both the analyte and the interfering matrix components.[1]

Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variability in the matrix composition from sample to sample can lead to differing degrees of ion suppression, resulting in inconsistent and irreproducible QC results.[1]

Solutions:

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE or LLE, is crucial to minimize variability in matrix effects between samples.[1]

  • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[1]

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression across different samples.[1][6]

Problem 3: Poor Recovery of this compound or Internal Standard

Possible Cause: Suboptimal extraction conditions can lead to the inefficient transfer of the analyte or internal standard from the sample matrix to the final extract. This can be due to incorrect pH, inappropriate solvent selection, or issues with the SPE sorbent.[9]

Solutions:

  • Optimize Extraction pH: For LLE, ensure the pH of the sample is adjusted to render this compound (a basic compound) neutral and more soluble in the organic extraction solvent.[9]

  • Select Appropriate Solvents: For LLE, use a solvent system that provides good solubility for this compound while minimizing the extraction of interfering components. For SPE, ensure the wash and elution solvents are of appropriate strength to retain the analyte during washing and efficiently elute it during the elution step.[9][10]

  • Troubleshoot SPE Method:

    • Conditioning and Equilibration: Ensure the SPE sorbent is properly conditioned and equilibrated before sample loading.[10]

    • Sample Loading: Load the sample at a slow and steady flow rate to allow for adequate interaction between the analyte and the sorbent.[11]

    • Wash Step: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the analyte.[10]

    • Elution: Use a sufficiently strong elution solvent and an adequate volume to ensure complete elution of the analyte from the sorbent.[12]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effect refers to the alteration of the ionization efficiency of this compound by co-eluting components present in the biological sample matrix (e.g., plasma, serum).[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of the analytical method.[3]

Q2: Which sample preparation method is best for minimizing matrix effects for this compound?

A2: The choice of sample preparation method depends on the specific requirements of the assay. Here's a general comparison:

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is considered the most effective for minimizing matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): Offers a good balance of cleanliness and recovery, and is generally superior to PPT in reducing matrix effects.[5]

  • Protein Precipitation (PPT): Is the simplest and fastest method but tends to be the least effective at removing interfering matrix components, potentially leading to more significant matrix effects.[5]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound bioanalysis?

A3: A SIL-IS, such as this compound-d3 or this compound-d4, is recommended because it has almost identical chemical and physical properties to this compound.[6] This means it will behave similarly during sample preparation and chromatographic separation and will be affected by matrix effects to the same extent as the analyte.[6] By using the ratio of the analyte signal to the SIL-IS signal for quantification, any variations due to matrix effects or sample processing can be effectively compensated for, leading to more accurate and precise results.[8]

Q4: Can I use an analog internal standard instead of a SIL-IS?

A4: While analog internal standards can be used, they are not ideal. Since their chemical structure is different from this compound, they may not co-elute perfectly and may be affected differently by matrix effects. This can lead to less accurate correction and potentially compromise the assay's accuracy. The use of a SIL-IS is the preferred approach.[8]

Q5: How can I quantitatively assess the matrix effect in my assay?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Bioanalysis

Sample Preparation MethodPrincipleReported Recovery of this compound (%)Relative Potential for Matrix Effect
Protein Precipitation (PPT) Proteins are precipitated from the plasma sample using an organic solvent (e.g., acetonitrile). The supernatant is then analyzed.[8]Not explicitly stated, but the method was successful for quantification.[5]High
Liquid-Liquid Extraction (LLE) This compound is partitioned from the aqueous plasma sample into an immiscible organic solvent. The organic layer is then evaporated and the residue is reconstituted for analysis.[9]82.80 - 104.08[5]Medium
Solid-Phase Extraction (SPE) The plasma sample is passed through a solid sorbent that retains this compound. Interferences are washed away, and the analyte is then eluted with a suitable solvent.[5]51.7[5][13]Low

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound-d3 or -d4).

  • Add 500 µL of cold acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for 15 seconds.[7]

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 5 minutes.[7]

  • Transfer the clear supernatant to a clean tube or vial for LC-MS/MS analysis.[7]

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., this compound-d4 at 50 ng/mL).[9]

  • Vortex briefly to mix.

  • Add 1 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v).[9]

  • Vortex for 5 minutes to ensure thorough mixing.[9]

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[9]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) - General Procedure

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).[9]

  • Sample Loading: Load the pre-treated plasma sample (plasma with internal standard added) onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove unretained interferences. This step is critical for removing components that can cause matrix effects.

  • Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Troubleshooting Logic for Low Analyte Signal start Low Analyte Signal or Poor Sensitivity check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement a SIL-IS (e.g., this compound-d3 or -d4) check_is->implement_is No check_sample_prep Review Sample Preparation Method check_is->check_sample_prep Yes end Improved Signal and Sensitivity implement_is->end is_ppt Is Protein Precipitation (PPT) the current method? check_sample_prep->is_ppt switch_to_lle_spe Switch to a more robust method: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is_ppt->switch_to_lle_spe Yes optimize_chromatography Optimize Chromatographic Separation is_ppt->optimize_chromatography No (Using LLE/SPE) switch_to_lle_spe->end modify_gradient Modify Mobile Phase Gradient optimize_chromatography->modify_gradient change_column Change Analytical Column (Different Stationary Phase) optimize_chromatography->change_column consider_dilution Consider Sample Dilution (if concentration allows) modify_gradient->consider_dilution change_column->consider_dilution consider_dilution->end

Troubleshooting workflow for low analyte signal.

Experimental Workflow for this compound Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard (e.g., this compound-d4) plasma_sample->add_is extraction Extraction add_is->extraction ppt Protein Precipitation extraction->ppt PPT lle Liquid-Liquid Extraction extraction->lle LLE spe Solid-Phase Extraction extraction->spe SPE lc_separation LC Separation (e.g., C18 Column) ppt->lc_separation evap_reconstitute Evaporation & Reconstitution lle->evap_reconstitute spe->evap_reconstitute evap_reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing final_result Final Concentration Result data_processing->final_result

References

Dealing with inconsistent PTH suppression in animal models treated with Cinacalcet

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Cinacalcet in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of achieving consistent parathyroid hormone (PTH) suppression in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] The CaSR, a G-protein coupled receptor located on the surface of parathyroid chief cells, is the principal regulator of PTH secretion.[3][4][5] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium ions.[1][6] This enhanced sensitivity means that lower concentrations of blood calcium are needed to activate the receptor, which in turn suppresses the synthesis and secretion of PTH.[3][7][8]

Q2: What is the expected timeframe for PTH suppression after administering this compound?

A2: The suppression of PTH is rapid and transient. In most animal models, the peak effect (nadir) of PTH suppression occurs approximately 2 to 6 hours after oral administration.[9][10][11] Following this nadir, PTH levels will begin to return towards baseline. For example, in 5/6 nephrectomized (NX) rats, a single 10 mg/kg oral dose of this compound caused a step-wise decrease in serum PTH, reaching its lowest point at 8 hours post-dosing before gradually returning to near pre-treatment levels by 24 hours.[12]

Q3: What are the expected effects of this compound on serum calcium and phosphorus?

A3: Due to the suppression of PTH, a key hormone for maintaining calcium levels, a decrease in serum calcium (hypocalcemia) is an expected pharmacodynamic effect of this compound.[7][9][13] The effect on phosphorus can be more variable depending on the animal model. In models with compromised kidney function (e.g., uremic rats), this compound can lead to an increase in serum phosphorus (hyperphosphatemia), partly because reduced PTH levels decrease urinary phosphate excretion.[1][14][15]

Q4: Is continuous treatment with this compound necessary to maintain PTH suppression?

A4: Yes, studies in rodent models of secondary hyperparathyroidism have shown that the beneficial effects of this compound, including PTH reduction and prevention of parathyroid gland hyperplasia, are reversible upon discontinuation of the treatment.[1][16] To maintain suppression, continued administration is required.[1][16]

Troubleshooting Guide: Inconsistent PTH Suppression

This guide addresses common issues that can lead to variability and inconsistent results in your experiments.

Problem / Question Potential Causes Recommended Solutions & Troubleshooting Steps
High variability in PTH levels between animals in the same treatment group. 1. Inconsistent Oral Gavage Technique: Variation in the administered dose due to improper technique. 2. Food Effect: this compound absorption is significantly affected by food.[8] 3. Metabolic Differences: Inter-animal variability in first-pass metabolism, primarily through cytochrome P450 enzymes (CYP3A4, 2D6, 1A2).[8][10] 4. Stress: Handling and procedural stress can cause fluctuations in hormone levels.[9]1. Standardize Administration: Ensure all personnel are thoroughly trained in oral gavage. Use low dead-space syringes for accuracy.[17] 2. Control Feeding Schedule: Standardize the feeding state of the animals (e.g., administer this compound after an overnight fast or at a consistent time relative to the light/dark cycle and feeding). Report the feeding status in your methodology.[9] 3. Increase Sample Size & Acclimatize: Use a sufficient number of animals to account for biological variability. Acclimate animals to handling and blood collection procedures to minimize stress-induced hormonal changes.[9]
PTH suppression is weaker than expected or absent. 1. Incorrect Dosing: The dose may be too low for the specific animal model or strain. 2. Timing of Blood Sampling: Blood may have been collected after the PTH nadir, when levels have already started to rebound.[9] 3. Reduced CaSR Expression: In advanced models of hyperparathyroidism, the expression of the CaSR on parathyroid glands may be reduced, decreasing sensitivity to this compound.[18] 4. Compound Formulation/Stability: Improper formulation or degradation of the this compound compound.1. Dose-Response Study: Perform a pilot study with a range of doses (e.g., 1, 5, 10, 30 mg/kg in rats) to determine the optimal dose for your model.[2] 2. Optimize Sampling Time: Conduct a time-course experiment (see protocol below) to identify the precise PTH nadir in your model (typically 2-8 hours post-dose). Standardize all subsequent blood collections to this time point.[9][12] 3. Consider Higher Doses: In models with severe hyperparathyroidism, higher doses of this compound may be required to achieve suppression.[18] 4. Verify Compound: Ensure this compound is properly formulated in a suitable vehicle (e.g., 20% Captisol in water) and prepared fresh.[1]
PTH levels rebound much faster than anticipated. 1. Rapid Metabolism: The animal strain being used may have a high rate of CYP-mediated metabolism of this compound.[10] 2. Short Half-Life: The intrinsic pharmacokinetic properties of this compound lead to a relatively short duration of action.1. Review Strain Characteristics: Research the metabolic profile of your chosen animal strain. If variability is unmanageable, consider a different strain. 2. Adjust Dosing Regimen: For chronic studies requiring sustained suppression, consider a twice-daily dosing regimen or continuous administration via diet or osmotic pump.
Unexpected off-target effects are observed. 1. Severe Hypocalcemia: This is a direct, on-target effect of potent PTH suppression.[9] 2. Calcitonin Secretion: this compound can also activate CaSR on thyroid C-cells, stimulating calcitonin secretion, which can contribute to hypocalcemia.[7][9] 3. Gastrointestinal Issues: Nausea and vomiting are known side effects, particularly at higher doses.[7][19]1. Monitor Calcium: Closely monitor serum calcium levels, especially during dose-finding studies, to avoid severe, life-threatening hypocalcemia.[9] 2. Be Aware of Calcitonin: Acknowledge the potential for calcitonin-mediated effects in the interpretation of your calcium data. 3. Observe Animals: Monitor animals for signs of GI distress. If observed, consider dose reduction.

Data Hub: Quantitative Effects of this compound

The following tables summarize quantitative data from various animal model studies.

Table 1: Pharmacodynamic Effects of Single-Dose this compound on PTH and Calcium

Animal ModelDose (Oral)Time Point% PTH Suppression (Approx.)Change in Serum CalciumReference
Healthy Dogs~0.5 mg/kg3 hours50% decrease from baselineSignificant transient decrease[20]
5/6 NX Rats10 mg/kg8 hours>95% decrease from baseline~20% decrease from baseline[12]
5/6 NX Rats5 mg/kg4 weeks (chronic)Significant decrease vs. vehicleSignificant decrease vs. vehicle[2]
5/6 NX Rats10 mg/kg4 weeks (chronic)Significant decrease vs. vehicleSignificant decrease vs. vehicle[2]
PC2 Mice (Primary HPT)30 mg/kg2 hoursSignificant suppressionSignificant suppression[18]
PC2 Mice (Advanced HPT)100 mg/kg2 hoursSignificant suppressionSignificant suppression[18]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueDosing ConditionsReference
Tmax (Time to Peak Concentration) ~2-3 hoursOral, 25-200 mg[19]
Oral Bioavailability Linear pharmacokinetics1 to 36 mg/kg dose range[13]
Metabolism Extensive hepatic metabolismPrimarily CYP3A4, 2D6, 1A2[8][10]

Visualizing Key Processes

Calcium-Sensing Receptor (CaSR) Signaling Pathway

G cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Activates This compound This compound (Allosteric Modulator) This compound->CaSR Sensitizes Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_i ↑ Intracellular Ca²⁺ IP3->Ca_i PKC Protein Kinase C (PKC) DAG->PKC Vesicle PTH Vesicle Fusion Ca_i->Vesicle PTH_Gene PTH Gene Transcription Ca_i->PTH_Gene PKC->Vesicle PKC->PTH_Gene Suppression Suppression G A 1. Animal Model Selection (e.g., 5/6 NX Rat, Healthy) B 2. Acclimatization & Baseline (Acclimate to handling, collect baseline blood) A->B C 3. Randomization & Grouping (Vehicle vs. This compound dose groups) B->C D 4. Compound Administration (Oral gavage, standardized time/feeding) C->D E 5. Time-Course Blood Sampling (e.g., 0, 2, 4, 8, 24 hours post-dose) D->E F 6. Sample Processing & Analysis (Centrifuge for plasma/serum, store at -80°C) E->F G 7. Biomarker Measurement (PTH ELISA, Calcium/Phos colorimetric assays) F->G H 8. Data Analysis & Interpretation (Compare treatment vs. vehicle, assess variability) G->H G cluster_causes Potential Cause Categories cluster_details Specific Issues Start Inconsistent PTH Suppression C1 Procedural Start->C1 C2 Pharmacological Start->C2 C3 Biological Start->C3 P1 Gavage Variability Inconsistent Timing Stress Induction C1->P1 P2 Incorrect Dose Wrong Sample Time Compound Degradation C2->P2 P3 Metabolic Variation Low CaSR Expression High PTH Variability C3->P3

References

Technical Support Center: Adjusting for Cinacalcet's Effect on Serum Testosterone in Study Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing studies that involve cinacalcet and need to account for its effects on serum testosterone.

Frequently Asked Questions (FAQs)

Q1: Does this compound affect serum testosterone levels?

A1: Yes, clinical evidence indicates that treatment with this compound can lead to a decrease in both total and free serum testosterone concentrations in male patients.[1][2][3] This effect has been observed in male hemodialysis patients with secondary hyperparathyroidism.[1][2]

Q2: What is the proposed mechanism for this compound's effect on testosterone?

A2: The exact mechanism is not fully elucidated, but it is known that the calcium-sensing receptor (CaSR), which is the target of this compound, is expressed in the testes.[1][3] this compound is a calcimimetic that increases the sensitivity of the CaSR to extracellular calcium, which in turn reduces the secretion of parathyroid hormone (PTH).[4][5][6] It is hypothesized that this compound's action on the CaSR in the testes may directly or indirectly influence testosterone production.

Q3: What are the key considerations when designing a clinical study to evaluate a new drug in patients who may also be taking this compound?

A3: When designing a study where some participants may be on this compound, it is crucial to consider the potential confounding effect of this medication on serum testosterone levels. Key considerations include:

  • Stratification: Stratifying randomization by this compound use can help ensure a balanced distribution of these patients between treatment and control groups.[7]

  • Covariate Adjustment: Including this compound use as a covariate in the statistical analysis plan can help to adjust for its effect on testosterone.[7]

  • Subgroup Analysis: Pre-specifying subgroup analyses to examine the effect of the investigational drug in patients taking and not taking this compound can provide valuable insights.

Q4: How can I statistically adjust for the confounding effect of this compound in my study?

A4: Several statistical methods can be used to adjust for confounding variables like this compound use during the analysis phase of your study.[8][9] These include:

  • Multivariable Regression Analysis: This is a common method to control for multiple confounders simultaneously.[7] You can include this compound use as an independent variable in your regression model to estimate the effect of your drug of interest on testosterone while accounting for the effect of this compound.

  • Stratification: This involves analyzing the data in separate strata (groups) of patients based on their this compound use.[9] The effect of the investigational drug can be estimated within each stratum and then a pooled estimate can be calculated.

  • Propensity Score Matching: This method can be used to create matched sets of patients from the treatment and control groups who have a similar probability (propensity score) of being on this compound, thereby balancing the confounder between the groups.[7]

Troubleshooting Guides

Issue 1: Unexpectedly low baseline testosterone levels in the study population.

  • Possible Cause: A significant portion of your study population may be on this compound, which is known to lower testosterone.[2]

  • Troubleshooting Steps:

    • Review the medication logs of your study participants to identify the prevalence of this compound use.

    • If this compound use is prevalent, consider performing a preliminary analysis to compare baseline testosterone levels between this compound users and non-users to quantify the effect in your population.

    • Ensure your statistical analysis plan is robust enough to adjust for this potential confounder.

Issue 2: High variability in testosterone levels observed within treatment groups.

  • Possible Cause: Concomitant medications that affect testosterone, such as this compound, may be contributing to the variability. Other drugs like opioids, statins, and certain antidepressants can also affect testosterone levels.[10][11][12]

  • Troubleshooting Steps:

    • Conduct a thorough review of all concomitant medications in your study population.

    • Consider performing a sensitivity analysis, excluding patients on medications known to significantly impact testosterone, to see if the variability is reduced.

    • If the variability remains high, consider measuring other hormones in the hypothalamic-pituitary-gonadal axis, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), to investigate the underlying cause of the variability.

Data Presentation

Table 1: Effect of this compound on Serum Testosterone Levels in Male Hemodialysis Patients

Time PointTotal Testosterone (ng/mL)Free Testosterone (pg/mL)Reference
Baseline4.956.95[1][2]
3 Months4.455.98[1][2]
6 Months4.395.60[1][2]
p for trend0.0090.012[1][2]

Experimental Protocols

Protocol: Measurement of Serum Total Testosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for accurate testosterone measurement.[13][14][15]

1. Sample Preparation:

  • Pipette 100 µL of serum sample into a clean tube.

  • Add an internal standard solution (e.g., 13C3-testosterone) to each sample, calibrator, and quality control sample.

  • Allow the samples to equilibrate.

  • Add a dissociation buffer (e.g., sodium acetate) to release testosterone from binding proteins.

  • Perform a liquid-liquid extraction using an organic solvent (e.g., a mixture of ethyl acetate and hexane).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a buffer suitable for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Use a high-performance liquid chromatography (HPLC) system to separate testosterone from other components in the extract.

  • The separated components are then introduced into a tandem mass spectrometer.

  • The mass spectrometer is set to monitor specific precursor and product ion transitions for both testosterone and the internal standard.

  • The concentration of testosterone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

3. Quality Control:

  • Include calibration standards and at least two levels of quality control materials in each analytical run.

  • The results of the quality control samples must fall within pre-defined acceptance criteria for the run to be considered valid.

Mandatory Visualizations

G cluster_0 This compound's Proposed Mechanism on Testosterone This compound This compound CaSR_Testis Calcium-Sensing Receptor (CaSR) in Testis This compound->CaSR_Testis Binds to and increases sensitivity Testosterone_Production Testosterone Production CaSR_Testis->Testosterone_Production Modulates (?) Decreased_Testosterone Decreased Serum Testosterone Testosterone_Production->Decreased_Testosterone

Caption: Proposed signaling pathway of this compound's effect on testosterone.

G cluster_1 Experimental Workflow for a Clinical Study Patient_Population Patient Population (e.g., on Hemodialysis) Screening Screening: - Assess concomitant medications (including this compound) Patient_Population->Screening Randomization Randomization Screening->Randomization Stratification Stratify by This compound Use Randomization->Stratification Treatment_Arm Treatment Arm (Investigational Drug) Stratification->Treatment_Arm Control_Arm Control Arm (Placebo) Stratification->Control_Arm Follow_Up Follow-up Visits: - Collect blood samples - Record concomitant medications Treatment_Arm->Follow_Up Control_Arm->Follow_Up Testosterone_Measurement Measure Serum Testosterone (LC-MS/MS) Follow_Up->Testosterone_Measurement Statistical_Analysis Statistical Analysis: - Adjust for this compound use (e.g., ANCOVA) Testosterone_Measurement->Statistical_Analysis

Caption: Experimental workflow for a clinical study adjusting for this compound's effect.

G cluster_2 Methods to Control for Confounding Variables Confounding_Control Controlling for Confounders Design_Phase Study Design Phase Confounding_Control->Design_Phase Analysis_Phase Data Analysis Phase Confounding_Control->Analysis_Phase Randomization Randomization Design_Phase->Randomization Restriction Restriction Design_Phase->Restriction Matching Matching Design_Phase->Matching Stratification Stratification Analysis_Phase->Stratification Multivariate_Regression Multivariate Regression Analysis_Phase->Multivariate_Regression Propensity_Scores Propensity Score Methods Analysis_Phase->Propensity_Scores

Caption: Logical relationships of methods to control for confounding variables.

References

Validation & Comparative

A Comparative Analysis of Cinacalcet and Etelcalcetide for the Management of Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of two key calcimimetics in the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.

Secondary hyperparathyroidism, a common complication of chronic kidney disease, is characterized by elevated parathyroid hormone (PTH) levels, which can lead to significant morbidity and mortality. Cinacalcet and etelcalcetide are two calcimimetic agents that effectively lower PTH levels by modulating the calcium-sensing receptor (CaSR) on the parathyroid gland. This guide provides a comprehensive comparison of these two therapies, supported by data from head-to-head clinical trials.

Mechanism of Action: A Tale of Two Agonists

This compound and etelcalcetide both target the CaSR but through different modes of action. This compound is an allosteric modulator, meaning it binds to a site on the CaSR distinct from the calcium-binding site, enhancing the receptor's sensitivity to extracellular calcium.[1] In contrast, etelcalcetide acts as a direct agonist of the CaSR.[1] This fundamental difference in their interaction with the receptor contributes to variations in their pharmacological profiles.

Quantitative Efficacy and Safety Data

Head-to-head clinical trials have demonstrated that etelcalcetide is more potent than this compound in reducing PTH levels.[1] The following table summarizes key quantitative data from a pivotal randomized controlled trial comparing the two drugs.

Efficacy EndpointEtelcalcetideThis compoundp-value
Proportion of patients with >30% reduction in PTH from baseline68.2%57.7%0.004
Proportion of patients with >50% reduction in PTH from baseline52.4%40.2%0.001
Safety EndpointEtelcalcetideThis compound
Decreased blood calcium68.9%59.8%
Nausea18.3%22.6%
Vomiting13.3%13.8%
Serious adverse events25.1%27.3%
Fatal adverse events2.7%1.8%

Experimental Protocols

A key head-to-head comparison was a randomized, double-blind, double-dummy, active-controlled trial conducted over 26 weeks.[2][3][4]

Study Population: The trial enrolled 683 adult patients with moderate to severe secondary hyperparathyroidism (predialysis serum PTH > 500 pg/mL) who were undergoing hemodialysis three times a week.[2][4] Key inclusion criteria included a serum corrected calcium level of ≥ 8.3 mg/dL. Patients who had received this compound within the three months prior to screening were excluded.

Intervention: Participants were randomized into two groups. One group received intravenous etelcalcetide three times a week at the end of each dialysis session, along with a daily oral placebo.[2][3][4] The other group received daily oral this compound and an intravenous placebo three times a week.[2][3][4]

Endpoints: The primary efficacy endpoint was the proportion of patients achieving a greater than 30% reduction in mean predialysis PTH levels from baseline during weeks 20 to 27.[2][3][4] Secondary endpoints included the proportion of patients achieving a greater than 50% reduction in PTH and the incidence of adverse events, particularly nausea and vomiting.[2][3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and study design, the following diagrams have been generated.

cluster_0 Parathyroid Gland Cell cluster_1 Extracellular Space CaSR Calcium-Sensing Receptor (CaSR) Gq Gq protein CaSR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers Suppression Suppression Ca_release->Suppression PTH_synthesis PTH Synthesis & Secretion Suppression->PTH_synthesis Ca Extracellular Ca2+ Ca->CaSR This compound This compound (Allosteric Modulator) This compound->CaSR enhances sensitivity Etelcalcetide Etelcalcetide (Direct Agonist) Etelcalcetide->CaSR directly activates

Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR).

cluster_workflow Clinical Trial Workflow cluster_etelcalcetide_arm Etelcalcetide Arm (n=340) cluster_cinacalcet_arm This compound Arm (n=343) Screening Patient Screening (N=683) - SHPT (PTH > 500 pg/mL) - On Hemodialysis Randomization Randomization (1:1) Screening->Randomization Etelcalcetide_Dosing IV Etelcalcetide (3x/week) + Oral Placebo (daily) Randomization->Etelcalcetide_Dosing Cinacalcet_Dosing Oral this compound (daily) + IV Placebo (3x/week) Randomization->Cinacalcet_Dosing FollowUp 26-Week Treatment Period Etelcalcetide_Dosing->FollowUp Cinacalcet_Dosing->FollowUp EAP Efficacy Assessment (Weeks 20-27) FollowUp->EAP Analysis Data Analysis - Primary Endpoint: >30% PTH Reduction - Secondary Endpoints & Safety EAP->Analysis

Caption: Workflow of the head-to-head clinical trial.

Conclusion

Both this compound and etelcalcetide are effective treatments for secondary hyperparathyroidism in patients on hemodialysis. However, etelcalcetide has demonstrated superior efficacy in reducing PTH levels in head-to-head clinical trials.[2][3] The intravenous administration of etelcalcetide at the end of each dialysis session may also offer an advantage in terms of patient adherence compared to the daily oral administration of this compound.[5] While both drugs have a similar profile of gastrointestinal side effects, etelcalcetide is associated with a higher incidence of decreased blood calcium.[2][3] The choice between these two agents may depend on individual patient characteristics, including the severity of hyperparathyroidism, adherence to oral medications, and risk of hypocalcemia. Further research is needed to determine the long-term clinical outcomes associated with the greater PTH reduction achieved with etelcalcetide.[2]

References

A Comparative Analysis of Cinacalcet and Vitamin D Analogs in the Management of Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Secondary hyperparathyroidism (SHPT) remains a significant challenge in the management of patients with chronic kidney disease (CKD). The dysregulation of mineral metabolism, characterized by elevated parathyroid hormone (PTH), hyperphosphatemia, and abnormal calcium levels, contributes to bone disease and cardiovascular complications. Two primary classes of therapeutic agents, the calcimimetic Cinacalcet and various vitamin D analogs, are cornerstones of SHPT treatment. This guide provides an objective comparison of their efficacy, supported by data from key clinical trials, detailed experimental protocols, and visualizations of their mechanisms of action.

Data Presentation: Efficacy in Clinical Trials

The following tables summarize the quantitative outcomes from two pivotal clinical trials that have directly or indirectly compared the efficacy of this compound and vitamin D analogs in patients with SHPT on hemodialysis: the PARADIGM (A Randomized Trial of this compound versus Vitamin D Analogs as Monotherapy in Secondary Hyperparathyroidism) study and the ACHIEVE (this compound HCl and Concurrent Low-dose Vitamin D Improves Treatment of Secondary Hyperparathyroidism in Dialysis Patients Compared with Vitamin D Alone) study.

Table 1: Key Efficacy Outcomes of the PARADIGM Study [1][2]

ParameterThis compound (n=155)Vitamin D Analogs (n=157)
Baseline Mean PTH (pg/mL) 846816
Mean % Change in PTH from Baseline -12.1%-7.0%
Baseline Mean Serum Calcium (mg/dL) 9.69.5
Mean Change in Serum Calcium from Baseline (mg/dL) Data Not ReportedData Not Reported
Baseline Mean Serum Phosphorus (mg/dL) 5.75.8
Mean Change in Serum Phosphorus from Baseline (mg/dL) Data Not ReportedData Not Reported

The PARADIGM study was a prospective, multicenter, randomized, open-label trial comparing this compound and vitamin D analogs as monotherapy.[1][2]

Table 2: Key Efficacy Outcomes of the ACHIEVE Study [3][4]

ParameterThis compound + Low-Dose Vitamin D (this compound-D)Flexible-Dose Vitamin D (Flex-D)
Proportion of Patients with >30% PTH Reduction 68%36%
Proportion of Patients with PTH <300 pg/mL 44%23%
Proportion Achieving PTH (150-300 pg/mL) and Ca x P <55 mg²/dL² 21%14%

The ACHIEVE study was a multicenter, open-label, randomized trial comparing a treatment strategy of this compound with low-dose vitamin D to flexible-dose vitamin D alone.[3][4]

Experimental Protocols

The PARADIGM Study Protocol

Patient Population: The study enrolled adult patients (≥18 years) who had been on maintenance hemodialysis three times a week for at least three months.[1] Key inclusion criteria included a plasma PTH level of ≥450 pg/mL and a corrected total serum calcium level between 8.4 and 10.2 mg/dL.[1] Patients who had undergone a parathyroidectomy within 12 weeks of informed consent were excluded.[1]

Treatment Protocol:

  • This compound Arm: Patients initiated treatment with 30 mg of this compound once daily. The dose was titrated every 2 to 4 weeks in sequential steps of 30, 60, 90, 120, and 180 mg per day to achieve a target intact PTH (iPTH) level between 150 and 300 pg/mL.[5]

  • Vitamin D Analog Arm: The choice of vitamin D analog (paricalcitol, doxercalciferol, alfacalcidol, or calcitriol) and the dosing regimen were at the investigator's discretion, reflecting real-world clinical practice.[1] Doses were adjusted to manage PTH levels while maintaining serum calcium and phosphorus within acceptable ranges.[1]

Laboratory Procedures: Blood samples for the measurement of plasma PTH, serum calcium, and serum phosphorus were collected prior to the initiation of study drug and at specified intervals throughout the 52-week trial.[1] While the specific assays are not detailed in the primary publication, standard clinical laboratory procedures were employed for these measurements.

The ACHIEVE Study Protocol

Patient Population: The study included adult hemodialysis patients who were being treated with vitamin D sterols.[3][4] Eligible patients had a mean intact PTH (iPTH) level greater than 300 pg/mL after a vitamin D washout period and a corrected serum calcium level of ≥8.4 mg/dL.[6]

Treatment Protocol:

  • This compound-D Arm: Patients received an initial oral dose of 30 mg of this compound once daily, which was titrated upwards every 4 weeks to a maximum of 180 mg/day to achieve a target PTH of 150-300 pg/mL.[6] Concurrently, they received a low, relatively fixed dose of either paricalcitol or doxercalciferol.[6]

  • Flex-D Arm: Patients in this group received flexible doses of vitamin D sterols, with the dose adjusted by the investigator to achieve the target PTH range while managing calcium and phosphorus levels.[3][4]

Laboratory Procedures: Serum iPTH, calcium, and phosphorus levels were monitored regularly throughout the 33-week study.[3] The study protocol specified that blood samples were to be collected and sent to a central laboratory for analysis.[6] The specific analytical methods used were standard automated laboratory assays.[6]

Mandatory Visualization

Signaling Pathways

This compound and vitamin D analogs exert their effects through distinct signaling pathways. This compound is a calcimimetic that allosterically modulates the Calcium-Sensing Receptor (CaSR), while vitamin D analogs act as agonists for the nuclear Vitamin D Receptor (VDR).

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca->CaSR This compound This compound This compound->CaSR Allosteric Modulation Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_intra Intracellular Ca²⁺ Increase ER->Ca_intra Releases Ca²⁺ PTH_Secretion ↓ PTH Secretion Ca_intra->PTH_Secretion PKC->PTH_Secretion

Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.

VDR_Signaling_Pathway cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus VitD Vitamin D Analog VDR_cyto Vitamin D Receptor (VDR) VitD->VDR_cyto Binds VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Heterodimerizes with RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates PTH_Synthesis ↓ PTH Synthesis Gene_Transcription->PTH_Synthesis

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound and vitamin D analogs in patients with SHPT.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 P3 Baseline Data Collection (PTH, Ca, P) P2->P3 R Randomization P3->R T1 This compound Arm (Dose Titration) R->T1 Arm 1 T2 Vitamin D Analog Arm (Dose Titration) R->T2 Arm 2 F1 Regular Monitoring (PTH, Ca, P, Adverse Events) T1->F1 T2->F1 F2 End-of-Study Assessment F1->F2 F3 Data Analysis F2->F3

Caption: Clinical Trial Workflow for SHPT Treatment Comparison.

References

Cinacalcet and Cardiovascular Outcomes: A Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the effects of cinacalcet on cardiovascular outcomes in patients with secondary hyperparathyroidism (SHPT) and chronic kidney disease (CKD). The data presented is compiled from major randomized controlled trials (RCTs) and subsequent meta-analyses, offering a comparative overview for research and development purposes.

Executive Summary

This compound, a calcimimetic agent, effectively lowers parathyroid hormone (PTH), serum calcium, and phosphorus levels in patients with SHPT on dialysis. Its role in improving cardiovascular outcomes, however, remains a subject of extensive research and debate. The landmark Evaluation of this compound HCl Therapy to Lower Cardiovascular Events (EVOLVE) trial, along with several meta-analyses, has provided valuable insights into this topic. While a definitive, statistically significant reduction in the primary composite cardiovascular endpoints was not consistently demonstrated in the intention-to-treat analyses of the EVOLVE trial, post-hoc analyses and some meta-analyses suggest potential benefits, particularly in reducing non-atherosclerotic cardiovascular events and in specific patient subgroups.

Quantitative Data Summary

The following tables summarize the key quantitative data from meta-analyses and the pivotal EVOLVE trial, comparing the effects of this compound with placebo or standard care on major cardiovascular outcomes.

Table 1: Meta-Analysis of this compound on All-Cause and Cardiovascular Mortality

Meta-Analysis/StudyNumber of PatientsOutcomeRelative Risk (RR) / Hazard Ratio (HR) (95% CI)Conclusion
Various Meta-Analyses
Zhang et al. (2019)38,219All-Cause Mortality0.91 (0.89 - 0.94)This compound may reduce all-cause mortality.[1][2]
Cardiovascular Mortality0.92 (0.89 - 0.95)This compound may reduce cardiovascular mortality.[1][2]
Palmer et al. (2013)7,446All-Cause Mortality0.97 (0.89 - 1.05)Little or no effect on all-cause mortality.[3]
Cardiovascular Mortality0.67 (0.16 - 2.87)Imprecise effect on cardiovascular mortality.[3]
Hou et al. (2018)8,481All-Cause Mortality0.97 (0.89 - 1.05)Did not reduce all-cause mortality.[4][5]
Cardiovascular Mortality0.95 (0.83 - 1.07)Did not reduce cardiovascular mortality.[4][5]
EVOLVE Trial (Unadjusted) 3,883All-Cause Mortality or MACE0.93 (0.85 - 1.02)No significant reduction.[6]
EVOLVE Trial (Adjusted) 3,883All-Cause Mortality or MACE0.88 (0.79 - 0.97)Nominally significant reduction.[6]

Table 2: EVOLVE Trial - Key Cardiovascular Endpoints (Intention-to-Treat Analysis)

EndpointThis compound Group (N=1948)Placebo Group (N=1935)Hazard Ratio (95% CI)
Primary Composite Endpoint 938 (48.2%)952 (49.2%)0.93 (0.85 - 1.02)
(All-cause mortality, MI, hospitalization for unstable angina, heart failure, or peripheral vascular event)
All-Cause Mortality 797 (40.9%)834 (43.1%)0.94 (0.85 - 1.04)
Cardiovascular Mortality 453 (23.3%)482 (24.9%)0.92 (0.81 - 1.04)
Myocardial Infarction 131 (6.7%)155 (8.0%)0.83 (0.66 - 1.05)
Hospitalization for Unstable Angina 53 (2.7%)62 (3.2%)0.85 (0.59 - 1.22)
Heart Failure 188 (9.7%)221 (11.4%)0.83 (0.68 - 1.01)
Peripheral Vascular Event 179 (9.2%)178 (9.2%)1.00 (0.81 - 1.23)
Sudden Death 137 (7.0%)171 (8.8%)0.79 (0.63 - 0.99)

Experimental Protocols

The methodologies of the key randomized controlled trials included in the meta-analyses are crucial for interpreting the results. The protocols for the EVOLVE and ADVANCE trials are detailed below as representative examples.

EVOLVE (Evaluation of this compound HCl Therapy to Lower Cardiovascular Events) Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[6]

  • Patient Population: 3,883 hemodialysis patients with moderate to severe secondary hyperparathyroidism (intact PTH ≥ 300 pg/mL).[7]

  • Inclusion Criteria: Patients aged 18 years or older receiving hemodialysis for at least 3 months.

  • Exclusion Criteria: Recent cardiovascular events (myocardial infarction, unstable angina, stroke, or peripheral vascular disease event within 3 months), planned parathyroidectomy, or previous treatment with this compound.

  • Intervention:

    • This compound Group: Oral this compound, with the dose titrated from 30 mg to 180 mg once daily to achieve a target PTH level.

    • Placebo Group: Matched placebo, with sham dose titrations.

  • Standard Care: All patients were eligible to receive standard of care, including phosphate binders and vitamin D sterols, at the discretion of their treating physician.

  • Primary Endpoint: A composite of time to all-cause mortality or the first non-fatal cardiovascular event (myocardial infarction, hospitalization for unstable angina, heart failure, or a peripheral vascular event).[8]

  • Secondary Endpoints: Included individual components of the primary endpoint, cardiovascular mortality, and parathyroidectomy.[6]

ADVANCE (A Randomized Study to Evaluate the Effects of this compound plus Low-Dose Vitamin D on Vascular Calcification in Subjects with CKD Receiving Hemodialysis) Trial
  • Study Design: A multinational, multicenter, randomized, open-label study.[9][10]

  • Patient Population: 360 adult hemodialysis patients with moderate to severe secondary hyperparathyroidism (iPTH >300 pg/mL or bio-intact PTH >160 pg/mL) and a baseline coronary artery calcification (CAC) score of ≥30.[9][10]

  • Intervention:

    • This compound Group: this compound (30-180 mg/day) plus low-dose active vitamin D.[9][10]

    • Control Group: Flexible dosing of active vitamin D alone.[9][10]

  • Primary Endpoint: Percentage change in CAC score from baseline to week 52, as assessed by cardiac computed tomography.[9][10]

  • Key Feature: This trial focused on a surrogate endpoint (vascular calcification) rather than clinical cardiovascular events.[11][12]

Mandatory Visualizations

Signaling Pathway of this compound

Cinacalcet_Pathway Ca_ion Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca_ion->CaSR Binds PLC Phospholipase C (PLC) CaSR->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_intra Intracellular Ca²⁺ ER->Ca_intra Releases PTH_vesicles PTH Vesicles Ca_intra->PTH_vesicles Inhibits Fusion PTH_secretion ↓ PTH Secretion PTH_vesicles->PTH_secretion This compound This compound This compound->CaSR Allosterically Activates

Caption: this compound's mechanism of action on the parathyroid gland.

Experimental Workflow of a Typical this compound RCT

RCT_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis P1 Patient Population (CKD on Hemodialysis with SHPT) P2 Inclusion/Exclusion Criteria Assessment P1->P2 P3 Informed Consent P2->P3 R1 Randomization (1:1) P3->R1 I1 This compound Group (Dose Titration: 30-180 mg/day) R1->I1 I2 Placebo/Control Group (Standard of Care) R1->I2 F1 Monitoring of Biochemical Parameters (PTH, Ca, P) I1->F1 I2->F1 F2 Adjudication of Cardiovascular Events F1->F2 A1 Primary & Secondary Endpoint Analysis (Intention-to-Treat) F2->A1

Caption: A generalized workflow for a randomized controlled trial of this compound.

Logical Relationship of Evidence Synthesis

Evidence_Synthesis A Individual Randomized Controlled Trials (RCTs) (e.g., EVOLVE, ADVANCE) B Systematic Review & Data Extraction A->B C Meta-Analysis of Cardiovascular Outcomes B->C D Assessment of Efficacy: - All-Cause Mortality - Cardiovascular Mortality - MACE C->D E Assessment of Safety: - Hypocalcemia - Gastrointestinal Events C->E F Overall Conclusion & Future Research Directions D->F E->F

Caption: The process of evidence synthesis for this compound's cardiovascular effects.

References

Cinacalcet Exhibits Renoprotective Effects in Preclinical Models of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

A comprehensive analysis of preclinical studies demonstrates the potential of Cinacalcet, a calcimimetic agent, in mitigating kidney damage in established animal models of Chronic Kidney Disease (CKD). The findings, consolidated from multiple independent research efforts, suggest that beyond its well-documented role in managing secondary hyperparathyroidism (SHPT), this compound may offer direct renoprotective benefits. This guide provides a comparative overview of this compound's performance against alternative treatments and placebo, supported by experimental data from key preclinical studies.

This report, targeted at researchers, scientists, and drug development professionals, synthesizes quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to offer an objective evaluation of this compound's renoprotective potential.

Comparative Efficacy of this compound in CKD Models

This compound's effects on renal function and pathology have been investigated in two primary animal models of CKD: the 5/6 nephrectomy model, which mimics a reduction in renal mass, and the adenine-induced CKD model, which causes tubulointerstitial injury. In these studies, this compound was compared against a placebo (vehicle) and an active comparator, paricalcitol, a vitamin D receptor activator.

Biochemical and Renal Function Parameters

The data consistently show this compound's efficacy in modulating key biochemical markers associated with CKD. In both the 5/6 nephrectomy and adenine-induced CKD models, this compound significantly reduces serum parathyroid hormone (PTH) levels. While its primary mechanism is the allosteric activation of the calcium-sensing receptor (CaSR) on parathyroid glands, emerging evidence points to direct renal effects.[1]

ParameterCKD ModelTreatment GroupControl/ComparatorOutcomeReference
Serum PTH 5/6 NephrectomyThis compoundVehicleSignificant Decrease[2]
Adenine-inducedThis compoundVehicleSignificant Decrease[3][4]
5/6 NephrectomyThis compoundParicalcitolBoth treatments suppressed PTH[5][6][7]
Serum Calcium 5/6 NephrectomyThis compoundVehicleDecrease[2]
5/6 NephrectomyThis compoundParicalcitolThis compound decreased, Paricalcitol did not[5][6][7]
Serum Phosphorus 5/6 NephrectomyThis compoundParicalcitolThis compound increased, Paricalcitol did not[5][6][7]
Serum FGF-23 5/6 NephrectomyThis compoundParicalcitolThis compound tended to decrease, Paricalcitol increased[5][6][7]
Renal Collagen Accumulation Adenine-inducedThis compoundVehicleSignificantly attenuated[1][3]
Collagen Expression (in vitro) TGF-β1 treated PTECsThis compoundVehiclePartially abrogated upregulation[1]

PTECs: Proximal Tubular Epithelial Cells

Renal Histology and Fibrosis

Direct renoprotective effects of this compound are most evident in its impact on renal fibrosis, a hallmark of CKD progression. In a study using the adenine-induced CKD model in rats, this compound treatment significantly attenuated renal collagen accumulation.[1][3] This was associated with a suppression of the endothelial-to-mesenchymal transition (EndMT), a process implicated in renal fibrosis.[3] Furthermore, in vitro experiments with transforming growth factor-beta 1 (TGF-β1)-treated proximal tubular epithelial cells, a key model for studying renal fibrosis, demonstrated that this compound could partially abrogate the upregulation of collagen.[1]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the activation of the Calcium-Sensing Receptor (CaSR).[8][9] While this action on the parathyroid gland is well-established, the CaSR is also expressed in renal tubules.[1][8][10] Recent studies suggest that direct activation of renal CaSR by this compound may mediate its renoprotective effects.

One proposed pathway involves the inhibition of pro-fibrotic signaling. In renal proximal tubular epithelial cells, activation of CaSR by this compound has been shown to suppress TGF-β1-induced collagen expression.[1] This effect is mediated through the inhibition of Smad2 phosphorylation and the downregulation of Snail, a key transcription factor in epithelial-to-mesenchymal transition.[1]

Proposed Signaling Pathway of this compound in Renal Fibrosis This compound This compound CaSR Renal CaSR Activation This compound->CaSR Activates Smad2 Smad2 Phosphorylation CaSR->Smad2 Inhibits TGFB1 TGF-β1 TGFB1->Smad2 Induces Snail Snail Expression Smad2->Snail Upregulates Collagen Collagen Expression Snail->Collagen Increases Fibrosis Renal Fibrosis Collagen->Fibrosis

Proposed pathway of this compound's anti-fibrotic effect.

Experimental Protocols

5/6 Nephrectomy CKD Model

The 5/6 nephrectomy model is a widely used surgical model to induce CKD. The protocol generally involves a two-step surgical procedure in rats.

  • Initial Surgery: Under anesthesia, a portion of the left kidney (typically two-thirds) is removed, or branches of the renal artery are ligated to induce ischemia.

  • Second Surgery: Approximately one week later, the entire right kidney is surgically removed (nephrectomy).

  • Post-operative Care and Induction of SHPT: Animals are allowed to recover and are often fed a high-phosphate diet to accelerate the development of secondary hyperparathyroidism.

  • Treatment: this compound or comparator agents are typically administered daily by oral gavage for a period of several weeks.

Experimental Workflow for 5/6 Nephrectomy CKD Model A Acclimatization B Step 1: Partial Left Nephrectomy A->B C Recovery (1 week) B->C D Step 2: Right Nephrectomy C->D E CKD Development & High Phosphate Diet D->E F Treatment Initiation (this compound/Comparator) E->F G Endpoint Analysis: Biochemistry & Histology F->G

Workflow of the 5/6 nephrectomy CKD model study.
Adenine-Induced CKD Model

The adenine-induced CKD model is a non-surgical model that relies on the metabolic effects of adenine to induce kidney injury.

  • Induction: Rats or mice are fed a diet supplemented with adenine (typically 0.25% to 0.75% w/w) for several weeks. Adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, leading to inflammation and fibrosis.

  • Treatment: Concurrent with or following the adenine diet, animals are treated with this compound or a comparator.

  • Monitoring and Analysis: Renal function is monitored throughout the study via blood and urine analysis. At the end of the study, kidneys are harvested for histological examination.

Assessment of Renal Function and Fibrosis
  • Glomerular Filtration Rate (GFR): GFR, a key indicator of kidney function, can be measured in conscious rats using methods like iohexol plasma clearance.[11] This involves injecting iohexol and measuring its clearance from the blood at specific time points.

  • Renal Fibrosis Quantification: The extent of renal fibrosis is assessed through histological staining of kidney tissue sections. Commonly used stains include Masson's trichrome and Sirius red, which stain collagen blue and red, respectively.[12][13][14][15] The stained area can then be quantified using image analysis software to provide an objective measure of fibrosis.

Conclusion

The available preclinical evidence strongly suggests that this compound possesses renoprotective properties that extend beyond its primary role in managing mineral and bone disorders in CKD. Its ability to attenuate renal fibrosis, a critical driver of CKD progression, highlights its potential as a therapeutic agent for preserving kidney function. The direct action of this compound on the renal CaSR and its downstream anti-fibrotic signaling pathways present a compelling area for further investigation. These findings warrant additional studies to fully elucidate the clinical implications of these renoprotective effects in patients with CKD.

References

Navigating the Safety Landscape of Calcimimetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety profiles of cinacalcet, etelcalcetide, evocalcet, and the vitamin D analog paricalcitol reveals distinct differences in adverse event profiles, providing crucial insights for researchers and drug development professionals. While all effective in managing secondary hyperparathyroidism, their tolerability, particularly concerning gastrointestinal side effects and hypocalcemia, varies significantly.

This guide offers an objective comparison of the safety profiles of currently available calcimimetics and the widely used vitamin D analog, paricalcitol. The information is compiled from a comprehensive review of head-to-head clinical trials, meta-analyses, and clinical trial protocols to provide a robust resource for the scientific community.

Comparative Safety Data of Calcimimetics and Paricalcitol

The following tables summarize the incidence of key adverse events observed in head-to-head clinical trials and meta-analyses, offering a quantitative comparison of the safety profiles of this compound, etelcalcetide, evocalcet, and paricalcitol.

Table 1: Comparison of Common Adverse Events in Head-to-Head Trials of Oral Calcimimetics

Adverse EventThis compoundEtelcalcetideEvocalcetSource
Gastrointestinal Events
Nausea18.3% - 29.1%18.3%18.6%[1][2]
Vomiting13.3% - 25.6%13.3%Lower than this compound[1][2]
Diarrhea6.2%10.3%-[1]
Metabolic Events
Hypocalcemia (Symptomatic)2.3%5.0%Comparable to this compound[1]
Decreased Blood Calcium59.8%68.9%Comparable to this compound[1]
Cardiovascular Events
Cardiac Failure0.6%3.0%-[1]

Note: Data for etelcalcetide in this table is from a head-to-head trial with this compound where it was administered intravenously, while this compound and evocalcet are oral medications.

Table 2: Comparison of Adverse Events from Meta-Analyses and Other Clinical Trials

Adverse EventThis compoundEtelcalcetideEvocalcetParicalcitolSource
Gastrointestinal Events
NauseaIncreased Risk (RR: 2.13 - 2.29)Similar to this compoundLower than this compoundCommon[3][4][5]
VomitingIncreased Risk (RR: 1.90 - 1.99)Similar to this compoundLower than this compoundCommon[3][4][5]
DiarrheaIncreased RiskCommon-Common[4][5]
Metabolic Events
HypocalcemiaIncreased Risk (RR: 4.05 - 10.10)Higher risk than this compoundComparable to this compoundCan occur[3][5]
Cardiovascular Events
QT ProlongationCan occurCan occurComparable to this compound-[6]
Other
Upper Respiratory Tract InfectionsIncreased Risk-Reported-[7]

Key Signaling Pathways

To understand the mechanisms underlying the therapeutic effects and adverse events of calcimimetics, it is essential to examine their interaction with the Calcium-Sensing Receptor (CaSR).

Calcium-Sensing Receptor (CaSR) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca Extracellular Ca²⁺ CaSR CaSR Ca->CaSR Binds Calcimimetics Calcimimetics Calcimimetics->CaSR Allosteric Modulation Gq11 Gαq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Ca_intra Intracellular Ca²⁺ (Increased) ER->Ca_intra Releases Ca²⁺ PTH_Secretion PTH Secretion (Inhibited) Ca_intra->PTH_Secretion Inhibits MAPK->PTH_Secretion Contributes to Inhibition

CaSR Signaling Pathway

Experimental Protocols

To ensure the robust assessment of safety profiles in clinical trials involving calcimimetics, specific and detailed experimental protocols are crucial. Below are examples of methodologies for monitoring key adverse events.

Protocol for Monitoring Hypocalcemia

Objective: To detect and manage hypocalcemia in a timely manner.

Procedure:

  • Baseline Assessment: Measure serum calcium (total and ionized), phosphate, magnesium, and intact parathyroid hormone (iPTH) levels at screening and prior to the first dose.

  • Frequent Monitoring:

    • Measure serum calcium levels within the first week after initiation of treatment and after each dose titration.

    • Continue to monitor serum calcium levels at least monthly during the maintenance phase.

  • Symptom Monitoring: At each study visit, actively question participants about symptoms of hypocalcemia, including paresthesias, myalgia, muscle cramps, tetany, and convulsions.

  • Dose Adjustment:

    • If serum calcium falls below the lower limit of normal, or if the participant develops symptoms of hypocalcemia, the dose of the calcimimetic should be reduced or temporarily discontinued.

    • Calcium and/or vitamin D supplementation may be initiated or increased as per the protocol.

  • Reporting: All instances of hypocalcemia (symptomatic or asymptomatic) must be recorded as adverse events. Severe hypocalcemia should be reported as a serious adverse event (SAE) within 24 hours.

Workflow for Hypocalcemia Monitoring Start Patient Enrollment Baseline Baseline Bloodwork (Ca, PO₄, Mg, iPTH) Start->Baseline Dosing Initiate/Titrate Calcimimetic Dose Baseline->Dosing Monitor_Week1 Monitor Serum Ca (Week 1) Dosing->Monitor_Week1 Symptom_Check Assess for Hypocalcemia Symptoms Monitor_Week1->Symptom_Check Monitor_Monthly Monthly Serum Ca Monitoring Monitor_Monthly->Symptom_Check Is_Hypocalcemic Hypocalcemia Detected? Symptom_Check->Is_Hypocalcemic Is_Hypocalcemic->Monitor_Monthly No Adjust_Dose Reduce/Withhold Dose &/or Administer Ca/Vit D Is_Hypocalcemic->Adjust_Dose Yes Report_AE Record as Adverse Event Adjust_Dose->Report_AE Is_Severe Severe Hypocalcemia? Report_AE->Is_Severe Report_SAE Report as SAE (within 24h) Is_Severe->Report_SAE Yes Continue Continue Monitoring Is_Severe->Continue No Report_SAE->Continue

Hypocalcemia Monitoring Workflow
Protocol for Assessing Gastrointestinal Adverse Events

Objective: To systematically collect and evaluate the incidence, severity, and causality of gastrointestinal (GI) adverse events.

Procedure:

  • Baseline Assessment: At screening, document any pre-existing GI conditions or symptoms.

  • Standardized Questionnaires: Utilize a validated GI symptom questionnaire (e.g., Gastrointestinal Symptom Rating Scale - GSRS) at baseline and at regular intervals throughout the study. This should assess symptoms such as nausea, vomiting, diarrhea, constipation, and abdominal pain.

  • Adverse Event Reporting:

    • All new or worsening GI symptoms reported by the participant should be recorded as adverse events.

    • For each event, the investigator must assess the severity (mild, moderate, severe), duration, and their opinion on the relationship to the study drug (causality).

  • Dose Modification: The protocol should specify criteria for dose reduction or discontinuation of the study drug based on the severity and persistence of GI adverse events.

  • Data Analysis: The incidence of each specific GI adverse event should be calculated for each treatment arm. The time to onset and duration of these events should also be analyzed.

Protocol for Monitoring QT Interval Prolongation

Objective: To assess the potential for calcimimetics to cause delayed ventricular repolarization.

Procedure:

  • Baseline ECG: A standard 12-lead electrocardiogram (ECG) should be performed at screening and prior to the first dose.

  • Scheduled ECGs: ECGs should be repeated at pre-specified time points during the study, particularly after dose initiation and titration, and at steady-state concentrations of the drug.

  • ECG Analysis:

    • All ECGs should be read by a central, blinded cardiologist.

    • The QT interval should be corrected for heart rate using a standard formula (e.g., Fridericia's correction - QTc F).

  • Data Evaluation:

    • The change from baseline in the QTc interval should be calculated for each participant at each time point.

    • The number of participants with a QTc interval exceeding clinically significant thresholds (e.g., >450 ms, >480 ms, >500 ms) and the number of participants with a change from baseline of >30 ms or >60 ms should be reported.

  • Adverse Event Reporting: Any clinically significant QT prolongation should be reported as an adverse event.

Conclusion

The choice of a calcimimetic or vitamin D analog for the treatment of secondary hyperparathyroidism requires careful consideration of the individual patient's clinical characteristics and tolerability profile. While etelcalcetide and evocalcet show promise for improved gastrointestinal tolerability compared to this compound, the risk of hypocalcemia remains a key consideration for all calcimimetics. Paricalcitol, as a vitamin D analog, presents a different set of potential adverse events, primarily related to hypercalcemia and hyperphosphatemia. This comparative guide provides a framework for researchers and clinicians to navigate the safety profiles of these agents, supported by quantitative data and detailed experimental methodologies, to facilitate informed decision-making in drug development and clinical practice.

References

Cinacalcet's Impact on Bone Metabolism: A Cross-Study Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of Cinacalcet's effects on bone metabolism in patients with secondary hyperparathyroidism (SHPT), primarily in the context of chronic kidney disease (CKD). The data presented is compiled from a range of clinical trials, offering a multifaceted view of this compound's performance against placebo and other therapeutic alternatives.

Executive Summary

This compound, a calcimimetic agent, effectively reduces parathyroid hormone (PTH), serum calcium, and phosphorus levels in patients with SHPT. Clinical evidence consistently demonstrates its ability to modulate key markers of bone metabolism. This guide synthesizes quantitative data from multiple studies to facilitate a clear comparison of this compound's efficacy and provides detailed insights into the experimental methodologies employed in these key trials.

Data Presentation: Quantitative Comparison of Biochemical Markers

The following tables summarize the quantitative impact of this compound on primary and secondary biochemical markers of bone metabolism across various comparator-controlled trials.

Table 1: this compound vs. Placebo - Key Bone Metabolism Markers

StudyTreatment Group (n)Baseline PTH (pg/mL) (Mean ± SD or Median [IQR])End-of-Study PTH (pg/mL) (Mean ± SD or Median [IQR])% Change in PTHBaseline Calcium (mg/dL) (Mean ± SD)End-of-Study Calcium (mg/dL) (Mean ± SD)Baseline Phosphorus (mg/dL) (Mean ± SD)End-of-Study Phosphorus (mg/dL) (Mean ± SD)
Chonchol et al. (2009)This compound (303)153 (Median)--43.1%9.9 ± 0.68.9 ± 0.84.0 ± 0.74.5 ± 1.0
Placebo (101)151 (Median)-+1.1%9.9 ± 0.69.9 ± 0.64.0 ± 0.74.0 ± 0.7
Warady et al. (2019)This compound (22)-----4% (difference from placebo)--6% (difference from placebo)
Placebo (21)-------

Note: The study by Warady et al. was in a pediatric population and reported the between-group difference in percentage change for calcium and phosphorus.[1]

Table 2: this compound vs. Active Vitamin D Analogs (e.g., Paricalcitol) - Key Bone Metabolism Markers

StudyTreatment Group (n)Baseline PTH (pg/mL) (Mean ± SD)% Change in PTH (Mean)Baseline Calcium (mg/dL) (Mean ± SD)End-of-Study Calcium (mg/dL) (Mean ± SD)Baseline Phosphorus (mg/dL) (Mean ± SD)End-of-Study Phosphorus (mg/dL) (Mean ± SD)
Ketteler et al. (2015)This compound (155)846 ± 431-12.1%9.6 ± 0.5-5.7 ± 1.6-
Vitamin D Analog (157)816 ± 428-7.0%9.5 ± 0.5-5.8 ± 1.5-
Cozzolino et al. (2014)Paricalcitol-centred------
This compound-centred------

Note: The PARADIGM trial (Ketteler et al.) showed no significant difference in the primary endpoint of PTH reduction between this compound and vitamin D analogs.[2][3] The IMPACT-SHPT study (Cozzolino et al.) found that a greater proportion of patients on paricalcitol-centered therapy achieved target iPTH levels.[4]

Table 3: this compound vs. Etelcalcetide - Key Bone Metabolism Markers

StudyTreatment Group (n)% of Patients with >30% PTH Reduction% of Patients with >50% PTH Reduction
Block et al. (2017)Etelcalcetide (340)68.2%52.4%
This compound (343)57.7%40.2%

Note: In this head-to-head trial, Etelcalcetide was found to be more effective than this compound in lowering PTH concentrations.[5]

Table 4: Impact of this compound on Bone Turnover Markers

StudyTreatment Group (n)MarkerBaseline (Mean ± SD or Median [IQR])End-of-Study (Mean ± SD or Median [IQR])% Change
Malluche et al. (2008)This compound (19)BSAPElevatedReduced-
NTxElevatedReduced-
Placebo (13)BSAPElevated--
NTxElevated--
Cozzolino et al. (2014)Paricalcitol-centredBSAP-Significantly reduced from baseline-
This compound-centredBSAP---

Note: The study by Malluche et al. demonstrated that this compound treatment reduced elevated levels of bone-specific alkaline phosphatase (BSAP) and N-telopeptide (NTx).[6] The IMPACT-SHPT study showed significant reductions in bone turnover markers with paricalcitol-centered therapy compared to this compound-centered therapy.[4]

Experimental Protocols

A generalized experimental protocol for a randomized, double-blind, placebo-controlled trial of this compound in patients with SHPT on dialysis is outlined below. Specific details may vary between studies.

1. Patient Population:

  • Inclusion Criteria: Adults (typically ≥ 18 years) with end-stage renal disease (ESRD) on maintenance hemodialysis for a specified duration (e.g., > 3 months). Baseline intact parathyroid hormone (iPTH) levels are typically elevated (e.g., ≥ 300 pg/mL). Serum calcium levels are also within a specified range (e.g., ≥ 8.4 mg/dL).

  • Exclusion Criteria: History of parathyroidectomy, active malignancy, or other conditions known to affect bone metabolism.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled design is common.

  • Patients are randomized in a specific ratio (e.g., 2:1) to receive either this compound or a matching placebo.

  • The study duration typically includes a dose-titration phase followed by an efficacy-assessment phase.

3. Intervention:

  • This compound: Initiated at a low dose (e.g., 30 mg/day) and titrated upwards (e.g., to a maximum of 180 mg/day) to achieve a target iPTH level (e.g., ≤ 250 pg/mL).

  • Concomitant Medications: Patients may continue to receive standard care, including phosphate binders and vitamin D sterols, with dosages adjusted according to protocol-defined guidelines.

4. Biochemical Measurements:

  • Blood samples are collected at baseline and at regular intervals throughout the study.

  • iPTH: Measured using an immunometric assay.

  • Serum Calcium and Phosphorus: Measured using standard automated laboratory methods.

  • Bone-Specific Alkaline Phosphatase (BSAP): Often measured by an enzyme immunoassay (EIA), for example, using kits from Quidel.[1]

  • N-telopeptide (NTx) and C-terminal telopeptide (CTx): Measured by enzyme-linked immunosorbent assay (ELISA) or immunoluminescent methods. For instance, CTx has been measured using an immunoluminescent method from Roche Diagnostics.[1]

5. Bone Histology (in select studies):

  • Bone biopsies may be performed at baseline and at the end of the study to assess bone turnover, mineralization, and volume.

6. Statistical Analysis:

  • The primary efficacy endpoint is often the proportion of patients achieving a certain percentage reduction in iPTH from baseline (e.g., ≥ 30%).

  • Secondary endpoints typically include changes in serum calcium, phosphorus, and the calcium-phosphorus product.

  • Statistical significance is determined using appropriate tests, with a p-value of <0.05 generally considered significant.

Mandatory Visualizations

Signaling Pathway of this compound

Cinacalcet_Mechanism cluster_parathyroid Parathyroid Gland Chief Cell CaSR Calcium-Sensing Receptor (CaSR) Gq_Gi Gq/Gi Proteins CaSR->Gq_Gi Activates PLC Phospholipase C (PLC) Gq_Gi->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_influx Intracellular Ca²⁺ Influx IP3_DAG->Ca_influx PTH_synthesis_secretion PTH Synthesis & Secretion Ca_influx->PTH_synthesis_secretion Inhibits Serum_PTH Decreased Serum PTH This compound This compound This compound->CaSR Allosteric Activation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binding Bone_Metabolism Modulation of Bone Metabolism Serum_PTH->Bone_Metabolism

Caption: Mechanism of Action of this compound on the Parathyroid Gland.

Experimental Workflow for a this compound Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Outcomes Patient_Pool Patient Pool (SHPT on Dialysis) Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Yes Randomization Randomization Informed_Consent->Randomization Cinacalcet_Arm This compound Arm (Dose Titration) Randomization->Cinacalcet_Arm Comparator_Arm Comparator Arm (Placebo/Active Control) Randomization->Comparator_Arm Biochemical_Monitoring Regular Biochemical Monitoring (PTH, Ca, P) Cinacalcet_Arm->Biochemical_Monitoring Comparator_Arm->Biochemical_Monitoring Bone_Marker_Assays Bone Turnover Marker Assays Biochemical_Monitoring->Bone_Marker_Assays Adverse_Event_Tracking Adverse Event Tracking Bone_Marker_Assays->Adverse_Event_Tracking Primary_Endpoint Primary Endpoint Analysis (% PTH Reduction) Adverse_Event_Tracking->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (Ca, P, Bone Markers) Primary_Endpoint->Secondary_Endpoints Safety_Analysis Safety Analysis Secondary_Endpoints->Safety_Analysis

Caption: Generalized Workflow of a this compound Clinical Trial.

Conclusion

This compound is a well-established therapeutic agent for the management of secondary hyperparathyroidism, demonstrating consistent efficacy in reducing PTH, serum calcium, and phosphorus levels. Head-to-head comparisons with active vitamin D analogs have shown comparable efficacy in PTH reduction, while newer calcimimetics like Etelcalcetide may offer superior PTH lowering. The impact on bone turnover markers generally reflects a reduction in high-turnover bone disease. The provided data and protocols offer a robust foundation for researchers and drug development professionals to understand and critically evaluate the role of this compound in the context of bone metabolism in CKD.

References

Cinacalcet in the Management of Secondary Hyperparathyroidism: A Comparative Guide to Adjunctive and Monotherapy Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cinacalcet-Based Therapies for Secondary Hyperparathyroidism, Supported by Experimental Data.

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels and disruptions in mineral metabolism. The management of SHPT aims to control PTH while maintaining serum calcium and phosphorus levels within target ranges to prevent bone disease and cardiovascular complications. This compound, a calcimimetic agent, has become a cornerstone of SHPT therapy. This guide provides a detailed comparison of this compound administered as an adjunctive therapy, typically with vitamin D sterols, versus its use as a monotherapy or compared against vitamin D sterol monotherapy.

Mechanism of Action: The Calcium-Sensing Receptor

This compound is a calcimimetic that allosterically modulates the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland's chief cells.[1][2][3][4] By increasing the receptor's sensitivity to extracellular calcium, this compound mimics the effect of higher calcium levels, thereby suppressing the synthesis and secretion of PTH.[1][2][3][4] This action leads to a reduction in serum PTH, which in turn lowers serum calcium and phosphorus levels.[1][3]

cluster_0 Parathyroid Gland Chief Cell CaSR Calcium-Sensing Receptor (CaSR) Gq_Gi Gq/Gi Proteins CaSR->Gq_Gi Activation PLC Phospholipase C (PLC) Gq_Gi->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_influx Intracellular Ca²⁺ Influx IP3_DAG->Ca_influx PTH_secretion PTH Secretion Inhibition Ca_influx->PTH_secretion Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR This compound This compound This compound->CaSR Allosteric Modulation (Increases Sensitivity)

Caption: this compound's mechanism of action on the parathyroid gland.

Comparative Efficacy: Adjunctive Therapy vs. Monotherapy

Clinical trials have demonstrated that this compound, when added to a regimen of vitamin D sterols, is more effective at achieving target PTH levels compared to vitamin D sterols alone.[5][6][7] Combination therapy often allows for the use of lower doses of vitamin D, thereby mitigating the risk of hypercalcemia and hyperphosphatemia, common side effects of vitamin D therapy.[8][9] When compared as monotherapies, this compound and vitamin D analogs show modest and similar reductions in PTH, though they have differing effects on calcium and phosphorus levels.[10][11]

Key Efficacy Endpoints: A Tabular Summary

The following tables summarize key quantitative data from pivotal clinical trials comparing different this compound-based regimens.

Table 1: this compound Adjunctive Therapy vs. Vitamin D Monotherapy (ACHIEVE Study) [5][6][7]

Efficacy EndpointThis compound + Low-Dose Vitamin DFlexible-Dose Vitamin D Alonep-value
≥30% Reduction in PTH 68% of patients36% of patients<0.001
PTH ≤300 pg/mL 44% of patients23% of patients0.006
Simultaneous PTH (150-300 pg/mL) and Ca x P (<55 mg²/dL²) Target Achievement 21% of patients14% of patientsNot Significant

Table 2: this compound Monotherapy vs. Vitamin D Analog Monotherapy (PARADIGM Study) [10][11]

Efficacy EndpointThis compound MonotherapyVitamin D Analog Monotherapyp-value
Mean Percentage Change in PTH from Baseline -12.1%-7.0%0.35
≥30% Reduction in PTH 42.6% of patients33.8% of patientsNot Significant
PTH ≤300 pg/mL 19.4% of patients15.3% of patients0.35

Table 3: Biochemical Parameter Changes with this compound Adjunctive Therapy [8]

ParameterMean Reduction from Baselinep-value
bioactive PTH (biPTH) 35%<0.0001
Calcium 11%<0.0001
Phosphorus 7%<0.0001
Calcium-Phosphorus Product (Ca x P) 17%<0.0001

Safety and Tolerability

The primary safety concerns with this compound are hypocalcemia and gastrointestinal adverse events such as nausea and vomiting.[12][13] In contrast, vitamin D analog therapy is more commonly associated with hypercalcemia and hyperphosphatemia.[10][11] Adjunctive therapy with this compound and low-dose vitamin D may offer a more balanced safety profile by minimizing the adverse effects associated with each agent alone.[14]

Experimental Protocols: A Closer Look

The methodologies of key clinical trials provide a framework for understanding the evidence supporting the use of this compound.

The ACHIEVE Study Protocol[5][6]

The ACHIEVE study was a 33-week, multicenter, randomized, open-label trial designed to compare two treatment strategies for achieving KDOQI targets in hemodialysis patients with SHPT.

  • Participants: 173 hemodialysis patients with SHPT previously treated with vitamin D sterols.

  • Intervention Arms:

    • This compound-D: this compound (starting at 30 mg/day, titrated up to 180 mg/day) with low-dose vitamin D (paricalcitol 2 μg or doxercalciferol 1 μg thrice weekly).

    • Flex-D: Flexible-dose vitamin D alone, with doses adjusted based on KDOQI guidelines.

  • Study Phases:

    • Screening Phase (6 weeks): Included a vitamin D washout period.

    • Dose-Titration Phase (16 weeks): Drug doses were adjusted to achieve a PTH level between 150 and 300 pg/mL.

    • Assessment Phase (11 weeks): Efficacy and safety were evaluated.

  • Primary Endpoints:

    • Proportion of subjects with a ≥30% reduction in PTH.

    • Proportion of subjects with a PTH level ≤300 pg/mL.

cluster_workflow Clinical Trial Workflow: Adjunctive vs. Monotherapy Patient_Screening Patient Screening (Hemodialysis, SHPT) Randomization Randomization Patient_Screening->Randomization Adjunctive_Arm Adjunctive Therapy Arm (this compound + Low-Dose Vitamin D) Randomization->Adjunctive_Arm Monotherapy_Arm Monotherapy Arm (Flexible-Dose Vitamin D) Randomization->Monotherapy_Arm Dose_Titration Dose Titration Phase (e.g., 16 weeks) Adjunctive_Arm->Dose_Titration Monotherapy_Arm->Dose_Titration Assessment Assessment Phase (e.g., 11 weeks) Dose_Titration->Assessment Efficacy_Analysis Efficacy Analysis (PTH, Ca, P levels) Assessment->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Assessment->Safety_Analysis

Caption: A generalized workflow for a clinical trial comparing adjunctive and monotherapy.

Conclusion

The evidence strongly suggests that for patients with SHPT on dialysis, adjunctive therapy with this compound and low-dose vitamin D sterols is more effective in achieving target PTH levels than vitamin D monotherapy.[5][6][7] This combination approach also helps to control serum calcium and phosphorus levels, potentially reducing the risk of vascular calcification.[5][9] While this compound monotherapy can reduce PTH, its efficacy appears modest and comparable to vitamin D analog monotherapy, with each having a distinct side-effect profile.[10][11] The choice between adjunctive and monotherapy regimens should be guided by individual patient characteristics, including baseline PTH, calcium, and phosphorus levels, as well as their tolerance to potential adverse events. Further research is needed to elucidate the long-term clinical outcomes of these different treatment strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Cinacalcet: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of pharmaceutical compounds like Cinacalcet are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, emphasizing operational integrity and regulatory compliance.

Hazard and Safety Information

While specific quantitative disposal limits for this compound are determined by local, state, and federal regulations, the following table summarizes key hazard information for this compound-d4 Hydrochloride, a deuterated analog that requires careful handling.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed or in contact with skin.
Skin Irritation Can cause skin irritation and may lead to an allergic skin reaction.
Eye Irritation Can cause serious eye irritation.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1]

Procedural Steps for this compound Disposal

Adherence to a systematic disposal protocol is crucial. The following steps outline the recommended procedure for safely managing this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure. This includes:

  • Safety goggles with side-shields.

  • Protective gloves.

  • An impervious lab coat or clothing.

  • A suitable respirator if there is a risk of dust formation.[1]

Step 2: Waste Collection and Storage

Proper segregation and storage of this compound waste are critical to prevent contamination and accidental spillage.

  • Unused Product: Keep the compound in its original, tightly sealed container. If the original container is unavailable, use a suitable, labeled, and closed container.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent paper, gloves, and weighing boats, should be collected in a separate, sealed container labeled as hazardous waste.[1][2]

  • Solutions: Absorb solutions containing this compound with a non-combustible absorbent material. Place the saturated material into a sealed container for disposal.[1]

Step 3: Disposal Route

Under no circumstances should this compound be disposed of with regular household garbage or be allowed to enter the sewage system.[1] The recommended methods for disposal are:

  • Licensed Professional Waste Disposal Service: The most recommended method is to contact a licensed professional waste disposal company.[1][3] This ensures that the compound is managed and disposed of in compliance with all relevant regulations.

  • Chemical Incineration: An alternative is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Cordon off the spill area.[4][5]

  • For liquid spills, cover with an inert, non-combustible absorbent material.[1]

  • For powder spills, wet down the material to minimize airborne dispersion before collection.[4][5]

  • Collect the absorbed or spilled material and place it in a sealed container for disposal as hazardous waste.[1]

  • Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe collect Step 2: Collect & Segregate Waste ppe->collect unused Unused Product in Original Container collect->unused contaminated Contaminated Materials (Gloves, Paper, etc.) collect->contaminated solutions Solutions Absorbed in Inert Material collect->solutions store Store in a Labeled, Sealed Hazardous Waste Container unused->store contaminated->store solutions->store disposal_route Step 3: Select Disposal Route store->disposal_route professional Contact Licensed Professional Waste Disposal Service disposal_route->professional incineration Chemical Incineration with Afterburner & Scrubber disposal_route->incineration end End: Compliant Disposal professional->end incineration->end

Caption: Disposal workflow for this compound.

Regulatory Context

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Additionally, state regulations, which may be more stringent than federal laws, must be followed.[6] The Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[7] It is crucial for research institutions to have a detailed waste management plan that aligns with all applicable regulations.[7]

References

Essential Safety and Operational Guide for Handling Cinacalcet

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cinacalcet. Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound requiring stringent safety measures to prevent occupational exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] It is classified as harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[2][3]

Occupational Exposure Limit (OEL): Amgen has recommended an occupational exposure limit (OEL) for this compound HCl of 30 µg/m³ as an 8-hour time-weighted average.[4][5]

Recommended Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to mitigate exposure risks.[1]

Body Part Personal Protective Equipment Standard Rationale
Respiratory Powered Air-Purifying Respirator (PAPR) or a properly fitted N95 (or higher) respirator.NIOSH ApprovedPrevents inhalation of airborne particles, especially during dust-generating procedures like weighing.[1][4]
Eyes/Face Chemical safety goggles and a face shield.ANSI Z87.1Protects against splashes and airborne particles.[1][4]
Hands Double-gloving with nitrile gloves.ASTM D6319Provides a barrier against skin contact and allows for safe removal of the outer glove if contaminated.[1]
Body Disposable lab coat with knit cuffs.-Prevents contamination of personal clothing.[1][4]
Feet Closed-toe shoes and disposable shoe covers.-Protects against spills and prevents tracking of contaminants.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound hydrochloride is provided below.

Property Value
Appearance White to off-white solid[4]
Molecular Weight 393.87 g/mol (as HCl salt)[4]
Melting Point 178-184 °C[4][6]
pH 5.1 (saturated aqueous solution at 25°C)[4]
Oral LD50 (Rat) >1,500 mg/kg[5][6]

Handling and Storage Procedures

Engineering Controls: Whenever feasible, handle this compound in enclosed processes, within a chemical fume hood, or in a workspace with effective local exhaust ventilation to minimize airborne exposure.[4]

General Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Use dedicated, disposable equipment when possible to prevent cross-contamination.[1]

  • Handle the compound gently to avoid generating dust.[1]

  • Do not eat, drink, or smoke in work areas.[4]

  • Wash hands, face, and other potentially exposed areas thoroughly after handling.[4][7]

Storage: Store in a well-ventilated area in a tightly sealed container.[2][7]

Operational Plans: Spill and Disposal Management

Proper management of spills and waste is critical to prevent environmental contamination and accidental exposure.

This compound Spill Response Workflow

cluster_0 Immediate Actions cluster_1 Spill Assessment & PPE cluster_2 Containment & Cleanup cluster_3 Waste Disposal & Decontamination Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Secure Secure the Area Alert->Secure Assess Assess Spill Size & Risk Secure->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill Don_PPE->Contain Wet Wet Down Powder to Minimize Dust Contain->Wet Absorb Absorb with Inert Material Wet->Absorb Clean Clean Spill Area Thoroughly Absorb->Clean Collect Collect Waste in Labeled Container Clean->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Equipment Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for responding to a this compound spill.

Disposal Plan: Dispose of this compound and all contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[4][7] All waste must be collected in clearly labeled, sealed containers.

Procedural Guidance: Donning and Doffing of PPE

The following sequence for putting on and taking off PPE is designed to minimize the risk of exposure.

PPE Donning and Doffing Procedure

cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don_Shoe_Covers 1. Shoe Covers Don_Inner_Gloves 2. Inner Gloves Don_Shoe_Covers->Don_Inner_Gloves Don_Lab_Coat 3. Lab Coat Don_Inner_Gloves->Don_Lab_Coat Don_Respirator 4. Respirator Don_Lab_Coat->Don_Respirator Don_Goggles 5. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Outer_Gloves 6. Outer Gloves Don_Goggles->Don_Outer_Gloves Doff_Outer_Gloves 1. Outer Gloves Doff_Lab_Coat 2. Lab Coat (turn inside out) Doff_Outer_Gloves->Doff_Lab_Coat Doff_Shoe_Covers 3. Shoe Covers Doff_Lab_Coat->Doff_Shoe_Covers Doff_Goggles 4. Goggles/Face Shield Doff_Shoe_Covers->Doff_Goggles Doff_Inner_Gloves 5. Inner Gloves Doff_Goggles->Doff_Inner_Gloves Doff_Respirator 6. Respirator (outside lab area) Doff_Inner_Gloves->Doff_Respirator Wash_Hands Wash Hands Thoroughly Doff_Respirator->Wash_Hands

Caption: Step-by-step procedure for donning and doffing PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinacalcet
Reactant of Route 2
Cinacalcet

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.